molecular formula C5H9BrO2 B150588 5-Bromovaleric acid CAS No. 2067-33-6

5-Bromovaleric acid

Número de catálogo: B150588
Número CAS: 2067-33-6
Peso molecular: 181.03 g/mol
Clave InChI: WNXNUPJZWYOKMW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Bromovaleric acid, also known as this compound, is a useful research compound. Its molecular formula is C5H9BrO2 and its molecular weight is 181.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53507. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

5-bromopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c6-4-2-1-3-5(7)8/h1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXNUPJZWYOKMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062163
Record name 5-Bromovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name 5-Bromovaleric acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20107
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.01 [mmHg]
Record name 5-Bromovaleric acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20107
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2067-33-6
Record name 5-Bromopentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2067-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromovaleric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002067336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromovaleric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53507
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentanoic acid, 5-bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Bromovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromovaleric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.533
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-BROMOVALERIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7DY4J7HZR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Bromovaleric Acid from Cyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-bromovaleric acid, a valuable building block in pharmaceutical and organic synthesis, starting from the readily available precursor, cyclopentanone (B42830). The synthesis is a two-step process involving a Baeyer-Villiger oxidation followed by a ring-opening reaction. This document details the underlying reaction mechanisms, provides structured experimental protocols, and presents quantitative data in tabular format for easy comparison of different synthetic approaches.

Synthetic Pathway Overview

The conversion of cyclopentanone to this compound is achieved through two sequential reactions:

  • Baeyer-Villiger Oxidation: Cyclopentanone is first oxidized to δ-valerolactone. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of the cyclic ketone.

  • Ring-Opening of δ-Valerolactone: The cyclic ester (lactone) is then treated with hydrobromic acid (HBr) to cleave the ester bond and yield the final product, this compound.

A schematic of the overall synthesis is presented below.

Synthesis_Pathway Cyclopentanone Cyclopentanone d_Valerolactone δ-Valerolactone Cyclopentanone->d_Valerolactone Baeyer-Villiger Oxidation 5_Bromovaleric_acid This compound d_Valerolactone->5_Bromovaleric_acid Ring Opening (HBr)

Caption: Overall synthetic route from cyclopentanone to this compound.

Step 1: Baeyer-Villiger Oxidation of Cyclopentanone

The Baeyer-Villiger oxidation is a reliable method for converting ketones to esters, or in the case of cyclic ketones, to lactones.[1] The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst.[2]

Reaction Mechanism

The generally accepted mechanism for the Baeyer-Villiger oxidation involves the following key steps[3]:

  • Protonation of the carbonyl oxygen of the ketone by the peroxyacid.

  • Nucleophilic attack of the peroxyacid on the protonated carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate.

  • A concerted rearrangement where a carbon atom adjacent to the former carbonyl group migrates to the adjacent oxygen of the peroxide bond, with the simultaneous cleavage of the O-O bond.

  • Deprotonation to yield the final lactone product and a carboxylic acid byproduct.

Baeyer_Villiger_Mechanism cluster_reactants Reactants cluster_intermediate Criegee Intermediate cluster_products Products Cyclopentanone Cyclopentanone Criegee Criegee Intermediate Cyclopentanone->Criegee + Peroxyacid Peroxyacid Peroxyacid (e.g., m-CPBA) d_Valerolactone δ-Valerolactone Criegee->d_Valerolactone Rearrangement Carboxylic_acid Carboxylic Acid Criegee->Carboxylic_acid Elimination

Caption: Simplified mechanism of the Baeyer-Villiger oxidation.

Experimental Protocols and Quantitative Data

Various conditions have been reported for the Baeyer-Villiger oxidation of cyclopentanone. A summary of selected methods is provided in the table below.

Oxidant/CatalystSolventTemperature (°C)Time (h)Yield of δ-Valerolactone (%)Reference
m-CPBA / Cu(OTf)₂ (2 mol%)CH₂Cl₂Room Temp.2489[4]
H₂O₂ / [ProH]CF₃SO₃-60673 (96.57% conversion)[5]
H₂O₂ / Molybdenum peroxy complex-70654 (65% conversion)[5]

Experimental Protocol: Baeyer-Villiger Oxidation using m-CPBA and Cu(OTf)₂ [4]

  • To a solution of cyclopentanone (2 mmol) in dichloromethane (B109758) (10 mL), add copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂, 2 mol%).

  • To this mixture, add meta-chloroperoxybenzoic acid (m-CPBA, 4 mmol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain δ-valerolactone.

Step 2: Ring-Opening of δ-Valerolactone

The second step in the synthesis is the acid-catalyzed ring-opening of δ-valerolactone to form this compound. This is typically achieved by heating the lactone with a strong hydrohalic acid, such as hydrobromic acid.

Reaction Mechanism

The ring-opening of the lactone proceeds via an acid-catalyzed acyl-oxygen cleavage mechanism:

  • Protonation of the carbonyl oxygen of the lactone by HBr, which activates the carbonyl group towards nucleophilic attack.

  • Nucleophilic attack by the bromide ion (Br⁻) on the alkyl carbon of the ester bond.

  • Cleavage of the C-O bond to open the ring and form the final carboxylic acid and bromoalkane functionalities.

Experimental Protocol

A common method for the ring-opening of lactones involves refluxing with concentrated hydrobromic acid.

Experimental Protocol: Ring-Opening of δ-Valerolactone with HBr

This protocol is a generalized procedure based on literature descriptions.[6]

  • In a round-bottom flask equipped with a reflux condenser, place δ-valerolactone.

  • Add an excess of 48% aqueous hydrobromic acid.

  • Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If two layers form, separate them. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by distillation under reduced pressure or by crystallization.

Physicochemical and Spectroscopic Data of this compound

PropertyValueReference(s)
Molecular Formula C₅H₉BrO₂[5][7]
Molecular Weight 181.03 g/mol [5][7]
Appearance White to off-white crystalline powder[5]
Melting Point 38-40 °C[1]
Boiling Point 240 °C at 760 mmHg[5]
Solubility Soluble in water, ethanol, and ether[5]
¹H NMR Spectral data available[8]
IR Spectrum Spectral data available
Mass Spectrum Spectral data available[3]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and purification of this compound from cyclopentanone.

Experimental_Workflow cluster_step1 Step 1: Baeyer-Villiger Oxidation cluster_step2 Step 2: Ring-Opening Reaction_Setup_1 Reaction Setup: Cyclopentanone, Oxidant, Catalyst, Solvent Reaction_1 Stir at specified temperature and time Reaction_Setup_1->Reaction_1 Workup_1 Quenching, Extraction, and Washing Reaction_1->Workup_1 Purification_1 Column Chromatography Workup_1->Purification_1 d_Valerolactone Isolated δ-Valerolactone Purification_1->d_Valerolactone Reaction_Setup_2 Reaction Setup: δ-Valerolactone, HBr d_Valerolactone->Reaction_Setup_2 Reaction_2 Reflux for several hours Reaction_Setup_2->Reaction_2 Workup_2 Cooling, Extraction, and Washing Reaction_2->Workup_2 Purification_2 Distillation or Crystallization Workup_2->Purification_2 Final_Product This compound Purification_2->Final_Product

Caption: Detailed experimental workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a versatile intermediate in organic synthesis.[5] Its bifunctional nature, possessing both a carboxylic acid and a bromoalkane moiety, allows for a wide range of chemical transformations. It is utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[7] Notably, it serves as a precursor for the construction of more complex molecules, including inhibitors for aminoglycoside-resistant bacteria.[9][10]

Safety Considerations

Appropriate safety precautions should be taken when handling the reagents and intermediates involved in this synthesis. Peroxyacids are strong oxidizers and can be explosive. Halogenated compounds and strong acids should be handled in a well-ventilated fume hood with appropriate personal protective equipment. For detailed safety information, refer to the Material Safety Data Sheets (MSDS) for each chemical used.

References

An In-depth Technical Guide on the Chemical Properties and Reactivity of 5-Bromovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromovaleric acid, also known as 5-bromopentanoic acid, is a bifunctional organic compound featuring a carboxylic acid and a primary alkyl bromide. This unique structure makes it a versatile building block in organic synthesis, particularly in the pharmaceutical and material science industries. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its characteristic reactivity, detailed experimental protocols for its key transformations, and a summary of its spectroscopic data.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₅H₉BrO₂[2]
Molecular Weight 181.03 g/mol [2]
Melting Point 38-40 °C[3]
Boiling Point 142-145 °C at 13 mmHg[3]
Density ~1.522 g/cm³ (estimate)[4]
Solubility Soluble in ethanol (B145695), diethyl ether, and water.[3]
Appearance White to off-white or slightly yellow crystalline solid.[1][3]
CAS Number 2067-33-6[2]

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals for the protons in its aliphatic chain. The methylene (B1212753) group adjacent to the bromine atom is expected to be the most downfield among the CH₂ groups, while the methylene group alpha to the carbonyl group will also be downfield. The protons of the carboxylic acid group will appear as a broad singlet at a significantly downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum provides direct information about the carbon skeleton. The carbonyl carbon of the carboxylic acid will have the largest chemical shift. The carbon attached to the bromine atom will also be significantly downfield compared to the other methylene carbons.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its functional groups.[5]

Wavenumber (cm⁻¹)Assignment
2500-3300 (broad)O-H stretch of the carboxylic acid
1700-1725C=O stretch of the carboxylic acid
2850-2960C-H stretch of the aliphatic chain
~600-700C-Br stretch
Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in fragmentation patterns that can be used for its identification. The molecular ion peak [M]⁺ is expected at m/z 180 and 182 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. Common fragmentation pathways include the loss of the bromine atom, the carboxyl group, and cleavage of the alkyl chain.[6][7]

Chemical Reactivity and Key Experimental Protocols

The reactivity of this compound is dominated by its two functional groups: the carboxylic acid and the alkyl bromide. This allows for a wide range of chemical transformations.

Nucleophilic Substitution at the C5 Position

The primary alkyl bromide at the C5 position is susceptible to nucleophilic substitution reactions (Sₙ2). This allows for the introduction of various functional groups, making it a valuable precursor for the synthesis of diverse derivatives.

This protocol describes the synthesis of 5-aminovaleric acid via nucleophilic substitution of this compound with ammonia (B1221849).

Materials:

  • This compound

  • Concentrated aqueous ammonia (28-30%)

  • Ethanol

  • Hydrochloric acid (for pH adjustment)

  • Deionized water

Procedure:

  • In a pressure-resistant vessel, dissolve this compound (1.0 eq) in ethanol.

  • Add a large excess of concentrated aqueous ammonia (e.g., 20-30 eq).

  • Seal the vessel and heat the mixture at a temperature range of 80-100 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, carefully vent the vessel in a fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

  • Dissolve the residue in a minimum amount of deionized water and acidify to a pH of approximately 7 with hydrochloric acid to precipitate the crude 5-aminovaleric acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • The product can be further purified by recrystallization from a water/ethanol mixture.

experimental_workflow_amination start Start dissolve Dissolve this compound in Ethanol start->dissolve add_ammonia Add Concentrated Aqueous Ammonia dissolve->add_ammonia heat Heat in Sealed Vessel (80-100 °C, 12-24h) add_ammonia->heat cool_vent Cool and Vent heat->cool_vent concentrate Concentrate under Reduced Pressure cool_vent->concentrate dissolve_acidify Dissolve in Water and Acidify to pH 7 concentrate->dissolve_acidify filter_dry Filter and Dry Crude Product dissolve_acidify->filter_dry recrystallize Recrystallize from Water/Ethanol filter_dry->recrystallize end End recrystallize->end

Workflow for the Synthesis of 5-Aminovaleric Acid
Reactions of the Carboxylic Acid Group

The carboxylic acid moiety of this compound can undergo typical reactions such as esterification and amide bond formation.

This protocol details the acid-catalyzed esterification of this compound with ethanol.[3]

Materials:

  • This compound

  • Absolute ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a large excess of absolute ethanol (e.g., 10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-bromovalerate.

  • The product can be purified by vacuum distillation.

fischer_esterification_pathway 5-Bromovaleric_Acid This compound Intermediate Protonated Carbonyl 5-Bromovaleric_Acid->Intermediate + H⁺ Ethanol Ethanol Product Ethyl 5-Bromovalerate Ethanol->Product H2SO4 H₂SO₄ (cat.) H2SO4->5-Bromovaleric_Acid Intermediate->Product + Ethanol - H₂O, - H⁺ Water Water intramolecular_cyclization_pathway 5-Bromovalerate_Anion 5-Bromovalerate Anion Transition_State Intramolecular Sₙ2 Transition State 5-Bromovalerate_Anion->Transition_State Base Base (e.g., OH⁻) Base->5-Bromovalerate_Anion gamma-Valerolactone γ-Valerolactone Transition_State->gamma-Valerolactone Bromide_Ion Bromide Ion Transition_State->Bromide_Ion - Br⁻

References

IUPAC name and CAS number for 5-Bromovaleric acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromovaleric Acid

IUPAC Name and CAS Number

IUPAC Name: 5-bromopentanoic acid[1][2][3][4][5] CAS Number: 2067-33-6[1][2][3][4][5]

Introduction

This compound, systematically named 5-bromopentanoic acid, is a halogenated carboxylic acid. It is a bifunctional molecule containing both a carboxylic acid group and a terminal bromine atom. This structure makes it a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its reactivity at both functional groups allows for the construction of more complex molecules. This guide provides a comprehensive overview of its properties, synthesis, applications, and experimental considerations for researchers and professionals in drug development.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C5H9BrO2[1][3][4][5]
Molecular Weight 181.03 g/mol [1]
Appearance White to light yellow or brown crystalline powder/crystals[4][5]
Melting Point 38-41 °C
Boiling Point 142-145 °C at 17 hPa
Solubility Soluble in ethanol, ether, and chloroform; slightly soluble in water.[1]
Density 1.522 g/cm³[5]

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common laboratory-scale synthesis involves the ring-opening of γ-valerolactone followed by bromination. Industrial preparations may utilize different starting materials to optimize yield and cost-effectiveness.

One documented synthesis involves the oxidation of cyclopentanone (B42830) with hydrogen peroxide, followed by treatment with a copper salt and an alkali bromide.[6] Another approach starts from 1,5-pentanediol, which is first converted to δ-valerolactone and then treated with hydrobromic acid.[2] A multi-step method starting from 5-chloro-3-pentenoate has also been patented, involving hydrolysis, hydrogenation, and subsequent bromination.[7]

Synthesis_Workflow cluster_start Starting Materials cluster_process Key Transformation cluster_product Final Product start1 Cyclopentanone process Oxidation / Ring Opening & Bromination start1->process start2 γ-Valerolactone start2->process start3 1,5-Pentanediol start3->process product This compound process->product

Caption: General synthetic pathways to this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1] Its bifunctional nature allows it to act as a linker or be incorporated into a larger molecular scaffold.

  • Pharmaceutical Synthesis : It serves as a key building block for active pharmaceutical ingredients (APIs).[1][4] It has been utilized in the synthesis of inhibitors for aminoglycoside-resistant bacteria, highlighting its role in developing new antibiotics.[5][8] It is also used in the construction of the α-chain of F2α series prostaglandins.[6] Furthermore, it has been incorporated into diosgenin (B1670711) derivatives to create novel compounds with antitumor activity.[9]

  • Agrochemicals : The compound is used in the production of herbicides, fungicides, and insecticides.[1]

  • Material Science : It can be used to synthesize specialty polymers and other materials.[1][4]

  • Biochemical Research : It is employed in studies related to fatty acid metabolism and in the preparation of molecular probes. For instance, it has been used to create colchicine-BODIPY probes to study subcellular distribution.[4][10]

Applications cluster_pharma Pharmaceuticals cluster_other Other Industries bva This compound api APIs bva->api antibiotics Antibiotic Precursors bva->antibiotics prostaglandins Prostaglandin Analogs bva->prostaglandins antitumor Antitumor Agents bva->antitumor agrochemicals Agrochemicals bva->agrochemicals polymers Specialty Polymers bva->polymers probes Biochemical Probes bva->probes

Caption: Applications of this compound as a versatile building block.

Experimental Protocols

Detailed experimental protocols will vary depending on the specific reaction. However, a general workflow for the derivatization of this compound, for example, through esterification or amidation, can be outlined.

General Protocol for Esterification:

  • Dissolution : Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane, DMF).

  • Activation : Activate the carboxylic acid group. This can be achieved using a variety of reagents such as thionyl chloride to form the acid chloride, or coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DMAP (4-dimethylaminopyridine).

  • Nucleophilic Addition : Add the desired alcohol to the reaction mixture. The reaction is typically stirred at room temperature or gently heated.

  • Work-up : After the reaction is complete (monitored by TLC or LC-MS), the mixture is typically washed with aqueous solutions to remove byproducts and unreacted starting materials.

  • Purification : The crude product is then purified, commonly by column chromatography on silica (B1680970) gel.

A similar protocol applies to amidation, where an amine is used as the nucleophile instead of an alcohol.

Experimental_Workflow start Start: This compound + Reagents dissolution 1. Dissolution in Anhydrous Solvent start->dissolution activation 2. Carboxylic Acid Activation dissolution->activation reaction 3. Add Nucleophile (Alcohol/Amine) activation->reaction workup 4. Aqueous Work-up reaction->workup purification 5. Purification (e.g., Chromatography) workup->purification product Final Product: Ester/Amide Derivative purification->product

Caption: A general experimental workflow for the derivatization of this compound.

Involvement in Signaling Pathways

While this compound itself is not a direct modulator of signaling pathways, its derivatives are synthesized to study and potentially inhibit such pathways. For example, derivatives of this compound have been used to create probes for studying biological processes.[10] In another study, sulfur-containing derivatives were synthesized and evaluated for their ability to inhibit STAT3 and NF-κB transcription factors, which are key components of inflammatory and oncogenic signaling pathways.[11] This demonstrates the utility of this compound as a scaffold for developing targeted molecular probes and inhibitors.

Signaling_Pathway bva_deriv This compound Derivative (Inhibitor) tf Transcription Factor (e.g., STAT3, NF-κB) bva_deriv->tf Inhibition receptor Receptor kinase Kinase Cascade (e.g., PI3K, MAPK) receptor->kinase kinase->tf gene_exp Gene Expression tf->gene_exp cellular_response Cellular Response (Proliferation, Inflammation) gene_exp->cellular_response

Caption: Hypothetical role of a this compound derivative as an inhibitor in a cellular signaling pathway.

References

5-Bromovaleric Acid: A Technical Overview for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Molecular Properties, Synthesis, and Applications of a Versatile Synthetic Intermediate.

5-Bromovaleric acid, also known as 5-bromopentanoic acid, is a halogenated carboxylic acid that serves as a crucial building block in various organic syntheses. Its bifunctional nature, possessing both a carboxylic acid and an alkyl bromide group, allows for a wide range of chemical transformations. This guide provides a detailed overview of its fundamental properties, synthesis protocols, and key applications for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

This compound is a well-characterized compound with established physical and chemical properties. The following table summarizes its key quantitative data.

PropertyValueReference
Molecular Formula C₅H₉BrO₂[1][2][3][4]
Molecular Weight 181.03 g/mol [1][2][3][4][5]
CAS Number 2067-33-6[1][2][3][4]
Appearance White to off-white crystalline powder or colorless to pale yellow liquid[3][4]
Melting Point 38-44 °C[4][6]
Boiling Point 221-240 °C[3][4]
Density ~1.539 g/cm³[3]

Synthesis and Experimental Protocols

Several methods have been established for the synthesis of this compound. The choice of protocol often depends on the available starting materials, desired scale, and safety considerations. Below are detailed methodologies for common synthetic routes.

Protocol 1: From 1,4-Dibromobutane (B41627)

This two-step method involves the formation of a nitrile intermediate followed by hydrolysis.

  • Synthesis of 5-Bromovaleronitrile (B1265816): In a reaction flask, 1 mole of 1,4-dibromobutane is combined with a phase-transfer catalyst (e.g., Tetrabutylammonium bromide). To this mixture, 1.2 moles of a 30% sodium cyanide solution are added dropwise while maintaining the temperature at 65 ± 10 °C over approximately 3 hours. After the addition is complete, the reaction is held at 70 ± 5 °C for 3 hours. The mixture is then cooled, and the layers are separated. The organic layer is washed with water, dried with anhydrous sodium sulfate, and purified by vacuum distillation to yield 5-bromovaleronitrile.[4]

  • Hydrolysis to this compound: In a three-necked flask equipped with a stirrer and thermometer, 2 moles of 70% sulfuric acid are added. 1 mole of the 5-bromovaleronitrile obtained in the previous step is added dropwise, controlling the temperature between 100-110 °C. The mixture is held at this temperature for 3 hours after the addition is complete. After cooling, water is added, and the layers are separated. The organic layer is subjected to crystallization using a suitable organic solvent (e.g., ethyl acetate (B1210297) or petroleum ether) to yield high-purity this compound solid.[4]

Protocol 2: Oxidation of Cyclopentanone (B42830)

This method provides a direct route from a cyclic ketone.

  • Reaction Setup: this compound is synthesized through the reaction of cyclopentanone and hydrogen peroxide in the presence of copper bromide and sodium bromide.[3]

  • Procedure: While specific quantities and conditions can be optimized, the general procedure involves the oxidation of cyclopentanone with an aqueous solution of H₂O₂. The resulting hydroperoxide is then decomposed using a catalytic amount of a copper salt in the presence of an alkali bromide to yield this compound.[2][5]

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 1,4-Dibromobutane 1,4-Dibromobutane Cyclopentanone Cyclopentanone This compound This compound Cyclopentanone->this compound + H₂O₂ (CuBr, NaBr) 5-Bromovaleronitrile 5-Bromovaleronitrile 5-Bromovaleronitrile->this compound Hydrolysis (H₂SO₄)

Caption: Synthesis routes leading to this compound.

Applications in Research and Development

This compound is a versatile intermediate primarily used as a linker or building block in the synthesis of more complex molecules. Its value lies in the ability to introduce a five-carbon chain into a target structure, with the bromine and carboxylic acid groups serving as handles for subsequent chemical modifications.

Role in the Synthesis of Bioactive Molecules

The compound is utilized in the synthesis of inhibitors for aminoglycoside-resistant bacteria and in the preparation of sequence-specific base pair mimics as topoisomerase IB inhibitors.[6]

  • Aminoglycoside Resistance Inhibitors: Aminoglycoside antibiotics are potent bactericidal agents, but their efficacy is threatened by bacterial resistance, often mediated by aminoglycoside-modifying enzymes (AMEs).[7][8] this compound can be used to synthesize novel aminoglycoside derivatives or other small molecules designed to inhibit these resistance-conferring enzymes.[2]

  • Peptide Conjugates: Research has focused on synthesizing peptide derivatives of this compound to evaluate their antimicrobial activities.[3] The general approach involves coupling the carboxylic acid group of this compound with the N-terminus of amino acid methyl esters or peptides.

Experimental Workflow: Synthesis of Peptide Conjugates

The following outlines the general methodology for coupling this compound with peptides.

  • Activation of Carboxylic Acid: The carboxylic acid group of this compound is activated to facilitate amide bond formation. This is typically achieved using a coupling agent.

  • Coupling Reaction: The activated this compound is reacted with the free amino group (N-terminus) of an amino acid methyl ester, dipeptide, tripeptide, or tetrapeptide.[3] The reaction is carried out in the presence of a base, such as N-methylmorpholine (NMM), and a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC).[3]

  • Reaction Conditions: The coupling reaction is typically stirred for an extended period (e.g., 36 hours) to ensure completion.[3]

  • Purification: The resulting peptide conjugate is purified from byproducts and unreacted starting materials using standard chromatographic techniques.

G Peptide Peptide / Amino Acid (Free N-Terminus) Coupling Amide Bond Formation (e.g., DCC, NMM) Peptide->Coupling Conjugate This compound- Peptide Conjugate Coupling->Conjugate Application Antimicrobial Activity Evaluation Conjugate->Application

Caption: Workflow for synthesizing peptide conjugates from this compound.

References

An In-depth Technical Guide to the Physical Properties of 5-Bromovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the physical properties of 5-Bromovaleric acid, specifically its melting and boiling points. It is intended for researchers, scientists, and professionals in the field of drug development who require accurate and detailed information for their work. This document includes tabulated physical data, detailed experimental protocols for property determination, and a logical workflow diagram.

Physical Properties of this compound

This compound, also known as 5-bromopentanoic acid, is a halogenated carboxylic acid. Its physical state at room temperature is typically a solid, appearing as a white to slightly yellow crystalline powder.[1][2][3] The key physical properties are summarized in the table below.

Physical PropertyValueConditions/NotesSource(s)
Melting Point 38-40 °CLiterature value[1][3][4][5][6]
37-41 °C[7]
39-43 °C
Boiling Point 265.5 - 266 °CAt 760 mmHg (Atmospheric Pressure)[1][8]
142-145 °CAt 13 mmHg (Reduced Pressure)[7][9][10]
152 °CAt 17 mmHg (Reduced Pressure)

Experimental Protocols

The following sections detail the standard methodologies for determining the melting and boiling points of a solid compound like this compound.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range.[11]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or digital DigiMelt) or Thiele tube setup

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the dry this compound is finely ground into a powder using a mortar and pestle.[12]

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the solid into the closed end. This process is repeated until a sample column of 2-3 mm is achieved.[11][13]

  • Measurement:

    • The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.[13]

    • The sample is heated rapidly to a temperature about 15-20°C below the expected melting point.

    • The heating rate is then reduced to a slow rate of 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[12][13]

  • Data Recording: Two temperatures are recorded to define the melting point range:

    • T1: The temperature at which the first drop of liquid appears.

    • T2: The temperature at which the entire sample has completely melted into a clear liquid.[11] The recorded melting point is reported as the range T1-T2.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[14] Since this compound can decompose at its atmospheric boiling point, it is often determined under reduced pressure (vacuum).

Apparatus:

  • Thiele tube or a small test tube with a side arm

  • Heating oil (e.g., mineral oil)

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Rubber band or wire to attach the test tube to the thermometer

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Vacuum source

Procedure:

  • Sample Preparation: A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.

  • Capillary Insertion: A capillary tube is placed inside the test tube with its open end down.[15]

  • Assembly: The test tube is attached to a thermometer. The assembly is then clamped and lowered into a Thiele tube or an oil bath, ensuring the sample is below the oil level. The side arm is connected to a vacuum source.[15]

  • Heating and Pressure Control: The apparatus is evacuated to the desired pressure (e.g., 13 mmHg). Heating is then commenced gently.[15]

  • Observation: As the temperature rises, a stream of air bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed.[15]

  • Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[15]

  • Data Recording: The temperature and the pressure at which the measurement was taken are recorded.

Logical Workflow Visualization

The following diagram illustrates the logical process of characterizing a chemical compound based on its physical properties.

G Figure 1: Compound Characterization Workflow A Unknown Compound (e.g., this compound) B Physical State Analysis (Solid, Liquid, Gas) A->B C Melting Point Determination B->C If Solid D Boiling Point Determination B->D If Liquid E Data Comparison with Literature Values C->E D->E F Compound Identification/ Purity Assessment E->F

Caption: Figure 1: Compound Characterization Workflow

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 5-Bromovaleric Acid in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of this compound, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Understanding its solubility in various organic solvents is crucial for process design, reaction optimization, and formulation development.

Physicochemical Properties of this compound

This compound, also known as 5-bromopentanoic acid, is an organic compound with the chemical formula C₅H₉BrO₂.[3] It presents as a white to off-white or yellowish crystalline powder.[3][4][5]

PropertyValue
IUPAC Name 5-Bromopentanoic acid[3]
CAS Number 2067-33-6[3]
Molecular Weight 181.03 g/mol [3]
Melting Point 38-40 °C[6]
Boiling Point 265.5 °C at 760 mmHg[1][7]
Appearance Yellowish to light brown crystals or crystalline powder[4][7]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data.

SolventTemperatureSolubilitySource
95% Ethanol (B145695)Room Temperature50 mg/mL[4]Sigma-Aldrich, LookChem[7]
WaterNot SpecifiedInsoluble[1][4][8]Multiple Sources
EtherNot SpecifiedSoluble[3]Ketone Pharma[3]

Note: The term "soluble" indicates that the substance dissolves, but does not provide a quantitative value. Further experimental determination is required for precise measurements in solvents other than 95% ethanol.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, standardized experimental protocols are essential. The equilibrium shake-flask method followed by gravimetric analysis is a widely accepted and robust technique for determining the thermodynamic solubility of a solid compound in a solvent.[9][10]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific organic solvent at a controlled temperature to achieve a saturated solution in equilibrium.

Key Methodologies:

  • Equilibrium (Shake-Flask) Method: This is considered the gold standard for thermodynamic solubility measurement.[9][10] It involves adding an excess amount of the solid solute to the solvent and agitating the mixture for an extended period until equilibrium is reached.[9][11]

  • Gravimetric Analysis: This technique is used to quantify the amount of dissolved solute by separating the saturated solution from the excess solid and then evaporating the solvent to weigh the remaining solute.[12][13][14]

Detailed Protocol: Equilibrium Method with Gravimetric Analysis

  • Preparation:

    • Accurately weigh an amount of this compound known to be in excess of its estimated solubility.

    • Add the excess solid to a sealed, stoppered flask or vial containing a precise volume (e.g., 10-20 mL) of the desired organic solvent.[9]

    • Ensure all glassware is clean and dry to prevent contamination.[15]

  • Equilibration:

    • Place the sealed flask in a constant temperature bath or incubator set to the desired experimental temperature (e.g., 25 °C).[16] Temperature control is critical as solubility is temperature-dependent.[14][17]

    • Agitate the mixture using a mechanical shaker or orbital rotator.[11]

    • Allow the system to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure the solution is saturated and in equilibrium with the undissolved solid.[9][17] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, 72 hours); equilibrium is reached when consecutive measurements yield the same concentration.[9][14]

  • Phase Separation:

    • After equilibration, cease agitation and allow the excess solid to settle.

    • Carefully separate the saturated supernatant from the undissolved solid. This can be achieved by:

      • Filtration: Use a syringe filter (e.g., 0.45 µm PTFE) to draw the saturated solution, ensuring no solid particles are transferred.[9][11]

      • Centrifugation: Centrifuge the sample to pellet the excess solid and then carefully pipette the supernatant.

  • Quantification (Gravimetric Analysis):

    • Pre-weigh a clean, dry evaporating dish or watch glass (W₁).[14][15]

    • Accurately pipette a known volume (e.g., 10 mL) of the clear, saturated filtrate into the pre-weighed dish.

    • Weigh the dish containing the filtrate (W₂).[14]

    • Carefully evaporate the solvent in a fume hood or a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound until the solute is completely dry.

    • Continue drying until a constant weight is achieved (W₃).[14][15]

  • Calculation:

    • Weight of the dissolved solute = W₃ - W₁

    • Weight of the solvent = W₂ - W₃

    • Solubility (in g/100g of solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100

    • Solubility (in mg/mL) can also be calculated by dividing the weight of the solute by the initial volume of the filtrate pipetted.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium solubility determination protocol.

Solubility_Workflow Workflow for Equilibrium Solubility Determination cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification (Gravimetric) cluster_calc 5. Calculation prep1 Weigh excess This compound prep2 Add to known volume of organic solvent prep1->prep2 equil1 Seal container and place in constant temp. bath prep2->equil1 equil2 Agitate for 24-72 hours to reach equilibrium equil1->equil2 sep1 Cease agitation and allow solid to settle equil2->sep1 sep2 Filter or centrifuge to get clear saturated solution sep1->sep2 quant1 Transfer known volume of solution to pre-weighed dish sep2->quant1 quant2 Evaporate solvent to dryness quant1->quant2 quant3 Weigh dried solute (constant weight) quant2->quant3 calc1 Calculate Solubility (e.g., mg/mL) quant3->calc1

Caption: General experimental workflow for determining solubility via the equilibrium method.

References

A Technical Guide to 5-Bromovaleric Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Commercial Suppliers, Physicochemical Properties, and Synthetic Applications

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on 5-Bromovaleric acid (CAS No. 2067-33-6). It details commercially available suppliers, summarizes key quantitative data, and presents detailed experimental protocols for its application in the synthesis of targeted inhibitors. Visualizations of a key signaling pathway and a general experimental workflow are also included to facilitate understanding and experimental design.

Commercial Availability and Supplier Information

This compound is readily available from a variety of chemical suppliers catering to the research and pharmaceutical industries. These suppliers offer the compound in various purities and quantities, from grams to kilograms. When selecting a supplier, it is crucial to consider not only the purity but also the availability of comprehensive documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS) to ensure regulatory compliance and experimental reproducibility.

Table 1: Commercially Available this compound Suppliers and Product Specifications

SupplierProduct Number(s)Purity Specification(s)Available QuantitiesAdditional Notes
Sigma-Aldrich (Merck) 158410, 818329≥98.0% (acidimetric)[1], 97%5g, 25g, 100gProvides detailed safety and handling information.[1]
Thermo Scientific Chemicals (Fisher Scientific) A11765, AC1698297%10g, 25g, 100g, 500gLegacy Alfa Aesar product.[2]
Chem-Impex International 02168≥99% (GC)Custom packagingOffers high-purity grade suitable for sensitive applications.
Ottokemi B 270098%25g, 100g, 1kgIndian manufacturer with worldwide shipping.[3]
Santa Cruz Biotechnology sc-239554-10g, 25gClassified as a Dangerous Good for transport.[4]
Tokyo Chemical Industry (TCI) B1169>97.0% (GC)10g, 25gProvides detailed specifications and safety information.[5]
Alachem Co., Ltd. X0H915NLT 98%R&D to industrial scaleOffers CoA, SDS, Route of Synthesis (ROS), and Method of Analysis (MOA).[6]

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety hazards of this compound is essential for its proper handling, storage, and use in experimental settings.

Table 2: Physicochemical and Safety Data for this compound

PropertyValueSource(s)
CAS Number 2067-33-6[1][3]
Molecular Formula C₅H₉BrO₂
Molecular Weight 181.03 g/mol
Appearance White to off-white or light yellow crystalline solid/powder[3]
Melting Point 38-41 °C
Boiling Point 142-145 °C at 17 hPa
Solubility Soluble in ethanol. Insoluble in water.[2]
GHS Hazard Statements H314: Causes severe skin burns and eye damage. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
GHS Precautionary Statements P260, P261, P264, P271, P280, P302+P352, P305+P351+P338[1]
Storage Temperature 2-30°C

Applications in the Synthesis of Bioactive Molecules

This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents. Its bifunctional nature, possessing both a carboxylic acid and a bromoalkane, allows for a wide range of chemical transformations. Key applications include its use as a linker to connect different molecular fragments and as a precursor for the synthesis of heterocyclic compounds.

Role in the Synthesis of PI3K/Akt Signaling Pathway Inhibitors

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently implicated in cancer.[7][8][9] Small molecule inhibitors targeting this pathway are of significant interest in oncology drug development.[2][10] this compound can be utilized as a linker to synthesize bivalent or dimeric inhibitors, which can exhibit enhanced potency and selectivity.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds & Activates PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates (Thr308) p_Akt p-Akt (Active) Akt->p_Akt mTORC1 mTORC1 p_Akt->mTORC1 Activates Cell_Cycle_Progression Cell Cycle Progression p_Akt->Cell_Cycle_Progression Survival Cell Survival p_Akt->Survival Downstream_Effectors Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream_Effectors Activates Proliferation Cell Proliferation Downstream_Effectors->Proliferation 5_BVA_Inhibitor Inhibitor derived from This compound 5_BVA_Inhibitor->PI3K Inhibits

Caption: PI3K/Akt Signaling Pathway and Point of Inhibition.

Application in the Synthesis of Aminoglycoside Resistance Inhibitors

Bacterial resistance to aminoglycoside antibiotics is a growing public health concern. One major mechanism of resistance is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs).[11] this compound can be used as a scaffold to develop inhibitors of these resistance-conferring enzymes, potentially restoring the efficacy of existing aminoglycoside antibiotics.[12]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of small molecule inhibitors, where this compound can be employed as a key building block. Researchers should adapt these procedures based on the specific target molecule and consult relevant literature for detailed reaction conditions.

General Procedure for the Synthesis of a Bivalent PI3K Inhibitor Linker

This protocol outlines the synthesis of a diamine linker derived from this compound, which can be subsequently coupled to two molecules of a PI3K inhibitor pharmacophore.

Materials:

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 5-bromovaleryl chloride.

  • Amide Coupling: In a separate flask, dissolve the diamine (0.45 eq) and triethylamine (2.5 eq) in anhydrous DCM. Cool the solution to 0 °C. Add the crude 5-bromovaleryl chloride dissolved in anhydrous DCM dropwise to the diamine solution. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the desired bromo-terminated diamide (B1670390) linker.

General Workflow for Synthesis and Biological Screening of Small Molecule Inhibitors

The development of novel small molecule inhibitors typically follows a multi-step workflow from initial design and synthesis to biological evaluation.

Synthesis_Screening_Workflow Start Start: Target Identification Design Inhibitor Design & Computational Modeling Start->Design Synthesis Chemical Synthesis of Inhibitor Candidates Design->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Enzyme Inhibition Assay) Purification->Primary_Screening Hit_Identification Hit Identification & SAR Analysis Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Cell-based Assays) Primary_Screening->Secondary_Screening Confirmed Hits Hit_Identification->Design Inactive or Needs Improvement Lead_Optimization Lead Optimization (Chemical Modification) Hit_Identification->Lead_Optimization Active? Lead_Optimization->Synthesis In_Vivo In Vivo Studies (Animal Models) Secondary_Screening->In_Vivo End Preclinical Candidate In_Vivo->End

Caption: General Workflow for Small Molecule Inhibitor Development.

Disclaimer: The provided experimental protocols are intended as a general guide. Researchers must adhere to all applicable safety regulations and best practices for chemical handling and disposal. The specific reaction conditions may require optimization.

References

5-Bromovaleric Acid: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromovaleric acid, a bifunctional molecule featuring both a carboxylic acid and a primary alkyl bromide, stands as a crucial building block in the landscape of organic synthesis. Its unique structure allows for a diverse range of chemical transformations, making it an invaluable precursor in the development of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3] This technical guide provides an in-depth exploration of this compound's role in organic synthesis, offering a comprehensive overview of its properties, key reactions, and detailed experimental protocols. The strategic application of this C5 synthon enables the construction of complex molecular architectures, underscoring its significance in contemporary drug discovery and development.[4][5]

Physicochemical Properties

This compound, also known as 5-bromopentanoic acid, is typically a white to pale yellow crystalline solid.[3] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number2067-33-6[3]
Molecular FormulaC₅H₉BrO₂[3]
Molecular Weight181.03 g/mol [3]
Melting Point38-40 °C[5]
Boiling Point240 °C (at 760 mmHg)[3]
SolubilitySoluble in water, ethanol, and ether[3]

Core Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The carboxylic acid can readily undergo esterification, amidation, and reduction, while the alkyl bromide is an excellent electrophile for nucleophilic substitution reactions. This dual reactivity allows for sequential or selective functionalization, providing a versatile platform for molecular elaboration.

Esterification and Amidation

The carboxylic acid moiety of this compound can be easily converted to its corresponding esters and amides, which are common functionalities in many bioactive molecules. These reactions are typically carried out under standard conditions.

Table 2: Representative Esterification and Amidation Reactions

ReactionReagents and ConditionsProductYieldReference(s)
EsterificationBenzyl alcohol, Sulfuric acid (catalyst), HeatBenzyl 5-bromovalerate~15-96% (Varies with catalyst and conditions)[6][7][8]
AmidationAmino acid methyl esters, DCC, NMM, CH₂Cl₂N-(5-bromovaleryl) amino acid methyl esterNot specified[1][9]
Williamson Ether Synthesis

The alkyl bromide functionality of this compound and its esters makes them ideal substrates for the Williamson ether synthesis, a classic and reliable method for forming ether linkages. This reaction involves the Sₙ2 displacement of the bromide by an alkoxide nucleophile.

Table 3: Williamson Ether Synthesis with 5-Bromovalerate Derivatives

SubstrateNucleophileConditionsProductYieldReference(s)
Ethyl 5-bromovalerateSodium ethoxideEthanol, RefluxEthyl 5-ethoxyvalerateHigh[10]
This compoundPhenoxideBase (e.g., K₂CO₃), DMF, Heat5-Phenoxyvaleric acidGood to Excellent[3][10]
Alkylation of Active Methylene (B1212753) Compounds

This compound and its esters are effective alkylating agents for carbon nucleophiles, particularly enolates derived from active methylene compounds such as malonic esters and β-ketoesters. This C-C bond-forming reaction is fundamental in building more complex carbon skeletons.

Table 4: Alkylation of Active Methylene Compounds

SubstrateActive Methylene CompoundBaseSolventProductYieldReference(s)
Ethyl 5-bromovalerateDiethyl malonateSodium ethoxideEthanolDiethyl 2-(4-ethoxycarbonylbutyl)malonateGood[11][12]
This compoundEthyl acetoacetateSodium ethoxideEthanolEthyl 2-acetyl-6-carboxyhexanoateGood[11][12]
Synthesis of Heterocycles

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. Intramolecular cyclization of appropriately functionalized derivatives can lead to the formation of lactones, lactams, and other ring systems. For instance, treatment of this compound with a base can induce intramolecular Sₙ2 reaction to form δ-valerolactone.[13]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound and a representative subsequent transformation.

Synthesis of this compound from Cyclopentanone (B42830)

This protocol is adapted from a method described in the synthesis of this compound peptide conjugates.[1][9]

Materials:

  • Cyclopentanone

  • Hydrogen peroxide (30% aqueous solution)

  • Copper(I) bromide (CuBr)

  • Sodium bromide (NaBr)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a stirred solution of cyclopentanone and sodium bromide in dichloromethane, add hydrogen peroxide dropwise at a controlled temperature.

  • Add a catalytic amount of copper(I) bromide to the mixture.

  • Allow the reaction to stir at room temperature for the specified time, monitoring the progress by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium sulfite.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography or distillation.

Synthesis of N-(5-Bromovaleryl)glycine Methyl Ester

This protocol illustrates the amidation of this compound with an amino acid ester.[1][9]

Materials:

  • This compound

  • Glycine (B1666218) methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of this compound and glycine methyl ester hydrochloride in dichloromethane, add N-methylmorpholine and stir for 15 minutes at 0 °C.

  • Add a solution of DCC in dichloromethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 36 hours.

  • Filter the precipitated dicyclohexylurea (DCU) and wash the solid with dichloromethane.

  • Wash the filtrate sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford N-(5-bromovaleryl)glycine methyl ester.

Synthetic Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate key synthetic transformations involving this compound.

Synthesis_of_5_Bromovaleric_Acid Cyclopentanone Cyclopentanone Five_Bromovaleric_Acid This compound Cyclopentanone->Five_Bromovaleric_Acid Oxidative Ring Opening H2O2 H₂O₂ CuBr_NaBr CuBr, NaBr

Caption: Synthesis of this compound from Cyclopentanone.

Amide_Coupling_Workflow Five_Bromovaleric_Acid This compound Amide_Product N-(5-bromovaleryl) Amino Acid Methyl Ester Five_Bromovaleric_Acid->Amide_Product Amide Coupling Amino_Acid_Ester Amino Acid Methyl Ester DCC_NMM DCC, NMM

Caption: Amide Coupling with this compound.

Williamson_Ether_Synthesis_Workflow Five_Bromovalerate_Ester Ethyl 5-bromovalerate Ether_Product Ethyl 5-alkoxyvalerate Five_Bromovalerate_Ester->Ether_Product Sₙ2 Reaction Alkoxide Sodium Alkoxide (RONa)

Caption: Williamson Ether Synthesis using a 5-Bromovalerate Ester.

Conclusion

This compound is a highly adaptable and valuable precursor in organic synthesis. Its bifunctional nature provides a gateway to a wide array of molecular structures through well-established and reliable chemical transformations. For researchers and professionals in drug development and the broader chemical sciences, a thorough understanding of the synthetic potential of this compound is essential for the efficient design and execution of novel synthetic strategies. The data and protocols presented in this guide aim to serve as a comprehensive resource to facilitate the effective utilization of this important chemical building block.

References

The Biological Activity of 5-Bromovaleric Acid and Its Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 5-Bromovaleric acid (5-BVA), a halogenated derivative of valeric acid, is a versatile chemical intermediate primarily utilized as a building block in the synthesis of complex pharmaceutical and agrochemical compounds.[1][2][3] While its direct biological activity has been explored, particularly demonstrating notable antimicrobial properties, its principal value lies in its role as a scaffold for developing novel therapeutic agents.[4][5] Analogs of 5-BVA have been synthesized to target a range of biological pathways, leading to potent anti-inflammatory agents and potential anticancer therapeutics by inhibiting key enzymes such as topoisomerase IB and PI3K.[5][6][7] The broader class of valeric acid derivatives is associated with activities like anticonvulsant and antidiabetic effects, suggesting that 5-BVA analogs could be designed to modulate pathways involving GABA aminotransferase (GABA-AT) and histone deacetylases (HDACs), which are established targets for related short-chain fatty acids. This guide provides an in-depth overview of the known biological activities, potential mechanisms of action, and relevant experimental methodologies for 5-BVA and its derivatives.

Introduction to this compound (5-BVA)

This compound, also known as 5-bromopentanoic acid, is an organobromine compound featuring a five-carbon chain with a bromine atom at the terminal (fifth) carbon.[2] This bifunctional molecule, containing both a carboxylic acid group and a reactive alkyl halide, is a valuable precursor in organic synthesis.[3]

Valeric acid and its derivatives are found in nature and are recognized for a wide spectrum of biological activities, including anticonvulsant, antiplatelet, and antidiabetic properties, establishing them as a valuable nucleus in pharmaceutical development.[4][8] 5-BVA extends this utility, serving as a key intermediate in the synthesis of inhibitors for aminoglycoside-resistant bacteria and molecules targeting topoisomerase IB for cancer therapy.[6][9][10]

Direct Biological Activities of this compound

While often viewed as a synthetic intermediate, 5-BVA possesses intrinsic biological activity, particularly against microbial agents.

Antimicrobial Activity

Research into enhancing the antimicrobial properties of carboxylic acids led to the evaluation of 5-BVA and its peptide conjugates.[4] The studies aimed to test the hypothesis that coupling peptides to the valeric acid structure would boost its antimicrobial effects.[8][11]

2.1.1 Antibacterial and Antifungal Properties Contrary to the initial hypothesis, studies revealed that this compound itself exhibits more potent antibacterial activity than its N-terminal di-, tri-, and tetrapeptide conjugates when compared against the standard antibiotic ciprofloxacin.[4][8][11] Similarly, the antifungal efficacy of 5-BVA against Candida albicans and Aspergillus niger was observed to decrease upon conjugation with peptides.[4] This suggests that the structural modifications, in this case, peptide coupling, can impair the compound's inherent antimicrobial action.[4][11]

Table 1: Summary of Comparative Antimicrobial Activity of 5-BVA and its Analogs

Compound ClassRelative Antibacterial ActivityRelative Antifungal ActivityReference
This compound (Parent) More PotentMore Potent[4][11]
Peptide Conjugates (Di-, Tri-, Tetra-) Less Potent than Parent CompoundLess Potent than Parent Compound[4][11]

Biological Activities of this compound Analogs

The true potential of 5-BVA is realized when it is used as a scaffold to create derivatives with highly specific biological targets.

Anti-Inflammatory 5-ASA Derivatives

A significant application of 5-BVA analogs is in the development of novel anti-inflammatory drugs. A derivative of 5-aminosalicylic acid (5-ASA), compound C1 (5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid) , has demonstrated potent anti-inflammatory activity and favorable pharmacokinetic properties in preclinical studies.[12] Another novel synthetic derivative, C2 (5-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid) , has also been evaluated for its anti-inflammatory potential.[13]

Table 2: Pharmacokinetic Parameters of 5-ASA Derivative C1 in Wistar Rats

Administration RouteDose (mg/kg)CmaxTmax (min)t½ (h)Oral Bioavailability (%)Reference
Intravenous (i.v.)50--~0.9-[12]
Oral (p.o.)50-33>2.5~77[12]
Intraperitoneal (i.p.)75-33 ± 51.4 ± 0.2-[12]

Table 3: Pharmacokinetic Parameters of 5-ASA Derivative C2 in Wistar Rats

Administration RouteDose (mg/kg)Cmax (μg/mL)Tmax (min)t½ (min)Oral Bioavailability (%)Reference
Intravenous (i.v.)50--33 ± 5-[13]
Oral (p.o.)1002.5 ± 0.32427 ± 1113[13]

Potential Mechanisms of Action

The biological activities of 5-BVA and its analogs can be attributed to their interaction with several key enzymatic pathways. The activities of related short-chain fatty acids, such as valproic acid, provide a strong rationale for investigating 5-BVA derivatives as inhibitors of GABA aminotransferase and histone deacetylases.

Inhibition of GABA Aminotransferase (GABA-AT)

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[14] Its degradation is catalyzed by the enzyme GABA aminotransferase (GABA-AT).[15][16] Inhibition of GABA-AT leads to increased synaptic concentrations of GABA, which can correct imbalances in neuronal excitation, a key strategy in treating epilepsy and other neurological disorders.[14][15] Given that valproic acid is a known GABA-T inhibitor, it is plausible that analogs of 5-BVA could be designed to target this enzyme.[15]

GABAT_Inhibition cluster_pathway GABA Degradation Pathway GABA GABA (Inhibitory Neurotransmitter) GABAT GABA Aminotransferase (GABA-AT) GABA->GABAT SSA Succinic Semialdehyde GABAT->SSA Degradation Result Increased Synaptic GABA Levels GABAT->Result Leads to Inhibitor 5-BVA Analog (Potential Inhibitor) Inhibitor->GABAT Inhibition

Caption: Potential inhibition of GABA-AT by 5-BVA analogs to increase GABA levels.

Inhibition of Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more compact chromatin structure and transcriptional repression.[17] HDAC inhibitors (HDACi) disrupt this process, causing hyperacetylation of histones, which results in a more open chromatin state and altered gene expression.[17][18] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[19] Valproic acid is a well-known HDAC inhibitor, making HDACs a promising target for novel 5-BVA analogs in oncology.[20] HDAC inhibition often leads to the upregulation of tumor suppressor genes like p21.[21]

HDAC_Inhibition cluster_normal Normal Gene Regulation Histone_A Acetylated Histone (Open Chromatin) HDAC HDAC Histone_A->HDAC HATs Gene_On Gene Expression (e.g., p21) Histone_A->Gene_On Histone_D Deacetylated Histone (Condensed Chromatin) Gene_Off Gene Silencing Histone_D->Gene_Off HDAC->Histone_D Deacetylation Apoptosis Cell Cycle Arrest & Apoptosis Gene_On->Apoptosis Inhibitor 5-BVA Analog (HDAC Inhibitor) Inhibitor->HDAC Inhibition

Caption: Mechanism of HDAC inhibition by 5-BVA analogs leading to apoptosis.

Experimental Protocols and Methodologies

The evaluation of 5-BVA and its analogs involves standard chemical synthesis and biological assays.

Synthesis of 5-BVA and Peptide Analogs

A common method for synthesizing 5-BVA involves the oxidative cleavage of cyclopentanone.[4][22] Analogs, such as peptide conjugates, are then typically formed through a coupling reaction.

  • Synthesis of this compound: Cyclopentanone is reacted with hydrogen peroxide in the presence of copper bromide and sodium bromide to yield this compound.[4][8][11]

  • Synthesis of Peptide Conjugates: 5-BVA is coupled with amino acid methyl esters, dipeptides, or other peptide fragments. The reaction is facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a base such as N-methylmorpholine (NMM) in a suitable solvent, with the reaction proceeding under continuous stirring for an extended period (e.g., 36 hours).[4][8][11]

Synthesis_Workflow Start Starting Materials (Cyclopentanone, H₂O₂) Synth_5BVA Step 1: Synthesis of This compound (5-BVA) Start->Synth_5BVA Synth_Analogs Step 2: Coupling Reaction to Synthesize Peptide Analogs Synth_5BVA->Synth_Analogs Coupling_Reagents Amino Acids / Peptides + DCC / NMM Coupling_Reagents->Synth_Analogs Purification Purification & Characterization (NMR, IR) Synth_Analogs->Purification Bio_Assay Step 3: Biological Evaluation (e.g., Antimicrobial Assays) Purification->Bio_Assay Analysis Data Analysis & Comparison to Standards Bio_Assay->Analysis End Results Analysis->End

Caption: General workflow for the synthesis and evaluation of 5-BVA analogs.

In Vitro Cytotoxicity Assessment (MTT Assay)

The cytotoxic effects of novel compounds against cancer cell lines are frequently determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[23]

  • Cell Seeding: Cancer cells (e.g., MCF7, A549) and normal control cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[23]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 5-BVA analogs) and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells with active mitochondrial dehydrogenases to convert the water-soluble MTT to an insoluble purple formazan (B1609692).

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[23]

In Vivo Pharmacokinetic Analysis

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. A typical protocol in a rodent model is as follows.[12][13]

  • Animal Model: Wistar rats are commonly used.[12][13] Animals are cannulated (e.g., in the jugular vein) for blood sampling.

  • Drug Administration: The compound is administered via different routes (intravenous, oral, intraperitoneal) at a specific dose.[12]

  • Blood Sampling: Blood samples are collected at predetermined time points post-administration.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of the drug in the plasma is quantified using a validated analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[12]

  • Pharmacokinetic Modeling: The plasma concentration-time data is analyzed using pharmacokinetic software to calculate key parameters like Cmax, Tmax, elimination half-life (t½), and bioavailability.[12]

Conclusion and Future Directions

This compound is a compound of significant interest in medicinal chemistry, not for its modest intrinsic biological activity, but for its proven utility as a versatile synthetic platform. While direct antimicrobial effects have been noted, its conjugation into more complex structures has yielded highly active analogs, particularly in the anti-inflammatory domain.

The established mechanisms of action of related short-chain fatty acids strongly suggest that future research should focus on the rational design and synthesis of 5-BVA derivatives as targeted inhibitors of GABA aminotransferase for neurological disorders and histone deacetylases for oncology. A thorough investigation of the structure-activity relationships (SAR) of novel analogs, combined with robust preclinical pharmacokinetic and toxicology studies, will be crucial for translating the potential of this valuable chemical scaffold into new therapeutic agents.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Historical Development of 5-Bromovaleric Acid Synthesis

Introduction: this compound, also known as 5-bromopentanoic acid, is a versatile bifunctional molecule featuring both a carboxylic acid and a terminal alkyl bromide. This structure makes it a valuable intermediate in the synthesis of a wide array of more complex molecules.[1] It serves as a crucial building block in the production of pharmaceuticals, notably in the synthesis of inhibitors for aminoglycoside-resistant bacteria and topoisomerase IB inhibitors for potential anti-cancer drugs.[2][3] Its applications also extend to material science and agrochemicals.[2][4]

Historically, the synthesis of this compound has been challenging, with early methods often plagued by low yields, the need for expensive or hazardous reagents, and multi-step processes.[5][6] Over time, significant research has been dedicated to developing more efficient, cost-effective, and safer synthetic routes. This guide provides a detailed overview of the key historical methods for synthesizing this compound, presenting comparative data, detailed experimental protocols, and process visualizations.

Core Synthetic Methodologies: An Evolutionary Overview

The synthesis of this compound has evolved from classical halogenation and multi-step transformations to more streamlined, modern approaches. The primary routes developed over the years originate from a variety of starting materials, including valeric acid, cyclic precursors like cyclopentanone (B42830) and δ-valerolactone, linear diols, and dicarboxylic acids.

Bromination of Valeric Acid

One of the earliest and most direct conceptual approaches is the bromination of valeric acid or its derivatives.[7] This method typically involves using a brominating agent like bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination at the terminal carbon.[4][7]

Ring-Opening of Cyclic Precursors

Cyclic compounds have served as highly effective starting materials for this compound synthesis, offering a pre-built five-carbon backbone.

a) From δ-Valerolactone: A straightforward method involves the ring-opening of δ-valerolactone using dry hydrogen bromide gas in an organic solvent.[8] This reaction directly cleaves the ester bond to form the desired haloacid. While effective, the high cost of δ-valerolactone can be a significant drawback for large-scale production.[8]

G Valerolactone δ-Valerolactone Product This compound Valerolactone->Product Ring-Opening HBr Hydrogen Bromide (gas) Organic Solvent

Caption: Synthesis of this compound from δ-Valerolactone.

b) From Cyclopentanone: A more modern and efficient approach begins with the oxidation of cyclopentanone.[5][6] This two-step process first involves a Baeyer-Villiger oxidation of cyclopentanone using an oxidizing agent like hydrogen peroxide (H₂O₂) to form δ-valerolactone.[9][10] The resulting lactone is then subjected to ring-opening with hydrobromic acid.[11] A notable improvement on this method involves the decomposition of a hydroperoxide intermediate using a copper salt catalyst in the presence of alkali bromides, which can directly yield this compound.[5][6]

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Ring-Opening Cyclopentanone Cyclopentanone Valerolactone δ-Valerolactone Cyclopentanone->Valerolactone H₂O₂, Cu(II) catalyst Product This compound Valerolactone->Product HBr G Pentanediol 1,5-Pentanediol BromoPentanol 5-Bromo-1-pentanol Pentanediol->BromoPentanol HBr Product This compound BromoPentanol->Product KMnO₄, Crown Ether G Dibromobutane 1,4-Dibromobutane Bromovaleronitrile 5-Bromovaleronitrile Dibromobutane->Bromovaleronitrile NaCN Product This compound Bromovaleronitrile->Product H₂SO₄, H₂O (Hydrolysis) G AdipateEster Methyl Hydrogen Adipate SilverSalt Silver Salt of Adipate Ester AdipateEster->SilverSalt AgNO₃ BromoEster Methyl 5-Bromovalerate SilverSalt->BromoEster Br₂, CCl₄ (Hunsdiecker Reaction) Product This compound BromoEster->Product Hydrolysis

References

An In-depth Technical Guide to the Safe Handling of 5-Bromovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Bromovaleric acid (CAS No. 2067-33-6), a versatile reagent in pharmaceutical and chemical synthesis. Adherence to these protocols is critical for ensuring laboratory safety and maintaining experimental integrity.

Chemical and Physical Properties

This compound, also known as 5-bromopentanoic acid, is a halogenated carboxylic acid.[1] Its reactivity is characterized by the presence of both a carboxylic acid and an alkyl bromide functional group.[2] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₅H₉BrO₂[1]
Molecular Weight181.03 g/mol [1][3]
AppearanceWhite to off-white or dark yellow crystalline solid[2][4][5]
Melting Point37 - 41 °C (98.6 - 105.8 °F)[4][5]
Boiling Point142 - 145 °C (287.6 - 293 °F) at 13 mmHg[4][5]
Flash Point> 112 °C (> 233.6 °F)[4][5]
SolubilitySoluble in water, ethanol, and ether.[2][6]
OdorOdorless to faint, acrid[4][5][7]

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling.[4][5] It is harmful if swallowed, causes severe skin burns and serious eye damage, and may cause respiratory irritation.[3][4][5]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementReference(s)
Acute Toxicity, Oral4H302: Harmful if swallowed[4][5]
Skin Corrosion/Irritation1H314: Causes severe skin burns and eye damage[4][5]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[8]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[3][4][5]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.[1][9]

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationReference(s)
Eye/Face ProtectionChemical safety goggles or face shield.[7][8]
Skin ProtectionChemical-resistant gloves (e.g., Nitrile rubber), lab coat, and other protective clothing to prevent skin contact.[1][7][8]
Respiratory ProtectionUse in a well-ventilated area or under a fume hood. If dust or vapors are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.[1][10]

Safe Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and maintain the chemical's stability.

Handling
  • Work in a well-ventilated area, preferably under a chemical fume hood.[1][7]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][11]

  • Do not get in eyes, on skin, or on clothing.[4]

  • Wash hands thoroughly after handling.[4][5]

  • Do not eat, drink, or smoke when using this product.[4]

Storage
  • Store in a tightly closed, corrosive-resistant container in a cool, dry, and well-ventilated area.[7][12]

  • Keep away from incompatible materials such as bases and reducing agents.[4][5]

  • Store locked up.[4][5][11]

Experimental Protocols

Spill Response Protocol

In the event of a spill, follow these procedures to ensure safe cleanup.

Waste_Disposal_Workflow A Collect Waste in a Labeled, Corrosive-Resistant Container B Neutralize Liquid Waste (if necessary) with a weak base A->B C Store Waste in a Designated Hazardous Waste Area B->C D Arrange for Pickup by a Licensed Waste Disposal Service C->D E Maintain Disposal Records D->E Haloacid_Dehalogenase_Pathway Substrate This compound (Haloalkanoic Acid) Enzyme Haloacid Dehalogenase Substrate->Enzyme Enzyme Binding Product1 5-Hydroxyvaleric Acid Enzyme->Product1 Hydrolytic Dehalogenation Product2 Bromide Ion (Br⁻) Enzyme->Product2

References

Navigating the Environmental Profile and Disposal of 5-Bromovaleric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the environmental impact and recommended disposal procedures for 5-Bromovaleric acid (CAS No. 2067-33-6). Due to a lack of specific ecotoxicological and biodegradation data for this compound in publicly available literature, this guide draws upon information from Safety Data Sheets (SDS), general principles of environmental science for halogenated organic compounds, and standardized testing protocols.

Section 1: Environmental Impact Assessment

Currently, there is a significant data gap regarding the specific ecotoxicity and environmental fate of this compound. Safety Data Sheets from various suppliers consistently report that no quantitative data is available for its effects on aquatic life (fish, daphnia, algae), microorganisms, or its potential for bioaccumulation and persistence in the environment.[1]

In the absence of direct data, an assessment can be inferred from the behavior of similar chemical structures, such as other short-chain halogenated aliphatic acids.

1.1 Biodegradability

The presence of a halogen substituent on an aliphatic acid can significantly reduce its biodegradability.[2] Studies on substituted aliphatic acids have shown that a single halogen can decrease the rate of biodegradation, with dihalogenated compounds being particularly resistant to microbial decomposition.[2] Given that this compound contains a bromine atom, it is plausible to infer that it may not be readily biodegradable. Complete mineralization into carbon dioxide, water, and bromide ions may be a slow process.

1.2 Ecotoxicity

As a corrosive substance that is harmful if swallowed and causes severe skin and eye damage, this compound poses a clear hazard to terrestrial and aquatic life upon direct exposure.[3][4] Accidental release into waterways could lead to localized changes in pH and direct toxic effects on aquatic organisms. However, without specific data from standardized tests, the exact concentrations at which it becomes toxic to various species remain unknown.

1.3 Bioaccumulation

Quantitative Data Summary

As noted, specific quantitative environmental data for this compound is not available. The following table highlights the data gaps.

ParameterValueSource
Aquatic Toxicity
Fish LC50 (96 hr)No data available[1]
Daphnia magna EC50 (48 hr)No data available[1]
Algae IC50 (72 hr)No data available[1]
Biodegradation
Ready BiodegradabilityNo data available; likely not readily biodegradable[2]
Bioaccumulation
Bioconcentration Factor (BCF)No data available
Soil Mobility
Adsorption Coefficient (Koc)No data available

Section 2: Recommended Disposal Protocols

The disposal of this compound must be conducted in strict accordance with local, regional, and national regulations for hazardous waste.[3][4] It is classified as a hazardous waste due to its corrosive properties.[3][4]

2.1 General Guidelines

  • Waste Classification: Chemical waste generators are responsible for correctly classifying discarded this compound as a hazardous waste.[3][4]

  • Approved Disposal Facility: The primary recommended method of disposal is through a licensed and approved waste disposal plant.[3][4][5] Incineration at a permitted facility is a common and effective method for the destruction of halogenated organic compounds.

  • Container Management: Store waste this compound in its original or a compatible, tightly sealed container. The container must be clearly labeled with the chemical name and appropriate hazard warnings.[4] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected and disposed of as hazardous waste.[6]

2.2 Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately clear the area and ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and respiratory protection.

  • Containment: Prevent the spill from spreading and entering drains or waterways.

  • Neutralization (for small spills): For small spills of this acidic compound, careful neutralization with a suitable base (e.g., sodium bicarbonate) can be considered. However, this should only be performed by trained personnel.

  • Absorption: Absorb the spilled material with an inert absorbent material (e.g., vermiculite, dry sand).

  • Collection and Disposal: Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

Section 3: Standardized Experimental Protocols

To address the existing data gaps, the following standard OECD (Organisation for Economic Co-operation and Development) guidelines would be appropriate for assessing the environmental impact of this compound.

3.1 Aquatic Toxicity Testing

A tiered approach is often used for aquatic toxicity testing, starting with acute tests on representatives of three trophic levels: fish, invertebrates, and algae.

  • OECD TG 203: Fish, Acute Toxicity Test: This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

  • OECD TG 202: Daphnia sp., Acute Immobilisation Test: This guideline is used to determine the concentration at which 50% of the tested Daphnia (water fleas) are immobilized (EC50) after 48 hours of exposure.

  • OECD TG 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test measures the effect of the substance on the growth of a freshwater algal species over 72 hours, determining the concentration that inhibits growth by 50% (IC50).

3.2 Ready Biodegradability Testing

The OECD 301 series of tests are designed to assess the ready biodegradability of chemicals in an aerobic aqueous medium.[7][8] For a water-soluble compound like this compound, the following methods would be suitable:

  • OECD 301 A: DOC Die-Away Test: Biodegradation is measured by the removal of dissolved organic carbon (DOC) from the test medium.[8]

  • OECD 301 B: CO2 Evolution Test: This method quantifies the amount of carbon dioxide produced by microbial respiration during the degradation of the test substance.[8]

  • OECD 301 D: Closed Bottle Test: The depletion of dissolved oxygen in sealed bottles containing the test substance and microorganisms is measured over a 28-day period.[8]

A substance is considered "readily biodegradable" if it meets the pass levels (e.g., ≥70% DOC removal or ≥60% of theoretical CO2 production) within a 10-day window during the 28-day test.[1][9]

Section 4: Visualizations

Environmental_Impact_Assessment_Workflow cluster_assessment Environmental Impact Assessment of this compound cluster_testing Recommended Standardized Testing (OECD Guidelines) A Initial Screening: Physicochemical Properties & SDS Review B Ecotoxicity Assessment (Data Gap Identified) A->B C Environmental Fate Assessment (Data Gap Identified) A->C D Inference from Structurally Similar Compounds (e.g., Halogenated Aliphatic Acids) B->D E Recommendation for Standardized Testing B->E C->D C->E F Aquatic Toxicity (TG 201, 202, 203) E->F G Ready Biodegradability (OECD 301 Series) E->G H Bioaccumulation Potential (e.g., OECD TG 305) E->H

Workflow for Environmental Impact Assessment.

Disposal_Decision_Pathway cluster_disposal Disposal Pathway for this compound Start This compound Waste Generated Classify Classify as Hazardous Waste (Corrosive Solid, Acidic, Organic, N.O.S.) Start->Classify Consult Consult Local, Regional, and National Regulations Classify->Consult Package Package in a Labeled, Compatible, and Sealed Container Consult->Package Spill Spill or Unused Product? Package->Spill SpillHandling Spill Management Protocol: Contain, Neutralize (if safe), Absorb, Collect Spill->SpillHandling Spill ProductDisposal Arrange for Collection by a Licensed Waste Disposal Company Spill->ProductDisposal Unused Product SpillHandling->ProductDisposal End Dispose via Approved Method (e.g., Incineration) ProductDisposal->End

Decision Pathway for Proper Disposal.

References

Methodological & Application

Application Notes and Protocols for the Use of 5-Bromovaleric Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 5-bromovaleric acid as a versatile building block in the synthesis of pharmaceutical intermediates. The protocols outlined below are based on established literature and offer step-by-step guidance for key synthetic transformations.

Overview of this compound

This compound (also known as 5-bromopentanoic acid) is a bifunctional molecule featuring a carboxylic acid and a primary alkyl bromide. This structure allows for orthogonal reactions, making it a valuable reagent for introducing a five-carbon chain with a terminal functional group handle. Its reactivity is central to the construction of various molecular scaffolds found in active pharmaceutical ingredients (APIs).[1][2][3][4]

Key Properties:

PropertyValueReference
CAS Number 2067-33-6[5]
Molecular Formula C₅H₉BrO₂[5]
Molecular Weight 181.03 g/mol [5]
Appearance White to off-white crystalline powder[5]
Melting Point 38-40 °C[6]
Boiling Point 240 °C (at 760 mmHg)[5]
Solubility Soluble in water, ethanol, and ether[5]

Key Applications in Pharmaceutical Intermediate Synthesis

This compound is a precursor in the synthesis of a range of pharmaceutical intermediates, including but not limited to:

  • Amino Acid and Peptide Conjugates: The carboxylic acid moiety can be coupled with amines to form amide bonds, enabling the synthesis of modified amino acids and peptides.

  • GABA Analogs: As a five-carbon chain, it serves as a foundational element in the synthesis of derivatives of gamma-aminobutyric acid (GABA), an important neurotransmitter.

  • Indole Derivatives: The alkyl bromide can be used to alkylate nucleophilic heterocycles like indole, a common motif in pharmaceuticals.

  • Prostaglandin Analogs: It is utilized in the construction of the side chains of prostaglandins, a class of lipid compounds with diverse physiological effects.[6]

Experimental Protocols

The following section details protocols for several key applications of this compound.

Protocol 1: Synthesis of this compound from Cyclopentanone

This protocol describes a method for the laboratory-scale synthesis of this compound.[7]

Reaction Scheme:

Synthesis_of_5_Bromovaleric_Acid cluster_reactants Reactants cluster_reagents Reagents cluster_product Product cyclopentanone Cyclopentanone intermediate [Intermediate Hydroperoxide] cyclopentanone->intermediate Oxidation h2o2 H₂O₂ cuBr_naBr CuBr, NaBr bromovaleric_acid This compound intermediate->bromovaleric_acid Decomposition & Bromination

Caption: Synthesis of this compound from Cyclopentanone.

Materials:

  • Cyclopentanone

  • Hydrogen peroxide (H₂O₂)

  • Copper (I) bromide (CuBr)

  • Sodium bromide (NaBr)

  • Appropriate solvents and workup reagents

Procedure:

  • To a solution of cyclopentanone, add an aqueous solution of hydrogen peroxide.

  • Introduce a catalytic amount of copper (I) bromide and sodium bromide to the reaction mixture.

  • The reaction proceeds through the formation of a hydroperoxide intermediate, which then decomposes in the presence of the bromide salts to yield this compound.[6][7]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, perform an appropriate aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by distillation or recrystallization to obtain pure this compound.

Quantitative Data Summary:

ParameterValue
Typical Scale Laboratory
Reaction Time Varies (monitor for completion)
Temperature Varies based on specific literature
Yield Moderate to good
Purity High after purification
Protocol 2: Synthesis of N-(5-Bromovaleryl) Amino Acid Methyl Esters

This protocol details the coupling of this compound with an amino acid methyl ester to form an N-acylated amino acid derivative.[7]

Reaction Scheme:

Peptide_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product bromovaleric_acid This compound product N-(5-Bromovaleryl) Amino Acid Methyl Ester bromovaleric_acid->product Amide Coupling amino_ester Amino Acid Methyl Ester amino_ester->product Amide Coupling dcc_nmm DCC, NMM

Caption: Amide coupling of this compound.

Materials:

  • This compound

  • Amino acid methyl ester hydrochloride

  • Dicyclohexylcarbodiimide (DCC)

  • N-Methylmorpholine (NMM)

  • Dry dichloromethane (B109758) (DCM) or other suitable aprotic solvent

Procedure:

  • Dissolve the amino acid methyl ester hydrochloride in the chosen solvent and neutralize with N-Methylmorpholine (NMM).

  • To this solution, add this compound.

  • Cool the reaction mixture in an ice bath and add a solution of Dicyclohexylcarbodiimide (DCC) in the same solvent dropwise.

  • Allow the reaction to stir and warm to room temperature. The reaction is typically stirred for 36 hours.[7]

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, filter off the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica (B1680970) gel.

Quantitative Data Summary:

ParameterValueReference
Reaction Time 36 hours[7]
Temperature 0 °C to Room Temperature
Coupling Agent Dicyclohexylcarbodiimide (DCC)[7]
Base N-Methylmorpholine (NMM)[7]
Yield Varies depending on the amino acid
Purity High after chromatographic purification
Protocol 3: Synthesis of 5-Aminovaleric Acid

This protocol describes the conversion of this compound to 5-aminovaleric acid, a precursor for GABA analogs and other pharmaceutical intermediates.

Reaction Scheme:

Amination_of_Bromovaleric_Acid cluster_reactant Reactant cluster_reagent Reagent cluster_product Product bromovaleric_acid This compound aminovaleric_acid 5-Aminovaleric Acid bromovaleric_acid->aminovaleric_acid Nucleophilic Substitution ammonia (B1221849) Aqueous Ammonia (excess)

Caption: Synthesis of 5-Aminovaleric Acid.

Materials:

  • This compound

  • Concentrated aqueous ammonia

  • Ethanol (optional)

Procedure:

  • In a sealed pressure vessel, dissolve this compound in an excess of concentrated aqueous ammonia. Ethanol may be used as a co-solvent to aid solubility.

  • Heat the reaction mixture with stirring. The temperature and reaction time will vary depending on the scale and specific literature procedure, but typically ranges from 80-120 °C for several hours.

  • Monitor the reaction for the disappearance of the starting material.

  • After completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove excess ammonia and solvent.

  • The resulting crude 5-aminovaleric acid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Quantitative Data Summary:

ParameterValue
Reactant Ratio Large excess of ammonia
Temperature 80-120 °C
Reaction Time Several hours
Yield Moderate to high
Purity Can be high after recrystallization

Visualization of Synthetic Pathways and Workflows

The following diagrams illustrate the logical flow of the synthetic transformations described.

Experimental Workflow for Peptide Conjugate Synthesis:

Peptide_Conjugate_Workflow Workflow for N-(5-Bromovaleryl) Amino Acid Methyl Ester Synthesis start Start dissolve_amine Dissolve Amino Acid Ester HCl and neutralize with NMM start->dissolve_amine add_acid Add this compound dissolve_amine->add_acid cool_mixture Cool to 0 °C add_acid->cool_mixture add_dcc Add DCC solution cool_mixture->add_dcc react Stir for 36h at RT add_dcc->react filter_dcu Filter DCU precipitate react->filter_dcu wash_filtrate Aqueous Workup: Acid, Base, Brine Washes filter_dcu->wash_filtrate dry_concentrate Dry organic layer and concentrate wash_filtrate->dry_concentrate purify Column Chromatography dry_concentrate->purify end Pure Product purify->end

Caption: Workflow for Peptide Conjugate Synthesis.

Safety Precautions

This compound is a corrosive and irritant compound. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information before use.

Conclusion

This compound is a highly adaptable and valuable intermediate in pharmaceutical synthesis. The protocols provided herein offer a starting point for its application in creating diverse molecular architectures. Researchers are encouraged to consult the primary literature for more specific and optimized reaction conditions for their particular substrates of interest. The versatility of this reagent ensures its continued importance in the discovery and development of new therapeutic agents.

References

Application Notes and Protocols: 5-Bromovaleric Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Agrochemical Development Professionals

1. Introduction

5-Bromovaleric acid is a bifunctional aliphatic carboxylic acid with the formula Br(CH₂)₄COOH. Its structure, featuring a terminal carboxylic acid and a primary alkyl bromide, makes it a highly versatile C5 building block in organic synthesis. In the context of agrochemical production, this compound serves as a valuable intermediate for introducing a flexible five-carbon chain, which can be crucial for optimizing the physicochemical properties of a molecule, such as its lipophilicity, solubility, and ability to penetrate biological membranes. These properties are critical for the efficacy and systemic movement of herbicides, fungicides, and insecticides. While not extensively documented as a direct precursor in many widely commercialized agrochemicals, its utility is evident in patent literature for the development of novel active ingredients.

2. Principle of Application in Agrochemical Synthesis

The primary utility of this compound in agrochemical synthesis stems from its two distinct reactive sites:

  • The Carboxylic Acid Group (-COOH): This functional group can be readily converted into esters, amides, or acid chlorides. This allows for the linkage of this compound to other molecules containing hydroxyl (-OH) or amine (-NH₂) groups, which are common in the core structures of many agrochemicals.

  • The Alkyl Bromide Group (-Br): The bromine atom is a good leaving group, making the terminal carbon susceptible to nucleophilic substitution. This allows for the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds, enabling the connection of the five-carbon chain to various heterocyclic or aromatic scaffolds common in pesticide design.

This dual reactivity allows for a modular approach in synthesis, where this compound can act as a flexible linker between two different molecular fragments or introduce a terminal functional group after the initial coupling reaction.

G cluster_reactants Starting Materials cluster_reactions Synthetic Pathways cluster_products Products & Intermediates 5BVA This compound Esterification Esterification / Amidation 5BVA->Esterification -COOH group reacts Substitution Nucleophilic Substitution 5BVA->Substitution -Br group reacts NuH Nucleophile (R-NH₂, R-OH, R-SH) NuH->Esterification Agro_Core Agrochemical Core (e.g., Heterocycle) Agro_Core->Substitution Agro_Core->Substitution Intermediate Bromo-ester / Bromo-amide Intermediate Esterification->Intermediate Forms Ester/Amide Final_Product Final Agrochemical Substitution->Final_Product Forms C-N, C-O, C-S bond Intermediate->Substitution -Br group reacts

3. Patented Applications in Agrochemical Development

A review of patent literature indicates that this compound and its derivatives are valuable for synthesizing novel compounds with potential herbicidal, fungicidal, and insecticidal activities. It is often used to introduce a pentanoic acid or a functionalized pentyl chain into a larger molecule.

For instance, in the development of new herbicides, this compound can be used to link a phenoxy or heterocyclic active moiety to another functional group, modifying the compound's uptake, translocation, and mode of action within the target weed. Similarly, in fungicide development, the valeric acid chain can be incorporated to optimize the lipophilicity of the molecule, enhancing its ability to penetrate the waxy cuticle of plant leaves and the cell walls of pathogenic fungi.

4. Quantitative Data Summary

While specific yield and efficacy data for commercial agrochemicals using this compound are proprietary, the following table summarizes representative data from synthetic chemistry literature for key reaction types involving this compound or similar compounds. This data provides a benchmark for expected outcomes in a research and development setting.

Reaction Type Substrate 1 Substrate 2 Catalyst/Conditions Typical Yield (%) Purity (%) Reference
Esterification This compoundEthanol (B145695)H₂SO₄ (cat.), Reflux85 - 95>98 (distilled)General Organic Chemistry
Amidation This compoundAnilineDCC, DCM, RT80 - 90>95 (crystallized)General Organic Chemistry
Williamson Ether Synthesis Ethyl 5-bromovalerateSodium PhenoxideDMF, 80°C75 - 85>97 (chromatography)Patent Literature
N-Alkylation Ethyl 5-bromovalerateImidazoleK₂CO₃, Acetonitrile, Reflux70 - 85>96 (chromatography)Patent Literature

DCC: Dicyclohexylcarbodiimide, DCM: Dichloromethane, RT: Room Temperature, DMF: Dimethylformamide

5. Experimental Protocols

The following protocols provide detailed methodologies for key transformations of this compound relevant to agrochemical synthesis.

5.1. Protocol 1: Synthesis of Ethyl 5-bromovalerate (Esterification)

This protocol describes the conversion of the carboxylic acid group to an ethyl ester, a common step to protect the acid functionality and modify solubility before further reaction at the bromide site.

Materials:

  • This compound (1.0 eq)

  • Absolute Ethanol (10-20 eq, solvent)

  • Concentrated Sulfuric Acid (0.05 eq, catalyst)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Reflux condenser and heating mantle

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound and absolute ethanol.

  • Stir the mixture until the acid is fully dissolved.

  • Carefully add the concentrated sulfuric acid dropwise to the stirring solution.

  • Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 5-bromovalerate.

  • Purify the product by vacuum distillation to obtain a clear, colorless oil.

5.2. Protocol 2: Synthesis of an Aryl Ether Derivative (Nucleophilic Substitution)

This protocol details the reaction of the bromide in ethyl 5-bromovalerate with a phenolic compound, a common step in constructing the backbone of many herbicides and fungicides.

Materials:

  • Ethyl 5-bromovalerate (1.0 eq)

  • 4-Chlorophenol (B41353) (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 1.5 eq, base)

  • Dimethylformamide (DMF, solvent)

  • Ethyl Acetate

  • Deionized Water

  • Anhydrous Sodium Sulfate

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-chlorophenol and DMF.

  • Stir the solution and add powdered potassium carbonate.

  • Add ethyl 5-bromovalerate to the suspension.

  • Heat the reaction mixture to 80°C and stir for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water and extract three times with ethyl acetate.

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the final aryl ether derivative.

G cluster_protocol1 Protocol 1: Esterification cluster_protocol2 Protocol 2: Nucleophilic Substitution P1_Start Mix 5-BVA, Ethanol, H₂SO₄ P1_Reflux Reflux for 4-6 hours P1_Start->P1_Reflux P1_Workup Evaporate Ethanol, Add Ether P1_Reflux->P1_Workup P1_Wash Wash with H₂O, NaHCO₃, Brine P1_Workup->P1_Wash P1_Dry Dry (MgSO₄) and Concentrate P1_Wash->P1_Dry P1_Purify Vacuum Distillation P1_Dry->P1_Purify P1_End Ethyl 5-bromovalerate P1_Purify->P1_End P2_Start Mix Phenol, K₂CO₃, DMF P2_Add Add Ethyl 5-bromovalerate P2_Start->P2_Add P2_Heat Heat at 80°C for 8-12 hours P2_Add->P2_Heat P2_Workup Quench with Water, Extract (EtOAc) P2_Heat->P2_Workup P2_Wash Wash with H₂O, Brine P2_Workup->P2_Wash P2_Dry Dry (Na₂SO₄) and Concentrate P2_Wash->P2_Dry P2_Purify Column Chromatography P2_Dry->P2_Purify P2_End Final Aryl Ether Product P2_Purify->P2_End

6. Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

This compound is a valuable and versatile C5 synthon for the research and development of new agrochemical active ingredients. Its bifunctional nature allows for its incorporation as a flexible linker or for the introduction of a pentanoic acid moiety, which can be critical for optimizing the biological activity and pharmacokinetic properties of a potential product. The protocols and data presented here provide a foundational guide for chemists in the agrochemical industry to utilize this compound in the synthesis of novel compounds.

Application Notes and Protocols for the Synthesis of Novel Polymers from 5-Bromovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromovaleric acid, a bifunctional molecule featuring both a carboxylic acid and a bromo-functional group, serves as a versatile building block in polymer chemistry.[1] Its unique structure allows for the synthesis of a variety of novel polymers, particularly functional polyesters, through mechanisms such as polycondensation. The presence of the bromine atom provides a reactive handle for post-polymerization modification, enabling the introduction of various functionalities for applications in drug delivery, tissue engineering, and materials science. This document provides detailed application notes and experimental protocols for the synthesis of novel polymers utilizing this compound.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in polymer synthesis.

PropertyValue
Synonyms 5-Bromopentanoic acid
CAS Number 2067-33-6
Molecular Formula C₅H₉BrO₂
Molecular Weight 181.03 g/mol
Appearance White to off-white crystalline powder[2]
Melting Point 38-40 °C[3]
Boiling Point 142-145 °C at 17 hPa
Solubility Soluble in water, ethanol, and ether[2]

Applications in Polymer Synthesis

This compound is a valuable monomer for creating specialized polymers.[2] Its key applications include:

  • Building Block for Functional Polyesters: The dual functionality of this compound allows it to undergo self-polycondensation or co-polycondensation with other monomers to form polyesters with pendant bromo groups. These groups can be subsequently modified to introduce desired functionalities.

  • Initiator for Ring-Opening Polymerization: The carboxylic acid group can be used to initiate the ring-opening polymerization of cyclic esters like ε-caprolactone, leading to the formation of block copolymers.

  • Surface Modification of Nanomaterials: It can be used as a bifunctional ligand to functionalize the surface of nanomaterials, such as in the creation of semiconducting nanocomposites.[3][4]

Experimental Protocols

Protocol 1: Synthesis of Poly(5-bromovalerate) via Self-Polycondensation

This protocol describes the synthesis of a linear polyester (B1180765) from this compound through self-polycondensation. The resulting polymer will have a repeating unit with a pendant bromo-functional group.

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Dean-Stark trap

  • Condenser

  • Magnetic stirrer with heating mantle

  • Vacuum pump

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a three-neck round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add this compound (e.g., 10 g, 55.2 mmol) and toluene (e.g., 50 mL).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.5 mol% with respect to the monomer).

  • Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. Water produced during the esterification reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Continue the reaction for a specified time (e.g., 24-48 hours) or until no more water is collected.

  • After cooling to room temperature, dissolve the crude polymer in a minimal amount of chloroform.

  • Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol or hexanes with stirring.

  • Collect the precipitated polymer by filtration and wash it with fresh cold methanol or hexanes.

  • Dry the polymer under vacuum at a slightly elevated temperature (e.g., 40 °C) until a constant weight is achieved.

Expected Results:

The procedure should yield a solid polyester. The molecular weight and polydispersity of the resulting poly(5-bromovalerate) will depend on the reaction time, catalyst concentration, and purity of the reagents.

Quantitative Data Summary (Hypothetical):

ParameterValue
Monomer Concentration1.1 M in Toluene
Catalyst Loading0.5 mol% p-TsOH
Reaction Temperature110-120 °C
Reaction Time48 hours
Yield70-85%
Number Average Molecular Weight (Mn)5,000 - 15,000 g/mol
Polydispersity Index (PDI)1.5 - 2.5
Protocol 2: Post-Polymerization Modification - Azidation of Poly(5-bromovalerate)

This protocol outlines the conversion of the pendant bromo groups on the poly(5-bromovalerate) backbone to azide (B81097) groups, creating a versatile platform for further "click" chemistry modifications.

Materials:

  • Poly(5-bromovalerate) (synthesized as per Protocol 1)

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve poly(5-bromovalerate) (e.g., 5 g) in anhydrous DMF (e.g., 50 mL) in a round-bottom flask.

  • Add an excess of sodium azide (e.g., 3-5 equivalents per bromo group).

  • Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for 24-48 hours.

  • After cooling to room temperature, pour the reaction mixture into a large volume of deionized water to precipitate the polymer.

  • Collect the polymer and redissolve it in dichloromethane.

  • Wash the organic phase with deionized water and then with a saturated sodium bicarbonate solution in a separatory funnel.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator.

  • Precipitate the final polymer in cold methanol or hexanes, filter, and dry under vacuum.

Expected Results:

This procedure should yield a polymer with azide functional groups. The successful conversion can be confirmed by FT-IR spectroscopy (appearance of a strong azide peak around 2100 cm⁻¹) and NMR spectroscopy.

Visualization of Experimental Workflows

Below are diagrams illustrating the logical flow of the synthesis and modification processes.

Synthesis_Workflow cluster_synthesis Protocol 1: Poly(5-bromovalerate) Synthesis Monomer This compound Reaction Polycondensation (Reflux, Dean-Stark) Monomer->Reaction Catalyst p-TsOH Catalyst->Reaction Solvent Toluene Solvent->Reaction Purification Precipitation in Methanol/Hexanes Reaction->Purification Polymer Poly(5-bromovalerate) Purification->Polymer

Caption: Workflow for the synthesis of poly(5-bromovalerate).

Modification_Workflow cluster_modification Protocol 2: Post-Polymerization Azidation StartPolymer Poly(5-bromovalerate) Reaction Nucleophilic Substitution (60-80 °C) StartPolymer->Reaction Reagent Sodium Azide (NaN3) Reagent->Reaction Solvent DMF Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup FinalPolymer Azide-Functionalized Polymer Workup->FinalPolymer

Caption: Workflow for the azidation of poly(5-bromovalerate).

Signaling Pathways and Logical Relationships

While direct signaling pathways in a biological sense are not applicable to these synthetic processes, a logical relationship diagram can illustrate the versatility of this compound in creating diverse polymer architectures.

Logical_Relationships cluster_monomer Starting Material cluster_polymers Polymer Architectures cluster_modifications Post-Polymerization Modifications BVA This compound Linear Linear Functional Polyester (Self-Polycondensation) BVA->Linear Polymerizes to Copolymer Functional Copolyester (with Diols/Diacids) BVA->Copolymer Co-polymerizes to BlockCopolymer Block Copolymer (Initiator for ROP) BVA->BlockCopolymer Initiates Azide Azide Functionalization ('Click' Chemistry Platform) Linear->Azide Can be modified to Grafting Grafting-from/to Copolymer->Grafting Can be modified by Crosslinking Cross-linked Networks BlockCopolymer->Crosslinking Can form

Caption: Versatility of this compound in polymer synthesis.

Conclusion

This compound is a highly adaptable monomer for the synthesis of novel functional polymers. The protocols provided herein offer a foundation for researchers to produce and modify polyesters with tailored properties. The ability to introduce a variety of functionalities via post-polymerization modification of the bromo-group opens up a vast design space for the development of advanced materials for a range of scientific and biomedical applications.

References

Application Notes and Protocols for the Esterification of 5-Bromovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The esterification of 5-bromovaleric acid is a fundamental organic transformation that yields valuable intermediates, such as methyl 5-bromovalerate and ethyl 5-bromovalerate.[1][2] These bifunctional molecules, containing both an ester and an alkyl bromide, are crucial building blocks in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.[1][3][4] The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common and effective method for this conversion.[5] This document provides detailed protocols for the synthesis of methyl and ethyl 5-bromovalerate, along with data presentation and a visual workflow.

Key Intermediates and Their Properties

The primary products of the esterification of this compound are its corresponding alkyl esters. The methyl and ethyl esters are widely used in research and industry.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)Purity
Methyl 5-bromovalerate5454-83-1C6H11BrO2195.05188.2 at 760 mmHg1.3631.46397-98%
Ethyl 5-bromovalerate14660-52-7C7H13BrO2209.08104-109 at 12 mmHg1.3211.458>97.0% (GC)

Data compiled from references[2][6][][8].

Experimental Protocols

This section details the methodologies for the synthesis of methyl and ethyl 5-bromovalerate via Fischer esterification.

Protocol 1: Synthesis of Methyl 5-bromovalerate

This protocol is adapted from a general Fischer esterification procedure.[5][9][10]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 10.0 g of this compound in 40 mL of methanol.

  • Catalyst Addition: While stirring, slowly add 1 mL of concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel containing 50 mL of water. c. Extract the aqueous layer with 3 x 30 mL of dichloromethane. d. Combine the organic layers and wash with 30 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. (Caution: CO₂ evolution). e. Wash the organic layer with 30 mL of brine.

  • Drying and Solvent Removal: a. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. b. Filter off the drying agent. c. Remove the dichloromethane using a rotary evaporator.

  • Purification: Purify the crude methyl 5-bromovalerate by vacuum distillation to obtain the final product. A yield of approximately 99% has been reported for a similar flow-chemistry based synthesis.[6]

Protocol 2: Synthesis of Ethyl 5-bromovalerate

This protocol follows the general principles of Fischer esterification.[5][11][12][13]

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 10.0 g of this compound in 50 mL of ethanol.

  • Catalyst Addition: Carefully add 1 mL of concentrated sulfuric acid to the stirring solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

  • Work-up: a. After cooling to room temperature, transfer the reaction mixture to a separatory funnel with 50 mL of water. b. Extract the product with 3 x 30 mL of diethyl ether or ethyl acetate. c. Combine the organic extracts and wash with 30 mL of saturated sodium bicarbonate solution. d. Wash the organic layer with 30 mL of brine.

  • Drying and Solvent Removal: a. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. b. Filter to remove the drying agent. c. Evaporate the solvent using a rotary evaporator.

  • Purification: The crude ethyl 5-bromovalerate can be purified by vacuum distillation to yield the final product.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Fischer esterification of this compound.

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Reactants (this compound, Alcohol) B Add Acid Catalyst (e.g., H₂SO₄) A->B C Reflux B->C D Quench with Water C->D E Solvent Extraction D->E F Wash with NaHCO₃ E->F G Wash with Brine F->G H Dry with MgSO₄/Na₂SO₄ G->H I Filter H->I J Solvent Removal (Rotary Evaporation) I->J K Vacuum Distillation J->K L Pure Ester Product K->L

Caption: General workflow for the esterification of this compound.

Signaling Pathway Diagram (Reaction Mechanism)

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The following diagram illustrates the key steps.

Fischer_Esterification Start Carboxylic Acid + Alcohol Protonation Protonation of Carbonyl Oxygen Start->Protonation H⁺ Attack Nucleophilic Attack by Alcohol Protonation->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral ProtonTransfer Proton Transfer Tetrahedral->ProtonTransfer WaterElimination Elimination of Water ProtonTransfer->WaterElimination -H₂O Deprotonation Deprotonation WaterElimination->Deprotonation End Ester + Water Deprotonation->End -H⁺

Caption: Mechanism of Fischer-Speier Esterification.

References

Application Notes and Protocols: 5-Bromovaleric Acid in the Synthesis of Topoisomerase IB Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the plausible use of 5-bromovaleric acid as a synthetic precursor for a novel class of topoisomerase IB (Top1) inhibitors based on the indenoisoquinoline scaffold. While direct synthesis of Top1 inhibitors from this compound is not extensively documented, its chemical properties make it an ideal candidate for introducing a flexible side chain onto the indenoisoquinoline core, a modification known to be critical for biological activity.

Introduction to Topoisomerase IB Inhibition

DNA topoisomerase IB is a vital nuclear enzyme that resolves topological stress in DNA during replication, transcription, and recombination by introducing transient single-strand breaks.[1] Due to their critical role in cell proliferation, Top1 enzymes are validated targets for anticancer drug development.[2] Inhibitors of Top1, such as the natural product camptothecin (B557342) and its analogs, function by trapping the covalent enzyme-DNA cleavage complex, leading to replication fork collapse and apoptosis in cancer cells.

The indenoisoquinoline class of compounds represents a significant advancement in the development of non-camptothecin Top1 inhibitors.[3] These synthetic molecules also stabilize the Top1-DNA cleavage complex but offer potential advantages over camptothecins, including greater chemical stability and a different DNA cleavage site preference.[4] Structure-activity relationship (SAR) studies have demonstrated that modifications to the lactam nitrogen of the indenoisoquinoline core are crucial for optimizing potency and pharmacological properties.[5]

Proposed Synthetic Application of this compound

This compound, a bifunctional molecule containing both a carboxylic acid and a reactive alkyl bromide, is a versatile building block in pharmaceutical synthesis. We propose its application in the synthesis of novel indenoisoquinoline-based Top1 inhibitors. The alkyl bromide moiety can be utilized for the N-alkylation of the indenoisoquinoline lactam, introducing a five-carbon side chain. The terminal carboxylic acid can then be further functionalized, for instance, by amidation with various amines to explore structure-activity relationships.

Proposed Synthetic Scheme

The proposed synthesis involves a two-step process starting from a known indenoisoquinoline core structure.

Synthetic Pathway Indenoisoquinoline Indenoisoquinoline Core Intermediate N-Alkylated Indenoisoquinoline Ester Intermediate Indenoisoquinoline->Intermediate K2CO3, DMF Bromoester Ethyl 5-bromovalerate Bromoester->Intermediate Final_Product Final Indenoisoquinoline Top1 Inhibitor Intermediate->Final_Product 1. LiOH, THF/H2O 2. R-NH2, EDCI, HOBt Amine R-NH2 Amine->Final_Product Topoisomerase I Relaxation Assay cluster_0 Reaction Incubation cluster_1 Analysis cluster_2 Results scDNA Supercoiled plasmid DNA Reaction_Mix Reaction Mixture scDNA->Reaction_Mix Top1 Topoisomerase IB Top1->Reaction_Mix Inhibitor Test Compound Inhibitor->Reaction_Mix Buffer Assay Buffer Buffer->Reaction_Mix Incubate Incubate at 37°C Reaction_Mix->Incubate Stop_Reaction Stop Reaction (e.g., with SDS) Incubate->Stop_Reaction Gel Agarose Gel Electrophoresis Stop_Reaction->Gel Visualize Visualize DNA (Ethidium Bromide Staining) Gel->Visualize Result_Inhibition Inhibition: Supercoiled DNA remains Visualize->Result_Inhibition Result_No_Inhibition No Inhibition: DNA is relaxed Visualize->Result_No_Inhibition Top1 Inhibition Mechanism Top1 Topoisomerase IB Cleavage_Complex Top1-DNA Cleavage Complex Top1->Cleavage_Complex Binds and cleaves one DNA strand DNA Supercoiled DNA DNA->Cleavage_Complex Ternary_Complex Stable Ternary Complex Cleavage_Complex->Ternary_Complex Inhibitor binds and prevents religation Inhibitor Indenoisoquinoline Inhibitor Inhibitor->Ternary_Complex DSB Double-Strand Break Ternary_Complex->DSB Collision with Replication_Fork Advancing Replication Fork Replication_Fork->DSB Apoptosis Apoptosis DSB->Apoptosis Triggers

References

Application Notes and Protocols for the NMR Characterization of 5-Bromovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 5-bromovaleric acid. The information is intended to assist in the structural elucidation and quality control of this compound, which is a valuable building block in organic synthesis and drug development.

Introduction

This compound is a bifunctional molecule containing both a carboxylic acid and a primary alkyl bromide. This unique structure makes it a versatile reagent in the synthesis of a wide range of pharmaceutical compounds and other complex organic molecules. Accurate characterization of its structure is crucial, and NMR spectroscopy is the most powerful tool for this purpose. This document outlines the expected ¹H and ¹³C NMR spectral data and provides detailed protocols for sample preparation and data acquisition.

Predicted NMR Spectral Data

Due to the limited availability of complete, experimentally derived public data with detailed coupling constants, the following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound in deuterated chloroform (B151607) (CDCl₃). These predictions are based on established chemical shift principles and spectral database analysis.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show four distinct signals, corresponding to the methylene (B1212753) protons at positions 2, 3, 4, and 5, and a broad singlet for the carboxylic acid proton.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Signal Assignment (Position)Chemical Shift (δ, ppm)IntegrationPredicted MultiplicityPredicted Coupling Constant (J, Hz)
H-5 (-CH₂Br)~3.412HTriplet (t)~6.7
H-2 (-CH₂COOH)~2.422HTriplet (t)~7.2
H-4 (-CH₂CH₂Br)~1.932HQuintet~6.9
H-3 (-CH₂CH₂COOH)~1.802HQuintet~7.1
-COOH~11.0 - 12.01HBroad Singlet (br s)-
¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show five distinct signals, one for each of the five carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Signal Assignment (Position)Predicted Chemical Shift (δ, ppm)
C-1 (-COOH)~179.5
C-5 (-CH₂Br)~33.2
C-2 (-CH₂COOH)~33.0
C-4 (-CH₂CH₂Br)~31.8
C-3 (-CH₂CH₂COOH)~23.5

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of a this compound sample and the acquisition of high-quality ¹H and ¹³C NMR spectra.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for non-polar to moderately polar organic molecules.

  • Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the solid. If necessary, the sample can be gently warmed to aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 400 MHz). These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-32 scans.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-16 ppm.

¹³C NMR Spectroscopy:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR) or the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Visualizations

The following diagrams illustrate the experimental workflow and the correlation between the molecular structure and its NMR signals.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in CDCl3 weigh->dissolve 10-20 mg (1H) 50-100 mg (13C) transfer Filter and Transfer to NMR Tube dissolve->transfer ~0.7 mL acquire_1h Acquire 1H NMR Spectrum transfer->acquire_1h acquire_13c Acquire 13C NMR Spectrum transfer->acquire_13c process Fourier Transform, Phase, and Baseline Correction acquire_1h->process acquire_13c->process reference Reference Spectrum process->reference integrate Integrate 1H Spectrum reference->integrate analyze Assign Signals and Determine Structure integrate->analyze structure_spectra_correlation cluster_structure Molecular Structure of this compound cluster_1h_signals 1H NMR Signals cluster_13c_signals 13C NMR Signals struct Br—CH₂(5)—CH₂(4)—CH₂(3)—CH₂(2)—COOH(1) H5 H-5 (~3.41 ppm, t) struct->H5 Proton on C5 H2 H-2 (~2.42 ppm, t) struct->H2 Proton on C2 H4 H-4 (~1.93 ppm, quint) struct->H4 Proton on C4 H3 H-3 (~1.80 ppm, quint) struct->H3 Proton on C3 COOH_H -COOH (~11.5 ppm, br s) struct->COOH_H Carboxylic Acid Proton C1 C-1 (~179.5 ppm) struct->C1 Carbon 1 C5 C-5 (~33.2 ppm) struct->C5 Carbon 5 C2 C-2 (~33.0 ppm) struct->C2 Carbon 2 C4 C-4 (~31.8 ppm) struct->C4 Carbon 4 C3 C-3 (~23.5 ppm) struct->C3 Carbon 3

Application Notes and Protocols for the Mass Spectrometry Analysis of 5-Bromovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromovaleric acid, a halogenated short-chain fatty acid, serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. Understanding its behavior under mass spectrometry (MS) analysis is crucial for its identification, characterization, and quantification in various matrices. This document provides a detailed overview of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound, along with a comprehensive experimental protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Molecular Structure and Properties

  • Chemical Name: this compound (or 5-Bromopentanoic acid)

  • Molecular Formula: C₅H₉BrO₂

  • Molecular Weight: 181.03 g/mol [1]

  • CAS Number: 2067-33-6[2]

Electron Ionization Mass Spectrometry Fragmentation Pattern

Under electron ionization, this compound undergoes characteristic fragmentation, yielding a series of diagnostic ions. The fragmentation is primarily driven by the cleavage of bonds adjacent to the carbonyl group and the bromine atom, as well as through rearrangement reactions.

The molecular ion peak ([M]⁺˙) for this compound is expected at m/z 180 and 182, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. However, the molecular ion is often of low abundance or not observed in the spectra of short-chain carboxylic acids.

The fragmentation pattern is characterized by several key ions. Based on available spectral data, the most prominent peaks are observed at m/z 55, 73, and 101 in one dataset, and at m/z 55, 42, and 41 in another.[1] The base peak is consistently reported at m/z 55.

Key Fragmentation Pathways:

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for carboxylic acids.

    • Loss of the butyl bromide radical ([•CH₂(CH₂)₃Br]) results in the formation of the [COOH]⁺ ion at m/z 45 .

    • Loss of the carboxyl group ([•COOH]) can lead to the formation of the bromobutyl cation at m/z 135 and 137 .

  • McLafferty Rearrangement: This is a characteristic rearrangement for carbonyl compounds with a γ-hydrogen. The transfer of a γ-hydrogen to the carbonyl oxygen followed by β-cleavage results in the loss of a neutral alkene and the formation of a radical cation. For this compound, this would lead to the loss of bromoethene and the formation of a radical cation at m/z 74 .

  • Loss of Small Neutral Molecules:

    • Loss of a hydroxyl radical ([•OH]): This results in the formation of an acylium ion at m/z 163 and 165 .

    • Loss of a bromine atom ([•Br]): This leads to the formation of a cyclic ester (lactone) cation at m/z 101 .

    • Loss of HBr: This results in the formation of a cyclic lactone radical cation at m/z 100 .

  • Further Fragmentation of Primary Ions:

    • The ion at m/z 101 can lose a molecule of CO to form an ion at m/z 73 .

    • Subsequent fragmentations of the alkyl chain lead to the formation of smaller, stable carbocations, such as the ion at m/z 55 (C₄H₇⁺) which is often the base peak, and ions at m/z 41 and 42 .

Quantitative Fragmentation Data

The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound. The relative intensities are estimated based on available data and known fragmentation patterns of similar compounds, with the base peak normalized to 100%.

m/zProposed Ion Structure/FragmentRelative Intensity (%)
55[C₄H₇]⁺100 (Base Peak)
73[C₄H₉O]⁺ or [M - Br - CO]⁺85
101[M - Br]⁺70
41[C₃H₅]⁺65
42[C₃H₆]⁺˙60
135/137[C₄H₈Br]⁺40
45[COOH]⁺35
163/165[M - OH]⁺20
180/182[M]⁺˙5

Note: The relative intensities are estimations and may vary depending on the specific instrument and analytical conditions.

Visual Representation of Fragmentation

Fragmentation_Pattern M This compound [M]⁺˙ m/z 180/182 F101 [M - Br]⁺ m/z 101 M->F101 - •Br F163_165 [M - OH]⁺ m/z 163/165 M->F163_165 - •OH F135_137 [M - COOH]⁺ m/z 135/137 M->F135_137 - •COOH F73 [M - Br - CO]⁺ m/z 73 F101->F73 - CO F55 [C₄H₇]⁺ m/z 55 (Base Peak) F73->F55 - H₂O F135_137->F55 - HBr F41 [C₃H₅]⁺ m/z 41 F55->F41 - CH₂

Caption: Proposed fragmentation pathway of this compound under EI-MS.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.

1. Sample Preparation (Derivatization Method)

For improved chromatographic performance and sensitivity, derivatization of the carboxylic acid group is recommended. A common method is silylation.

  • Reagents and Materials:

    • This compound standard

    • Anhydrous pyridine (B92270)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Ethyl acetate (B1210297) (or other suitable solvent)

    • Vortex mixer

    • Heating block or oven

    • GC vials with inserts

  • Procedure:

    • Prepare a stock solution of this compound in ethyl acetate (e.g., 1 mg/mL).

    • Pipette 100 µL of the stock solution into a GC vial insert.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine to the dried sample.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the vial at 60-70 °C for 30 minutes.

    • Cool the vial to room temperature before analysis.

2. Instrumental Parameters

  • Gas Chromatograph (GC):

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1 split ratio)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40 - 450

    • Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent).

3. Data Analysis

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the derivatized this compound.

  • Identify the characteristic fragment ions and compare the obtained spectrum with library spectra (e.g., NIST, Wiley) for confirmation.

  • For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.

Logical Workflow for Analysis

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Standard/Sample Weighing B Dissolution in Solvent A->B C Drying under Nitrogen B->C D Derivatization (e.g., Silylation) C->D E Injection into GC-MS D->E F Chromatographic Separation E->F G Electron Ionization F->G H Mass Analysis (Scanning) G->H I Total Ion Chromatogram (TIC) H->I J Mass Spectrum Extraction I->J K Library Search & Confirmation J->K L Quantification K->L

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The electron ionization mass spectrometry of this compound produces a characteristic fragmentation pattern that allows for its confident identification. The protocol provided herein offers a robust starting point for the GC-MS analysis of this compound. Researchers and scientists can adapt and optimize these methods to suit their specific instrumentation and analytical needs in the fields of drug discovery, chemical synthesis, and metabolomics.

References

Application Notes and Protocols for 5-Bromovaleric Acid as a Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromovaleric acid is a heterobifunctional linker utilized in bioconjugation to covalently attach molecules to biomolecules such as proteins, antibodies, and peptides. Its structure consists of a five-carbon aliphatic chain, which provides a modest spatial separation between the conjugated molecules, thereby minimizing potential steric hindrance. One terminus of the linker is a carboxylic acid, which can be activated to react with primary amines, such as the side chain of lysine (B10760008) residues on a protein. The other terminus features a bromoalkane, which serves as an electrophile for nucleophilic substitution reactions, most commonly with the thiol group of cysteine residues, forming a stable thioether bond. This linker is classified as a non-cleavable linker, meaning the resulting conjugate is designed to be stable in circulation. The payload (e.g., a cytotoxic drug in an Antibody-Drug Conjugate) is released upon the complete degradation of the antibody within the lysosome of the target cell.[1][2][3] This characteristic contributes to a stable pharmacokinetic profile and can lower off-target toxicity compared to some cleavable linkers.[1][4]

Key Features of this compound as a Linker:

  • Heterobifunctionality: Allows for a controlled, two-step conjugation process, minimizing unwanted side reactions.[5][6]

  • Non-Cleavable Nature: Forms a highly stable thioether bond, contributing to the in vivo stability of the bioconjugate.[1][3]

  • Aliphatic Spacer: The C5 chain provides distance between the biomolecule and the payload, which can be crucial for maintaining the biological activity of both.

Applications in Bioconjugation Chemistry

This compound is a valuable tool for various bioconjugation applications, including:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[2][4] The resulting thioether linkage is stable in the bloodstream and releases the drug after internalization and degradation of the antibody in the target cell.[1][3]

  • Peptide and Protein Labeling: It can be used to attach reporter molecules such as fluorophores or biotin (B1667282) to proteins and peptides for various research applications.

  • Surface Immobilization: The carboxylic acid can be used to attach the linker to an amine-functionalized surface, with the bromo- group available for subsequent capture of a thiol-containing molecule.

Data Presentation: Physicochemical Properties and Reaction Parameters

The following tables summarize key quantitative data for this compound and the recommended parameters for its use in bioconjugation.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name 5-bromopentanoic acid
CAS Number 2067-33-6
Molecular Formula C₅H₉BrO₂
Molecular Weight 181.03 g/mol
Appearance Slightly yellow or brown solid powder
Melting Point 38-40 °C

Table 2: Recommended Reaction Conditions for a Two-Step Antibody Conjugation

ParameterStep 1: Carboxylic Acid ActivationStep 2: Thiol-Bromo Reaction
Target Residue Payload with a primary amineAntibody with a free cysteine
Reagents EDC, sulfo-NHSMaleimide-activated payload
pH 4.5 - 6.07.0 - 7.5
Buffer System MESPhosphate (e.g., PBS)
Temperature Room TemperatureRoom Temperature or 4°C
Reaction Time 15 - 30 minutes2 hours to overnight
Molar Excess (Linker:Biomolecule) 10-50 fold (EDC/NHS to linker)1.5-5 fold (activated linker to antibody)

Experimental Protocols

The following protocols provide a general framework for a two-step conjugation of a payload (e.g., a small molecule drug) to an antibody using this compound as the linker.

Protocol 1: Activation of Payload with this compound

This protocol describes the activation of a payload containing a primary amine with this compound using EDC/sulfo-NHS chemistry.

Materials:

  • Payload with a primary amine

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Glycine, pH 8.5

  • Purification system (e.g., HPLC)

Methodology:

  • Reagent Preparation: Dissolve the amine-containing payload and a 1.5-fold molar excess of this compound in a minimal amount of DMF or DMSO. Dilute with Activation Buffer.

  • Activation: Prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer. Add a 5-fold molar excess of EDC and a 2-fold molar excess of sulfo-NHS over the payload to the reaction mixture.

  • Reaction: Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quenching (Optional): To quench any unreacted activated this compound, add Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.

  • Purification: Purify the bromo-functionalized payload using reverse-phase HPLC to remove unreacted reagents and byproducts.

Protocol 2: Conjugation of Bromo-Activated Payload to an Antibody

This protocol describes the conjugation of the purified bromo-activated payload to a thiol-containing antibody.

Materials:

  • Thiol-containing antibody (e.g., an antibody with engineered cysteines or reduced native disulfides) in an appropriate buffer (e.g., PBS, pH 7.2)

  • Bromo-activated payload from Protocol 1

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M N-acetylcysteine

  • Purification: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)

Methodology:

  • Antibody Preparation: If necessary, reduce the antibody's disulfide bonds using a mild reducing agent like TCEP, followed by removal of the reducing agent using a desalting column.

  • Conjugation: Add the bromo-activated payload to the antibody solution at a 5- to 10-fold molar excess.

  • Reaction: Incubate the reaction for 4-16 hours at 4°C with gentle mixing. The reaction progress can be monitored by LC-MS to determine the drug-to-antibody ratio (DAR).

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 1 mM to react with any remaining bromo-groups. Incubate for 30 minutes at room temperature.

  • Purification: Remove unconjugated payload and other small molecules by SEC or TFF, exchanging the buffer to a suitable formulation buffer for storage.

  • Characterization: Characterize the final ADC for DAR, aggregation, and purity using methods such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Visualizations

G cluster_0 Step 1: Payload Activation cluster_1 Step 2: Antibody Conjugation Payload Payload-NH2 Reaction1 Amide Bond Formation Payload->Reaction1 Linker This compound Linker->Reaction1 EDC_NHS EDC / sulfo-NHS EDC_NHS->Reaction1 pH 4.5-6.0 Activated_Payload Bromo-Payload Activated_Payload2 Bromo-Payload Activated_Payload->Activated_Payload2 Purification Reaction1->Activated_Payload Antibody Antibody-SH Reaction2 Thioether Bond Formation (SN2 Reaction) Antibody->Reaction2 Activated_Payload2->Reaction2 ADC Antibody-Drug Conjugate (ADC) Reaction2->ADC pH 7.0-7.5 G ADC ADC binds to Antigen on Cancer Cell Internalization Internalization via Endocytosis ADC->Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome (Low pH, Proteases) Endosome->Lysosome Degradation Antibody Degradation Lysosome->Degradation Release Release of Payload-Linker-Amino Acid Degradation->Release Action Payload exerts Cytotoxic Effect Release->Action G cluster_0 Characterization Methods Start Start (Bioconjugation Reaction) Quench Quench Reaction Start->Quench Purification Purify Conjugate (e.g., SEC) Quench->Purification Characterization Characterize Conjugate Purification->Characterization End Final Product Characterization->End HIC HIC-HPLC (Determine DAR) Characterization->HIC SEC_char SEC-HPLC (Assess Aggregation) Characterization->SEC_char MS Mass Spectrometry (Confirm Mass) Characterization->MS

References

Application Notes and Protocols: 5-Bromovaleric Acid in the Preparation of Functionalized Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-bromovaleric acid as a bifunctional linker in the preparation of functionalized nanoparticles. This document is intended to guide researchers in the synthesis, functionalization, and characterization of nanoparticles for various applications, including drug delivery, bio-imaging, and diagnostics.

Introduction to this compound as a Nanoparticle Linker

This compound is a versatile chemical compound that serves as an effective bifunctional linker for the surface modification of nanoparticles.[1] Its chemical structure features a carboxylic acid group at one end and a bromine atom at the other. This dual functionality allows for a two-step functionalization process. The carboxylic acid group can be used to anchor the molecule to the surface of various nanoparticles, such as those made of metal oxides or other materials with surface hydroxyl groups. The terminal bromine then provides a reactive site for the covalent attachment of a wide range of molecules, including targeting ligands, therapeutic agents, and imaging probes. This approach enables the precise engineering of nanoparticle surfaces to achieve desired biological interactions and functionalities.

Applications in Nanoparticle Functionalization

The use of this compound as a linker has been noted in the preparation of various advanced nanomaterials:

  • Semiconducting Nanocomposites: It has been utilized to create intimate contact between conjugated polymers and inorganic tetrapods, which is crucial for the development of novel photovoltaic devices.[1]

  • Functionalized Nanodiamonds: this compound can be employed to introduce carboxylic acid groups onto the surface of nanodiamonds, enhancing their dispersibility and providing anchor points for further conjugation.[2]

  • Water-Soluble Nanoplatelets: It has been used in the preparation of water-soluble nanoplatelets of potassium graphite.[2]

Experimental Protocols

The following are generalized protocols for the functionalization of nanoparticles using this compound. These should be optimized based on the specific type of nanoparticle and the molecule to be conjugated.

Protocol 1: Surface Functionalization of Metal Oxide Nanoparticles with this compound

This protocol describes the attachment of this compound to the surface of a generic metal oxide nanoparticle (e.g., Fe₃O₄, TiO₂).

Materials:

  • Metal oxide nanoparticles

  • This compound

  • Anhydrous solvent (e.g., toluene, N,N-dimethylformamide (DMF))

  • Deionized water

  • Ethanol

  • Centrifuge

  • Sonicator

Procedure:

  • Nanoparticle Preparation: Disperse the metal oxide nanoparticles in the chosen anhydrous solvent and sonicate for 15-30 minutes to ensure a homogenous suspension.

  • Ligand Addition: In a separate flask, dissolve an excess of this compound in the same anhydrous solvent.

  • Reaction: Add the this compound solution to the nanoparticle suspension. The reaction is typically carried out at room temperature with stirring for 12-24 hours. The carboxylic acid group of this compound will coordinate with the metal atoms on the nanoparticle surface.

  • Washing: After the reaction, centrifuge the mixture to pellet the functionalized nanoparticles.

  • Purification: Discard the supernatant containing unreacted this compound. Resuspend the nanoparticle pellet in fresh anhydrous solvent and sonicate briefly. Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound linker.

  • Final Dispersion: After the final wash, resuspend the this compound functionalized nanoparticles in a suitable solvent for storage or further use.

Protocol 2: Conjugation of a Targeting Ligand to this compound Functionalized Nanoparticles

This protocol outlines the attachment of a targeting ligand (e.g., a molecule with a primary amine group) to the bromo-terminated surface of the functionalized nanoparticles.

Materials:

  • This compound functionalized nanoparticles

  • Targeting ligand with a nucleophilic group (e.g., amine, thiol)

  • A suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4-8.0)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Nanoparticle Dispersion: Disperse the this compound functionalized nanoparticles in the appropriate reaction buffer.

  • Ligand Addition: Dissolve the targeting ligand in the same buffer and add it to the nanoparticle dispersion. A molar excess of the targeting ligand is typically used to ensure efficient conjugation.

  • Conjugation Reaction: Allow the reaction to proceed at room temperature with gentle stirring for 24-48 hours. The nucleophilic group on the targeting ligand will displace the bromine atom on the nanoparticle surface via a nucleophilic substitution reaction.

  • Purification: Purify the conjugated nanoparticles to remove any unreacted targeting ligand. This can be achieved through methods such as dialysis, centrifugal filtration, or size exclusion chromatography, depending on the nanoparticle size and stability.

  • Characterization: Characterize the final ligand-conjugated nanoparticles for size, zeta potential, and confirmation of ligand attachment (e.g., via spectroscopy or chromatography).

Data Presentation

The following table summarizes representative quantitative data that could be expected from the characterization of nanoparticles at different stages of functionalization. The exact values will vary depending on the specific nanoparticle core, linker, and conjugated molecule.

ParameterBare NanoparticlesThis compound Functionalized NanoparticlesLigand-Conjugated Nanoparticles
Hydrodynamic Diameter (nm) 100 ± 5105 ± 7115 ± 8
Polydispersity Index (PDI) 0.150.180.20
Zeta Potential (mV) -25 ± 3-35 ± 4-20 ± 3
Surface Ligand Density (molecules/nm²) N/AVariesVaries
Drug Loading Capacity (%) N/AN/ADependent on drug
Encapsulation Efficiency (%) N/AN/ADependent on drug

Visualization of Workflows and Relationships

Experimental Workflow for Nanoparticle Functionalization

The following diagram illustrates the overall experimental workflow for the preparation of functionalized nanoparticles using this compound.

G cluster_0 Step 1: Nanoparticle Synthesis cluster_1 Step 2: Surface Functionalization cluster_2 Step 3: Ligand Conjugation cluster_3 Step 4: Characterization A Bare Nanoparticle Core B Add this compound A->B C Incubation & Reaction B->C D Washing & Purification C->D E 5-BA Functionalized NP D->E F Add Targeting Ligand E->F G Conjugation Reaction F->G H Purification G->H I Final Functionalized NP H->I J Size, Zeta Potential, etc. I->J

Caption: General workflow for nanoparticle functionalization.

Role of this compound as a Bifunctional Linker

This diagram illustrates the logical relationship of this compound acting as a bridge between the nanoparticle and a functional molecule.

G NP Nanoparticle Core Linker Carboxylic Acid This compound Bromo Group NP->Linker:f0 Anchoring Ligand Targeting/Therapeutic Molecule Linker:f1->Ligand Conjugation

Caption: Role of this compound as a linker.

References

Application Notes and Protocols for Grignard Reaction Involving 5-Bromovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds. However, substrates containing both a halide and an acidic proton, such as 5-bromovaleric acid, present a challenge. The acidic carboxylic proton is incompatible with the highly basic Grignard reagent, leading to self-quenching rather than the desired reaction with an external electrophile. To successfully utilize this compound in a Grignard synthesis, a protection-deprotection strategy is essential.

These application notes provide a detailed three-step protocol for the successful Grignard reaction of this compound. The procedure involves:

  • Protection: The carboxylic acid group is protected as an ethyl ester via Fischer esterification.

  • Grignard Reaction: The resulting ethyl 5-bromovalerate is used to form a Grignard reagent, which then reacts with a model electrophile, acetone (B3395972).

  • Deprotection: The ethyl ester is hydrolyzed under acidic conditions to yield the final carboxylic acid product.

This protocol is designed to be a robust starting point for researchers employing similar bifunctional starting materials in their synthetic endeavors.

Experimental Workflow

The overall experimental workflow is depicted below.

Workflow Overall Experimental Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection A This compound B Fischer Esterification (Ethanol, H₂SO₄ catalyst) A->B Protection C Ethyl 5-Bromovalerate B->C D Ethyl 5-Bromovalerate E Grignard Reagent Formation (Mg, Dry THF) D->E F 5-(Ethoxycarbonyl)butyl- magnesium bromide E->F G Reaction with Acetone F->G H Ethyl 6-hydroxy-6- methylheptanoate G->H I Ethyl 6-hydroxy-6- methylheptanoate J Acidic Hydrolysis (HCl, H₂O) I->J Deprotection K 6-Hydroxy-6-methylheptanoic Acid J->K

Caption: A three-step workflow for the Grignard reaction of this compound.

Experimental Protocols

Part 1: Protection of this compound via Fischer Esterification

This protocol details the conversion of this compound to its ethyl ester to protect the acidic proton.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
This compound181.0310.0 g1.0
Absolute Ethanol (B145695)46.0750 mLLarge Excess
Concentrated Sulfuric Acid (H₂SO₄)98.081 mLCatalytic
Saturated Sodium Bicarbonate (NaHCO₃)-As needed-
Brine (Saturated NaCl)-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-
Diethyl Ether74.12For extraction-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of this compound in 50 mL of absolute ethanol.

  • Slowly and carefully add 1 mL of concentrated sulfuric acid to the solution while stirring.

  • Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 5-bromovalerate.

  • The crude product can be purified by vacuum distillation to yield a colorless liquid.

Expected Yield: 85-95%

Part 2: Grignard Reaction of Ethyl 5-Bromovalerate with Acetone

This protocol describes the formation of the Grignard reagent from ethyl 5-bromovalerate and its subsequent reaction with acetone. Strict anhydrous conditions are paramount for the success of this reaction. All glassware must be flame-dried or oven-dried and cooled under an inert atmosphere (nitrogen or argon) before use.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
Magnesium Turnings24.311.5 g1.2
Iodine Crystal253.811 small crystalCatalytic
Ethyl 5-Bromovalerate209.0810.8 g1.0
Anhydrous Tetrahydrofuran (THF)72.11100 mL-
Anhydrous Acetone58.083.3 mL1.1
Saturated Ammonium (B1175870) Chloride (NH₄Cl)53.49As needed-
Diethyl Ether74.12For extraction-
Brine (Saturated NaCl)-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Procedure:

  • Grignard Reagent Formation:

    • Place 1.5 g of magnesium turnings and a small crystal of iodine in a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a nitrogen or argon atmosphere.

    • In the dropping funnel, prepare a solution of 10.8 g of ethyl 5-bromovalerate in 50 mL of anhydrous THF.

    • Add a small portion (approximately 5 mL) of the ethyl 5-bromovalerate solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Gentle warming with a heat gun may be necessary to initiate the reaction.

    • Once initiated, add the remaining ethyl 5-bromovalerate solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy gray suspension.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • In a separate dry flask, dissolve 3.3 mL of anhydrous acetone in 20 mL of anhydrous THF.

    • Add the acetone solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with two 50 mL portions of diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain crude ethyl 6-hydroxy-6-methylheptanoate.

    • The product can be purified by column chromatography on silica (B1680970) gel.

Expected Yield: 70-85%

Part 3: Deprotection of Ethyl 6-hydroxy-6-methylheptanoate

This protocol details the acid-catalyzed hydrolysis of the ethyl ester to yield the final carboxylic acid product.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
Ethyl 6-hydroxy-6-methylheptanoate188.275.0 g1.0
6 M Hydrochloric Acid (HCl)-20 mLExcess
Water18.0220 mL-
Ethyl Acetate88.11For extraction-
Brine (Saturated NaCl)-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5.0 g of ethyl 6-hydroxy-6-methylheptanoate in a mixture of 20 mL of water and 20 mL of 6 M hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with three 30 mL portions of ethyl acetate.[1]

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Filter and concentrate the solvent under reduced pressure to yield the crude 6-hydroxy-6-methylheptanoic acid.

  • The product can be further purified by recrystallization or column chromatography.

Expected Yield: 80-90%

Summary of Quantitative Data

StepStarting MaterialProductReagentsReaction TimeTemperatureTypical Yield
Protection This compoundEthyl 5-BromovalerateEthanol, H₂SO₄ (cat.)4-6 hoursReflux85-95%
Grignard Reaction Ethyl 5-BromovalerateEthyl 6-hydroxy-6-methylheptanoate1. Mg, THF2. Acetone, THF2-3 hours0 °C to RT70-85%
Deprotection Ethyl 6-hydroxy-6-methylheptanoate6-Hydroxy-6-methylheptanoic Acid6 M HCl, H₂O4-6 hoursReflux80-90%

Safety Precautions

  • Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions must be conducted under a dry, inert atmosphere in a well-ventilated fume hood.

  • Diethyl ether and THF are extremely flammable. Avoid open flames and sparks.

  • Concentrated sulfuric acid and hydrochloric acid are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The formation of the Grignard reagent is exothermic and can become vigorous. Ensure proper temperature control and have an ice bath readily available for cooling.[2]

  • The quenching of the Grignard reaction is also exothermic. Add the quenching solution slowly and with cooling.

References

Catalytic Conversion of 5-Bromovaleric Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic conversion of 5-bromovaleric acid into a variety of valuable functional groups. This compound is a versatile building block in organic synthesis, and its selective functionalization is of significant interest in the development of pharmaceuticals and other fine chemicals. The following sections detail catalytic routes to amines, esters, nitriles, and lactones, providing researchers with the necessary information to leverage this compound in their synthetic endeavors.

I. Catalytic Amination to 5-Aminovaleric Acid

5-Aminovaleric acid is a non-proteinogenic amino acid with applications in neuroscience research and as a precursor to polyamides. While direct catalytic amination of this compound with ammonia (B1221849) is challenging, alternative catalytic and classical synthetic routes provide access to this important molecule.

A. Application Notes

Transition metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are powerful methods for C-N bond formation. However, these are most commonly applied to aryl halides. For alkyl halides like this compound, alternative strategies are often employed. One catalytic approach involves the use of iron catalysts for the reductive amination of carbonyl compounds, which could be a multi-step route from this compound. A more direct, albeit classical, approach is the Gabriel synthesis, which provides a reliable, high-yielding route to primary amines from alkyl halides.

B. Experimental Protocols

Protocol 1: Synthesis of 5-Aminovaleric Acid via Gabriel Synthesis (A Non-Catalytic Reference)

The Gabriel synthesis is a robust, multi-step method for the preparation of primary amines from alkyl halides, avoiding over-alkylation.[1]

  • Formation of Potassium Phthalimide (B116566): In a round-bottom flask, dissolve phthalimide in ethanol. Add a stoichiometric equivalent of potassium hydroxide (B78521) and stir until the potassium phthalimide salt precipitates.

  • Alkylation: Add this compound to the suspension of potassium phthalimide in a suitable polar aprotic solvent, such as DMF. Heat the mixture to facilitate the SN2 reaction.

  • Hydrolysis: After the alkylation is complete, the intermediate N-alkylphthalimide is cleaved. This is typically achieved by heating with a strong acid (e.g., HCl) or a base (e.g., NaOH), or more mildly using hydrazine (B178648) (Ing-Manske procedure).

  • Work-up and Purification: After hydrolysis, the phthalic acid byproduct is removed by filtration. The resulting solution containing 5-aminovaleric acid is then purified, for example, by ion-exchange chromatography or crystallization.

Workflow for Gabriel Synthesis of 5-Aminovaleric Acid

cluster_step1 Step 1: Phthalimide Salt Formation cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Purification Phthalimide Phthalimide PotassiumPhthalimide Potassium Phthalimide Phthalimide->PotassiumPhthalimide KOH, Ethanol KOH Potassium Hydroxide N_Alkylphthalimide N-(4-carboxybutyl)phthalimide PotassiumPhthalimide->N_Alkylphthalimide DMF, Heat BVA This compound BVA->N_Alkylphthalimide AVA 5-Aminovaleric Acid N_Alkylphthalimide->AVA Ethanol, Reflux Phthalhydrazide Phthalhydrazide N_Alkylphthalimide->Phthalhydrazide Hydrazine Hydrazine Hydrate Hydrazine->AVA Purification Purification (e.g., Crystallization) AVA->Purification

Caption: Workflow for the synthesis of 5-aminovaleric acid via the Gabriel pathway.

II. Catalytic Esterification

Esterification is a fundamental transformation of carboxylic acids. The Fischer-Speier esterification, using a catalytic amount of strong acid, is a widely used and efficient method.[2][3] Organocatalysis, for instance with 4-(Dimethylamino)pyridine (DMAP), provides a milder alternative.[4]

A. Application Notes

The esterification of this compound can be readily achieved under standard Fischer-Speier conditions. The reaction is an equilibrium process, and to drive it towards the product, it is common to use the alcohol as the solvent or to remove the water formed during the reaction. Solid acid catalysts can also be employed for easier separation and catalyst recycling.[5][6] For base-sensitive substrates, organocatalytic methods using reagents like DMAP in conjunction with a coupling agent offer a valuable alternative.[4][7]

B. Experimental Protocols

Protocol 2: Acid-Catalyzed Esterification of this compound with Methanol (Fischer-Speier)

This protocol describes a standard acid-catalyzed esterification.[2][8][9][10]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a large excess of methanol, which serves as both reactant and solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by TLC or GC.

  • Work-up: After cooling, neutralize the excess acid with a mild base such as sodium bicarbonate solution.

  • Extraction and Purification: Extract the ester into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by distillation or column chromatography.

Workflow for Fischer-Speier Esterification

BVA This compound Reflux Reflux BVA->Reflux Methanol Methanol (excess) Methanol->Reflux H2SO4 H₂SO₄ (cat.) H2SO4->Reflux Methyl5Bromovalerate Methyl 5-bromovalerate Reflux->Methyl5Bromovalerate Workup Neutralization & Extraction Methyl5Bromovalerate->Workup PureProduct Purified Methyl 5-bromovalerate Workup->PureProduct BVA This compound Heat Heat (e.g., 100 °C) BVA->Heat ZnCN2 Zn(CN)₂ ZnCN2->Heat Ni_cat NiCl₂·6H₂O / Ligand Ni_cat->Heat CyanovalericAcid 5-Cyanovaleric Acid Heat->CyanovalericAcid Workup Workup & Purification CyanovalericAcid->Workup PureProduct Purified 5-Cyanovaleric Acid Workup->PureProduct BVA This compound Hydrolysis Hydrolysis (e.g., aq. NaOH, Heat) BVA->Hydrolysis HVA_salt Sodium 5-hydroxyvalerate Hydrolysis->HVA_salt Acidification Acidification (e.g., HCl) HVA_salt->Acidification HVA 5-Hydroxyvaleric Acid Acidification->HVA Lactonization Lactonization (Acid catalyst, Heat) HVA->Lactonization GVL γ-Valerolactone Lactonization->GVL

References

5-Bromovaleric Acid: A Versatile Precursor for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromovaleric acid is a bifunctional molecule that serves as a valuable building block in organic synthesis, particularly for the construction of various heterocyclic compounds. Its structure, featuring a carboxylic acid and a terminal alkyl bromide, allows for sequential or one-pot reactions to generate a diverse range of cyclic structures, including piperidines and tetrahydropyrans. These heterocyclic motifs are prevalent in a wide array of pharmaceuticals and biologically active molecules, making efficient synthetic routes to these scaffolds a key focus in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of representative heterocyclic compounds using this compound as a starting material.

Synthesis of N-Substituted Piperidin-2-ones

N-substituted piperidin-2-ones are important heterocyclic scaffolds found in numerous biologically active compounds. A straightforward approach to their synthesis involves the amidation of this compound with a primary amine, followed by an intramolecular nucleophilic substitution to form the six-membered lactam ring.

General Reaction Scheme:

G cluster_0 Amidation cluster_1 Intramolecular Cyclization 5_bromovaleric_acid This compound amide 5-Bromo-N-R-valeramide 5_bromovaleric_acid->amide SOCl₂ or DCC amine R-NH₂ amine->amide amide_in 5-Bromo-N-R-valeramide lactam N-R-Piperidin-2-one amide_in->lactam Base (e.g., K₂CO₃)

Caption: Synthesis of N-substituted piperidin-2-ones.

Experimental Protocol: Synthesis of N-Benzylpiperidin-2-one

This protocol describes a two-step synthesis of N-benzylpiperidin-2-one from this compound and benzylamine (B48309).

Step 1: Synthesis of 5-Bromo-N-benzylvaleramide

ParameterValue
ReactantsThis compound, Thionyl chloride, Benzylamine
SolventDichloromethane (B109758) (DCM)
Temperature0 °C to Room Temperature
Reaction Time2 hours
Yield~90%

Procedure:

  • To a solution of this compound (1.0 eq) in dry dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude 5-bromovaleroyl chloride in dry DCM and cool to 0 °C.

  • Slowly add a solution of benzylamine (2.2 eq) in dry DCM.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 5-bromo-N-benzylvaleramide as a solid, which can be used in the next step without further purification.

Step 2: Intramolecular Cyclization to N-Benzylpiperidin-2-one

ParameterValue
Reactant5-Bromo-N-benzylvaleramide
BasePotassium carbonate (K₂CO₃)
SolventAcetone
TemperatureReflux
Reaction Time12 hours
Yield~85%

Procedure:

  • Dissolve 5-bromo-N-benzylvaleramide (1.0 eq) in acetone.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Reflux the mixture for 12 hours, monitoring the reaction by TLC.

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane) to yield N-benzylpiperidin-2-one.

Synthesis of Tetrahydropyran-2-one (δ-Valerolactone)

Tetrahydropyran-2-one, also known as δ-valerolactone, is a valuable six-membered lactone used in the synthesis of polymers and other complex organic molecules. It can be synthesized from this compound via an intramolecular Williamson ether-type reaction.

General Reaction Scheme:

G 5_bromovaleric_acid This compound carboxylate 5-Bromovalerate 5_bromovaleric_acid->carboxylate Base (e.g., NaHCO₃) lactone Tetrahydropyran-2-one carboxylate->lactone Heat (Intramolecular SN2 reaction)

Caption: Synthesis of tetrahydropyran-2-one.

Experimental Protocol: Synthesis of Tetrahydropyran-2-one

This protocol details the base-mediated intramolecular cyclization of this compound.

ParameterValue
ReactantThis compound
BaseSodium bicarbonate (NaHCO₃)
SolventWater, Diethyl ether
Temperature100 °C
Reaction Time4 hours
Yield~75%

Procedure:

  • Dissolve this compound (1.0 eq) in an aqueous solution of sodium bicarbonate (1.1 eq).

  • Heat the solution at 100 °C for 4 hours.

  • Cool the reaction mixture to room temperature and acidify with concentrated HCl to pH 2.

  • Continuously extract the aqueous solution with diethyl ether for 24 hours.

  • Dry the ethereal extract over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by distillation to obtain pure tetrahydropyran-2-one.

One-Pot Synthesis of N-Substituted Piperidines from Halogenated Amides

A more efficient approach to N-substituted piperidines involves a one-pot reaction starting from the corresponding halogenated amide. This method integrates amide activation, reduction, and intramolecular nucleophilic substitution in a single sequence. While the literature often describes this with chloro-amides, the protocol is adaptable for bromo-amides derived from this compound.

Experimental Workflow:

G start Start: 5-Bromo-N-R-valeramide activation Amide Activation (Tf₂O, 2-F-Py, -78 °C) start->activation reduction Reduction of Nitrilium Ion (NaBH₄, MeOH, rt) activation->reduction cyclization Intramolecular Nucleophilic Substitution reduction->cyclization product Product: N-R-Piperidine cyclization->product

Caption: One-pot synthesis of N-substituted piperidines.

Experimental Protocol: One-Pot Synthesis of N-Phenethylpiperidine

This protocol is adapted from a procedure using the analogous chloropentamide.

ParameterValue
Reactant5-Bromo-N-phenethylvaleramide
ReagentsTriflic anhydride (B1165640) (Tf₂O), 2-Fluoropyridine (B1216828) (2-F-Py), Sodium borohydride (B1222165) (NaBH₄)
SolventsDichloromethane (DCM), Methanol (B129727) (MeOH)
Temperature-78 °C to Room Temperature
Reaction Time2.5 hours
YieldGood (expected)

Procedure:

  • To a solution of 5-bromo-N-phenethylvaleramide (1.0 eq) and 2-fluoropyridine (1.2 eq) in anhydrous DCM under an argon atmosphere, cool the mixture to -78 °C.

  • Add triflic anhydride (1.1 eq) dropwise and stir for 30 minutes at -78 °C.

  • Add sodium borohydride (2.0 eq) and methanol to the reaction mixture at room temperature and stir for an additional 2 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-phenethylpiperidine.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of a range of valuable heterocyclic compounds. The protocols outlined in this document demonstrate its utility in preparing N-substituted piperidin-2-ones, tetrahydropyran-2-one, and N-substituted piperidines. These methods, characterized by their operational simplicity and good yields, provide researchers in the fields of organic synthesis and drug discovery with robust tools for accessing these important molecular scaffolds. The bifunctional nature of this compound allows for diverse synthetic strategies, highlighting its importance as a key intermediate in the construction of complex molecular architectures.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Bromovaleric acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: Several common synthetic routes are employed to produce this compound. These include:

  • Ring-opening of δ-valerolactone: This method involves the reaction of δ-valerolactone with hydrobromic acid (HBr).

  • From 1,4-dibromobutane (B41627): This two-step process involves the formation of 5-bromovaleronitrile (B1265816) through a reaction with sodium cyanide, followed by hydrolysis to the carboxylic acid.[1]

  • Oxidation of cyclopentanone: Cyclopentanone can be oxidized with hydrogen peroxide, followed by treatment with a copper (II) catalyst and an alkali metal bromide.[1][2]

  • From 5-chloro-3-pentenoic acid ester: This multi-step synthesis involves hydrolysis, hydrogenation, and subsequent bromination.

  • Hunsdiecker reaction: This method utilizes the silver salt of a dicarboxylic acid monoester, such as methyl hydrogen adipate (B1204190), which is then treated with bromine.

Q2: What is the most common impurity in this compound synthesis and why is it formed?

A2: The most common impurity is δ-valerolactone. This byproduct can form under certain conditions, particularly in the presence of water or during distillation, where the this compound can undergo intramolecular cyclization.[1]

Q3: How can I purify this compound?

A3: Purification of this compound can be challenging due to its low melting point (38-40 °C).[2] Common purification methods include:

  • Crystallization: Crystallization from an organic solvent, such as ethyl acetate (B1210297) or petroleum ether, can yield high-purity solid this compound.[1]

  • Distillation: While distillation is a common purification technique, it can also lead to the formation of the δ-valerolactone byproduct due to the heat involved.[1] Careful control of temperature and pressure is crucial.

Q4: What are the main safety concerns when synthesizing this compound?

A4: The synthesis of this compound can involve several hazardous materials. This compound itself is known to cause skin burns, and inhalation can lead to corrosive injuries to the respiratory tract.[3] Some synthetic routes may also involve:

  • Sodium cyanide: This reagent is highly toxic.

  • Hydrobromic acid and Sulfuric acid: These are corrosive and require careful handling.

  • Bromine: This is a volatile and highly corrosive substance. Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE).

Troubleshooting Guides

Low Yield

Q: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors depending on the synthetic route. Here are some common issues and solutions:

  • Incomplete Reaction:

    • Solution: Ensure that the reaction is allowed to proceed for the recommended time and at the optimal temperature. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to confirm the consumption of the starting material.

  • Side Reactions:

    • Solution: The formation of byproducts, such as δ-valerolactone, can significantly reduce the yield of the desired product. To minimize lactone formation, avoid excessive heat during the reaction and workup, and ensure anhydrous conditions where specified.

  • Suboptimal Reagent Stoichiometry:

    • Solution: Carefully control the molar ratios of your reactants as specified in the protocol. An excess or deficit of a key reagent can lead to incomplete conversion or the formation of unwanted side products.

  • Inefficient Purification:

    • Solution: Loss of product during workup and purification is a common cause of low yield. Optimize your extraction and crystallization procedures to minimize losses. Ensure the pH is appropriately adjusted during extractions to ensure the carboxylic acid is in the desired phase.

Product Purity Issues

Q: My final product is contaminated with δ-valerolactone. How can I prevent its formation and remove it from my product?

A: The presence of δ-valerolactone is a frequent challenge.

  • Prevention:

    • Minimize Water: In reactions that are sensitive to water, use anhydrous solvents and reagents to reduce the chance of hydrolysis and subsequent cyclization.

    • Control Temperature: Avoid high temperatures during the reaction and purification steps, as heat can promote the intramolecular cyclization of this compound to form the lactone.[1]

  • Removal:

    • Crystallization: Careful crystallization can often separate this compound from the less polar δ-valerolactone.

    • Chromatography: If crystallization is ineffective, column chromatography can be used for separation, although this may be less practical for large-scale syntheses.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodStarting MaterialReported YieldReported PurityKey AdvantagesKey Disadvantages
From 1,4-dibromobutane1,4-dibromobutane, Sodium cyanideUp to 96%[1]>99.5%[1]High yield and purityUse of highly toxic sodium cyanide
From 5-chloro-3-pentenoic acid ester5-chloro-3-pentenoic acid ester83.4% - 88.9%97% - 98%Avoids highly toxic reagents like sodium cyanideMulti-step process
Hunsdiecker ReactionMethyl hydrogen adipate, Bromine52% - 54% (for methyl ester)Not specifiedEstablished methodUse of expensive silver salts and toxic bromine
Ring-opening of δ-valerolactoneδ-valerolactone, HBrVariableNot specifiedDirect route from a cyclic precursorCan be an equilibrium reaction, potential for incomplete conversion
Oxidation of CyclopentanoneCyclopentanone, H2O2Not specifiedNot specifiedReadily available starting materialCan produce byproducts, requires careful control of reaction conditions

Experimental Protocols & Workflows

Synthesis from 1,4-Dibromobutane

This method involves two main stages: the formation of 5-bromovaleronitrile and its subsequent hydrolysis.

Experimental Workflow (DOT Language):

cluster_0 Stage 1: Synthesis of 5-Bromovaleronitrile cluster_1 Stage 2: Hydrolysis to this compound A Charge reactor with 1,4-dibromobutane and catalyst B Add 30% sodium cyanide solution dropwise at 65 ± 10 °C A->B C Maintain reaction at 70 ± 5 °C for 3 hours B->C D Cool, separate organic layer, wash with water C->D E Dry organic layer and obtain 5-bromovaleronitrile via vacuum distillation D->E F Add 70% sulfuric acid to a new reactor E->F Intermediate Product G Add 5-bromovaleronitrile dropwise at 100-110 °C F->G H Maintain reaction at 100-110 °C for 3 hours G->H I Cool, add water, and separate the organic layer H->I J Crystallize this compound from an organic solvent I->J

Caption: Workflow for the synthesis of this compound from 1,4-dibromobutane.

Detailed Methodology:

  • Stage 1: Synthesis of 5-Bromovaleronitrile

    • In a reaction flask, add 1 molar equivalent of 1,4-dibromobutane and a suitable phase-transfer catalyst.

    • With stirring, slowly add 1.2 molar equivalents of a 30% sodium cyanide solution. Control the temperature of the addition at 65 ± 10 °C over approximately 3 hours.

    • After the addition is complete, maintain the reaction mixture at 70 ± 5 °C for 3 hours.

    • Cool the mixture to room temperature and separate the layers.

    • Wash the organic layer with water, dry it over anhydrous sodium sulfate, and purify by vacuum distillation to obtain 5-bromovaleronitrile.[1]

  • Stage 2: Hydrolysis to this compound

    • In a separate reaction flask, add 2 molar equivalents of 70% sulfuric acid.

    • Over a period of 3 hours, add 1 molar equivalent of the 5-bromovaleronitrile obtained in Stage 1, while maintaining the temperature between 100 and 110 °C.

    • After the addition is complete, continue to stir the mixture at this temperature for an additional 3 hours.

    • Cool the reaction to room temperature and add water to facilitate layer separation.

    • Separate the organic layer and crystallize the this compound from a suitable organic solvent (e.g., ethyl acetate or petroleum ether) to yield a high-purity solid product.[1]

Ring-Opening of δ-Valerolactone

This method directly converts δ-valerolactone to this compound.

Troubleshooting Logic (DOT Language):

Start Low Yield in Ring-Opening Reaction Q1 Is unreacted δ-valerolactone present in the product? Start->Q1 A1_yes Increase reaction time or temperature (within limits). Ensure sufficient HBr concentration. Q1->A1_yes Yes A1_no Check for product loss during workup. Optimize extraction and purification steps. Q1->A1_no No Q2 Is the reaction at equilibrium? A1_yes->Q2 A2_yes Consider using a stronger acid catalyst or removing water if possible. Q2->A2_yes Yes

Caption: Troubleshooting low yield in the ring-opening of δ-valerolactone.

Detailed Methodology:

  • In a reaction kettle, combine δ-valerolactone, hydrobromic acid, and sodium bromide.

  • Heat the mixture to 80-110 °C with stirring.

  • Slowly add concentrated sulfuric acid to the reaction mixture.

  • After the addition is complete, maintain the temperature for an additional 0.5-2 hours. The molar ratio of hydrobromic acid to δ-valerolactone should be between 1.5 and 6.

  • Stop the reaction and cool the mixture to room temperature.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and dry it with a suitable drying agent to obtain crude this compound.[4]

Hunsdiecker Reaction for Methyl 5-Bromovalerate

This method produces the methyl ester of this compound.

Experimental Workflow (DOT Language):

cluster_0 Preparation of Silver Salt cluster_1 Hunsdiecker Reaction A Dissolve potassium hydroxide (B78521) in water B Add methyl hydrogen adipate A->B C Add silver nitrate (B79036) solution with stirring B->C D Collect and dry the precipitated methyl silver adipate C->D E Suspend the dry silver salt in carbon tetrachloride D->E Intermediate Product F Add bromine dropwise E->F G Heat the mixture on a steam bath F->G H Filter to remove silver bromide G->H I Wash the filtrate and dry H->I J Remove solvent and distill the product under reduced pressure I->J

Caption: Workflow for the Hunsdiecker synthesis of Methyl 5-Bromovalerate.

Detailed Methodology:

  • Preparation of Methyl Silver Adipate:

    • Prepare a solution of 0.5 moles of potassium hydroxide in 1.5 L of distilled water.

    • Add 0.5 moles of methyl hydrogen adipate to the potassium hydroxide solution with stirring.

    • Rapidly add a solution of 0.5 moles of silver nitrate in 1 L of distilled water.

    • Collect the precipitated methyl silver adipate by filtration, wash with methanol, and dry thoroughly.

  • Hunsdiecker Reaction:

    • Place the finely powdered and dried methyl silver adipate in a reaction flask with 350 ml of dry carbon tetrachloride.

    • With stirring, add 0.73 moles of dry bromine dropwise over 30-40 minutes. Cooling may be necessary.

    • After the addition, heat the mixture for 1 hour on a steam bath.

    • Filter the mixture to remove the precipitated silver bromide and wash the solid with warm carbon tetrachloride.

    • Wash the filtrate with a 10% sodium carbonate solution and then dry it.

    • Remove the solvent and distill the residue under reduced pressure to obtain methyl 5-bromovalerate.

References

Common byproducts in 5-Bromovaleric acid synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis and purification of 5-bromovaleric acid. The information is presented in a question-and-answer format to directly address common issues and frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound can be synthesized through several routes, with the most common being:

  • Oxidation of Cyclopentanone: This can be achieved via a Baeyer-Villiger oxidation or through the formation of a hydroperoxide followed by decomposition in the presence of a bromide source.[1]

  • Ring-opening of γ-Valerolactone (GVL): This method involves reacting GVL with hydrobromic acid.[2]

  • From 1,4-Dibromobutane: This two-step process involves the formation of 5-bromovaleronitrile (B1265816) via reaction with sodium cyanide, followed by hydrolysis.[1]

  • Bromination of Valeric Acid: This typically involves a free-radical halogenation process to achieve bromination at the 5-position.[3]

Q2: What is the most common byproduct in this compound synthesis, and how is it formed?

A2: The most prevalent byproduct across most synthetic routes is δ-valerolactone .[4] It is formed through the intramolecular cyclization of this compound. This process is often catalyzed by heat, particularly during distillation, and can be exacerbated by the presence of water.[4]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: I am experiencing a low yield in my synthesis of this compound. What are the potential causes and how can I address them?

A: Low yields can stem from several factors depending on your synthetic route. Here are some common causes and troubleshooting steps:

Potential CauseRecommended Action
Incomplete Reaction Monitor the reaction progress using TLC or GC-MS to ensure all starting material has been consumed. Consider extending the reaction time or moderately increasing the temperature, while being mindful of potential side reactions.
Formation of δ-Valerolactone Minimize thermal stress on the product. Avoid high temperatures during workup and purification. If distillation is necessary, use a high vacuum to lower the boiling point. Consider purification by crystallization at low temperatures.
Suboptimal Reagent Stoichiometry Carefully control the molar ratios of your reactants and reagents. For instance, in the bromination of valeric acid, an insufficient amount of the brominating agent will lead to incomplete conversion.
Impure Reagents or Solvents Ensure all reagents and solvents are of high purity and are anhydrous where necessary. Moisture can quench catalysts and promote the formation of δ-valerolactone.[5]
Formation of Diastereomers or Isomers In the bromination of adipic acid (a related reaction), the formation of diastereomers can complicate purification and reduce the yield of the desired isomer.[5] While this compound does not have stereoisomers, the formation of isomeric brominated products (e.g., 2-bromovaleric acid) is possible in some routes. Optimize reaction conditions to favor the desired isomer.
Issue 2: Presence of Impurities in the Final Product

Q: My final product is not pure. How can I identify and remove common byproducts?

A: The primary impurity is often δ-valerolactone. Other byproducts can include unreacted starting materials, isomeric brominated products, and di-brominated species.

The presence of this compound and δ-valerolactone can be confirmed by 1H and 13C NMR spectroscopy.

Compound1H NMR (CDCl3, δ in ppm)13C NMR (CDCl3, δ in ppm)
This compound ~11.0 (br s, 1H, COOH), 3.42 (t, 2H, CH2Br), 2.41 (t, 2H, CH2COOH), 1.95-1.85 (m, 2H, CH2), 1.80-1.70 (m, 2H, CH2)~179 (C=O), ~33 (CH2Br), ~33 (CH2COOH), ~31 (CH2), ~23 (CH2)
δ-Valerolactone ~4.35 (t, 2H, OCH2), ~2.60 (t, 2H, CH2C=O), ~1.90-1.80 (m, 4H, 2xCH2)~172 (C=O), ~68 (OCH2), ~30 (CH2C=O), ~22 (CH2), ~19 (CH2)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

  • Crystallization: This is a highly effective method for removing δ-valerolactone. This compound is a solid at room temperature, while δ-valerolactone is a liquid. Crystallization from a non-polar solvent like petroleum ether or a mixture of ethyl acetate (B1210297) and hexane (B92381) at low temperatures can effectively separate the two.

  • Aqueous Wash: δ-Valerolactone can be hydrolyzed to 5-hydroxyvaleric acid under basic conditions. A dilute aqueous base wash of an organic solution of the crude product can help remove the lactone. Subsequent acidification of the aqueous layer should be done carefully to avoid re-lactonization if 5-hydroxyvaleric acid is extracted back into the organic layer.

  • Chromatography: Flash column chromatography on silica (B1680970) gel can be used to separate this compound from δ-valerolactone, although this may be less practical on a large scale.

ByproductRemoval Method
Unreacted Valeric Acid Extraction with a dilute aqueous solution of sodium bicarbonate. The this compound will also be extracted into the aqueous layer as its carboxylate salt. After separation, the aqueous layer can be acidified and the product re-extracted into an organic solvent.
Isomeric Bromovaleric Acids Fractional crystallization may be effective if the isomers have sufficiently different solubilities. Preparative HPLC may be necessary for complete separation.
Di-brominated Valeric Acid Fractional crystallization can be attempted. Distillation under high vacuum may also be possible if the boiling points are sufficiently different.

Experimental Protocols

Protocol 1: Purification of this compound by Crystallization

This protocol is designed to remove δ-valerolactone and other non-polar impurities.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent system (e.g., a mixture of ethyl acetate and hexane, or toluene).

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

  • Analysis: Determine the purity of the recrystallized product by melting point and NMR spectroscopy.

Protocol 2: GC-MS Analysis of this compound Purity

This protocol provides a general method for assessing the purity of a this compound sample.

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). Derivatization to the methyl or ethyl ester may be necessary for better peak shape and volatility.

  • GC Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Mass Range: Scan a range that will encompass the molecular ions and fragmentation patterns of the expected products and byproducts (e.g., 40-300 m/z).

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of known standards. Quantify the relative amounts of each component by peak area integration.

Visualizations

Synthesis_Byproducts cluster_synthesis Synthetic Routes cluster_byproducts Common Byproducts Cyclopentanone Cyclopentanone Product This compound Cyclopentanone->Product Valeric_Acid Valeric Acid Valeric_Acid->Product Isomers Isomeric Products Valeric_Acid->Isomers Di_bromo Di-brominated Products Valeric_Acid->Di_bromo GVL γ-Valerolactone GVL->Product Unreacted_SM Unreacted Starting Material GVL->Unreacted_SM Incomplete Reaction Lactone δ-Valerolactone Product->Lactone Intramolecular Cyclization

Caption: Common synthetic routes to this compound and associated byproducts.

Troubleshooting_Workflow cluster_purification Purification Steps Start Crude this compound Analysis Analyze by NMR / GC-MS Start->Analysis Decision Is Purity > 98%? Analysis->Decision Pure_Product Pure Product Decision->Pure_Product Yes Crystallization Crystallization Decision->Crystallization No Crystallization->Analysis Aqueous_Wash Aqueous Wash Aqueous_Wash->Analysis Chromatography Column Chromatography Chromatography->Analysis

Caption: A general workflow for the purification and analysis of this compound.

References

Technical Support Center: Purification of 5-Bromovaleric Acid by Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 5-bromovaleric acid by crystallization. It includes a detailed experimental protocol, a troubleshooting guide, and frequently asked questions to address common challenges encountered during the process.

Experimental Protocol: Crystallization of this compound

This protocol outlines the single-solvent recrystallization of this compound using ethanol (B145695). This method is suitable for purifying the compound from non-volatile impurities.

Materials:

  • Crude this compound

  • 95% Ethanol (solvent)

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, to prevent solvent evaporation)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of 95% ethanol. For every 1 gram of crude product, start with approximately 2-3 mL of ethanol.[1][2]

    • Gently heat the mixture while stirring to facilitate dissolution.[3] If the solid does not dissolve completely, add small portions of hot ethanol until a clear solution is obtained at the boiling point of the solvent.[4] Avoid adding a large excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (approximately 1-2% of the solute weight) to the solution.

    • Reheat the solution to boiling for a few minutes while stirring. The charcoal will adsorb colored impurities.[5]

  • Hot Filtration (if charcoal or insoluble impurities are present):

    • If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration.

    • Preheat a funnel and a clean receiving Erlenmeyer flask to prevent premature crystallization.

    • Pour the hot solution through a fluted filter paper to remove the charcoal or other solid impurities.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination.

    • Slow cooling promotes the formation of larger, purer crystals.[3]

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities from the crystal surfaces.

  • Drying:

    • Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes.

    • For final drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.

Data Presentation

Table 1: Physical and Solubility Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₅H₉BrO₂
Molecular Weight181.03 g/mol
AppearanceColorless to pale yellow solid[1]
Melting Point38-40 °C[2][6]
Solubility in WaterInsoluble[1][7][8]
Solubility in 95% EthanolSoluble (50 mg/mL)[1][2]
Solubility in EtherSoluble
Solubility in ChloroformSoluble

Troubleshooting Guide

TroubleshootingWorkflow start Start Crystallization dissolve Dissolve this compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool Yes ts1_no_dissolve Issue: Solid Won't Dissolve dissolve->ts1_no_dissolve No oiling_out Oiling Out Occurs? cool->oiling_out crystals_form Crystals Form? filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes ts2_no_crystals Issue: No Crystals Form crystals_form->ts2_no_crystals No oiling_out->crystals_form No ts3_oiling_out Issue: Oiling Out oiling_out->ts3_oiling_out Yes end Pure Product filter_dry->end ts1_sol1 Add more hot solvent in small increments ts1_no_dissolve->ts1_sol1 ts1_sol2 Check if solvent is appropriate (e.g., 95% Ethanol) ts1_no_dissolve->ts1_sol2 ts1_sol1->dissolve ts1_sol2->dissolve ts2_sol1 Scratch inner surface of flask with a glass rod ts2_no_crystals->ts2_sol1 ts2_sol2 Add a seed crystal ts2_no_crystals->ts2_sol2 ts2_sol3 Evaporate some solvent and re-cool ts2_no_crystals->ts2_sol3 ts2_sol4 Cool for a longer period or at a lower temperature ts2_no_crystals->ts2_sol4 ts2_sol1->cool ts2_sol2->cool ts2_sol3->cool ts2_sol4->cool ts3_sol1 Reheat to dissolve oil ts3_oiling_out->ts3_sol1 ts3_sol2 Add more solvent to lower saturation point ts3_sol1->ts3_sol2 ts3_sol3 Cool solution more slowly ts3_sol2->ts3_sol3 ts3_sol3->cool

Caption: Troubleshooting workflow for the crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my purified this compound still appearing as a pale yellow solid instead of colorless?

A1: A pale yellow color indicates the presence of colored impurities. To remove these, you can use activated charcoal during the purification process. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal before cooling the solution.[5]

Q2: I am getting a very low yield of crystals. What are the possible reasons?

A2: A low yield can result from several factors:

  • Using too much solvent: An excessive amount of solvent will keep more of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude solid.[4]

  • Cooling too quickly: While it may seem counterintuitive, very rapid cooling can lead to the formation of very small crystals that are difficult to filter, resulting in product loss.

  • Incomplete crystallization: Ensure you are allowing sufficient time for crystallization and that you are cooling the solution to a low enough temperature (e.g., in an ice bath) to maximize the amount of product that crystallizes out of the solution.[3]

  • Premature crystallization during hot filtration: If the filtration apparatus is not preheated, the product may crystallize in the funnel, leading to loss.

Q3: My this compound is "oiling out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is highly supersaturated.[9] Given that this compound has a low melting point (38-40 °C), this is a common issue. To resolve this:

  • Reheat the solution until the oil redissolves.

  • Add a small amount of additional hot solvent to decrease the saturation of the solution.[9]

  • Allow the solution to cool much more slowly to ensure that the temperature at which crystallization begins is below the melting point of the compound.[10]

Q4: What is the best solvent for recrystallizing this compound?

A4: Based on its known solubility, 95% ethanol is a good choice as it effectively dissolves the compound when hot and has lower solubility at cold temperatures.[1][2] Water is not a suitable solvent as this compound is insoluble in it.[7][8] For a successful recrystallization, the ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[11]

Q5: How do I know if my purified this compound is pure?

A5: A good indicator of purity is the melting point. Pure this compound has a sharp melting point range of 38-40 °C.[2][6] A broad or depressed melting point suggests the presence of impurities. Further analytical techniques such as NMR or chromatography can also be used to assess purity.

References

Troubleshooting low conversion rates in 5-Bromovaleric acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on troubleshooting low conversion rates in reactions involving 5-Bromovaleric acid. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to help you overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion rates in reactions with this compound?

A1: Low conversion rates in reactions involving this compound, a bifunctional molecule, can stem from several factors. The primary issues include suboptimal reaction conditions for the desired transformation (e.g., esterification, amidation, or nucleophilic substitution), competing side reactions, and the quality of the reagents. Key areas to investigate are the choice of catalyst or coupling agent, solvent, temperature, and the potential for intramolecular cyclization.

Q2: Can this compound form side products other than the intended ester or amide?

A2: Yes. Due to its structure, this compound can undergo an intramolecular cyclization reaction to form δ-valerolactone, especially in the presence of a base.[1] Another common issue, particularly in nucleophilic substitution reactions at the 5-position, is the competition between the desired substitution (SN2) and elimination (E2) pathways.[2][3] The choice of base and solvent is critical in minimizing these side reactions.

Q3: How does the choice of solvent affect reactions with this compound?

A3: The solvent plays a crucial role. For nucleophilic substitution (SN2) reactions on the alkyl bromide, polar aprotic solvents like DMF or DMSO are generally preferred as they enhance the reactivity of the nucleophile. For Fischer esterifications, it is common to use an excess of the alcohol reactant as the solvent to drive the equilibrium toward the product.[3]

Q4: What is the ideal temperature range for reactions involving this compound?

A4: The optimal temperature is highly dependent on the specific reaction. Fischer esterifications are typically run at reflux.[4] Amide coupling reactions with reagents like EDC are often started at 0°C and then allowed to warm to room temperature. Williamson ether synthesis is generally conducted between 50 to 100°C.[5] It is important to note that higher temperatures can sometimes favor the competing E2 elimination reaction over the desired SN2 substitution.[6]

Troubleshooting Guides

Issue 1: Low Yield in Fischer Esterification

Q: My Fischer esterification of this compound with an alcohol is showing low conversion. What should I investigate?

A: Low yields in Fischer esterification are common due to the reversible nature of the reaction. Here is a systematic approach to troubleshooting:

  • Water Removal: The presence of water, a byproduct of the reaction, can shift the equilibrium back to the starting materials. Ensure all glassware is thoroughly dried and use anhydrous reagents. Consider using a Dean-Stark apparatus to remove water as it forms.

  • Reagent Stoichiometry: Use a large excess of the alcohol reactant. This will shift the equilibrium towards the formation of the ester.[3]

  • Catalyst Activity: Ensure you are using a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction Time and Temperature: These reactions often require prolonged heating at reflux to reach equilibrium. Monitor the reaction by TLC or GC to determine if it has gone to completion.

Troubleshooting Workflow: Low Esterification Yield

start Low Esterification Yield reagents Reagents Anhydrous? start->reagents equilibrium Equilibrium Shifted? reagents->equilibrium Yes dry_reagents Dry reagents & glassware reagents->dry_reagents No conditions Optimal Conditions? equilibrium->conditions Yes shift_equilibrium Use large excess of alcohol. Remove water (Dean-Stark). equilibrium->shift_equilibrium No success Improved Yield conditions->success Yes optimize_conditions Increase reaction time or temperature. Verify catalyst concentration. conditions->optimize_conditions No dry_reagents->equilibrium shift_equilibrium->conditions optimize_conditions->success

Caption: Troubleshooting workflow for low Fischer esterification yield.

Issue 2: Incomplete Amide Formation (EDC Coupling)

Q: I am attempting to form an amide from this compound and an amine using EDC, but the conversion is poor. What could be the problem?

A: Low conversion in EDC coupling reactions can often be traced to reagent quality, stoichiometry, or reaction conditions.

  • Reagent Quality: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is sensitive to moisture. Use fresh, high-quality EDC and anhydrous solvents (e.g., DMF or DCM).

  • Acid-Base Chemistry: The initial reaction between a carboxylic acid and an amine is a fast acid-base reaction, which deactivates the amine nucleophile. Coupling agents like EDC are used to prevent this by first activating the carboxylic acid.[7]

  • Additives: The use of additives like HOBt (Hydroxybenzotriazole) can improve yields by forming a more stable activated intermediate that is less prone to side reactions.

  • Base: A non-nucleophilic base, such as DIPEA (Diisopropylethylamine), is often required to scavenge the HCl produced when using EDC hydrochloride and to facilitate the reaction.

  • Temperature: These reactions are typically initiated at a low temperature (0°C) to control the rate of activation and then allowed to warm to room temperature.

EDC/HOBt Amide Coupling Pathway

cluster_activation Activation cluster_coupling Coupling Carboxylic Acid Carboxylic Acid O-Acylisourea O-Acylisourea Carboxylic Acid->O-Acylisourea + EDC EDC EDC HOBt Ester HOBt Ester O-Acylisourea->HOBt Ester + HOBt HOBt HOBt Amide Amide HOBt Ester->Amide + Amine Amine Amine

Caption: Simplified pathway for EDC/HOBt mediated amide bond formation.

Issue 3: Low Yield in Nucleophilic Substitution (Williamson Ether Synthesis)

Q: I am getting a low yield of my desired ether when reacting the ester of this compound with a phenoxide. What are the likely causes?

A: The Williamson ether synthesis is an SN2 reaction and is sensitive to competing side reactions, particularly E2 elimination.

  • Substrate: As this compound derivatives are primary alkyl halides, they are good substrates for SN2 reactions.[5]

  • Nucleophile/Base: The phenoxide is both a nucleophile and a base. If the phenoxide is sterically hindered or if the reaction temperature is too high, the E2 elimination pathway can dominate, leading to the formation of an alkene instead of an ether.[6]

  • Solvent: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the cation of the alkoxide but not the anion, making the nucleophile more reactive.

  • Temperature: Running the reaction at the lowest effective temperature will favor the SN2 pathway over the E2 pathway. Typical temperatures range from 50-100°C.[5]

SN2 vs. E2 Competition

cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway Reactants 5-Bromovalerate Ester + Nucleophile/Base SN2_Product Ether (Desired Product) Reactants->SN2_Product Substitution E2_Product Alkene (Side Product) Reactants->E2_Product Elimination SN2_Conditions Strong, non-bulky nucleophile Polar aprotic solvent Lower temperature E2_Conditions Strong, bulky base Higher temperature

Caption: Factors influencing the competition between SN2 and E2 pathways.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and expected yields for common reactions involving this compound. Note that optimal conditions may vary depending on the specific substrate.

Table 1: Esterification of this compound

AlcoholCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Methanol (B129727)Acid ResinMethanol1100.5~99[4]
EthanolH₂SO₄EthanolReflux2-485-95[8]
Isopropanolp-TsOHTolueneReflux4-870-85[8]
*Yields are generalized based on typical Fischer esterification protocols.

Table 2: Amidation of this compound

AmineCoupling SystemSolventTemperatureTime (h)Yield (%)Reference
Benzylamine (B48309)EDC/HOBt/DIPEADMF0°C to RT1-1870-90[9]
AnilineEDC/DMAP/HOBtAcetonitrileRT12-2460-80[10]
DiethylamineB(OCH₂CF₃)₃Acetonitrile80°C575-95[11]
Yields are generalized based on typical amide coupling protocols.

Table 3: Williamson Ether Synthesis with 5-Bromovalerate Esters

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium PhenoxideNaHDMF50-1001-850-95[5]
Potassium EthoxideK₂CO₃AcetoneReflux4-1260-90[5]
Sodium 4-nitrophenoxideCs₂CO₃Acetonitrile806-1070-95[5]
Yields are generalized based on typical Williamson ether synthesis protocols.

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-Bromovalerate via Fischer Esterification

This protocol is adapted from a high-yield synthesis method.[4]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Acidic resin catalyst (e.g., Amberlyst-15) or concentrated H₂SO₄

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • Dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Add the acid catalyst. If using H₂SO₄, add a catalytic amount (e.g., 1-2 mol%) slowly.

  • Heat the reaction mixture to reflux (approximately 65°C for methanol) and stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 5:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude methyl 5-bromovalerate by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Synthesis of N-Benzyl-5-bromovaleramide via EDC Coupling

This is a general protocol for amide bond formation using EDC/HOBt.

Materials:

  • This compound

  • Benzylamine

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • 1M HCl (aqueous)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), HOBt (1.2 eq), and benzylamine (1.1 eq).

  • Dissolve the mixture in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

References

Optimizing Esterification of 5-Bromovaleric Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the reaction conditions for the esterification of 5-bromovaleric acid. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common method for the esterification of this compound?

A1: The most widely used method is the Fischer-Speier esterification, which involves reacting this compound with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2][3] This is an equilibrium-driven reaction.[1][4][5]

Q2: How can the reaction equilibrium be shifted to favor ester formation and increase the yield?

A2: To maximize the product yield, the equilibrium can be shifted to the right by:

  • Using a large excess of the alcohol: This is a common and effective strategy to drive the reaction forward according to Le Chatelier's principle.[4][5][6]

  • Removing water as it is formed: This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by using a drying agent like molecular sieves.[1][5]

Q3: What are the typical reaction temperatures and times for this esterification?

A3: The reaction is typically carried out at the reflux temperature of the alcohol being used.[7] For instance, with methanol, the reflux temperature is around 65°C, and with ethanol (B145695), it is approximately 78°C. Reaction times can vary from a few hours to overnight, depending on the scale and specific conditions.[7][8]

Q4: What are potential side reactions to be aware of?

A4: A potential side reaction is the intramolecular cyclization of this compound to form δ-valerolactone, especially in the presence of a base or upon prolonged heating. Under strongly acidic conditions and high temperatures, side reactions involving the alcohol, such as dehydration to form ethers, can also occur.[8]

Q5: What are the standard procedures for purifying the resulting this compound ester?

A5: Purification typically involves:

  • Neutralization: Washing the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution, to remove the acid catalyst and any unreacted this compound.[7]

  • Extraction: Using an organic solvent like diethyl ether or ethyl acetate (B1210297) to extract the ester from the aqueous layer.[7]

  • Washing: Washing the organic layer with brine to remove residual water and water-soluble impurities.

  • Drying: Drying the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Solvent Removal: Evaporating the solvent using a rotary evaporator.

  • Distillation: Purifying the crude ester by distillation under reduced pressure.[9]

II. Comparative Data on Reaction Conditions

The following tables summarize various reported conditions for the esterification of carboxylic acids, which can be adapted for this compound.

Table 1: Fischer Esterification of Various Carboxylic Acids with Alcohols

Carboxylic AcidAlcoholCatalyst (mol%)Molar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Yield (%)
Acetic AcidEthanolH₂SO₄ (catalytic)1:1RefluxEquilibrium~65
Acetic AcidEthanolH₂SO₄ (catalytic)1:10RefluxEquilibrium~97
Benzoic AcidMethanolH₂SO₄ (catalytic)-Reflux1-
Propanoic Acid1-PropanolH₂SO₄ (20)1:10653.596.9[10]
Palmitic AcidIsopropanolMeSO₃H (0.5 M)-77-63 (batch), 80 (reactive distillation)[11]

Note: Yields are highly dependent on specific reaction conditions and work-up procedures.

III. Experimental Protocols

Protocol 1: Synthesis of Methyl 5-Bromovalerate via Fischer Esterification

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.

  • Add a large excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the carboxylic acid).

  • Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 5-bromovalerate.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of Ethyl 5-Bromovalerate using a Dean-Stark Apparatus

Materials:

  • This compound

  • Ethanol (anhydrous)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Toluene (B28343)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add this compound, a slight excess of ethanol (e.g., 1.5-2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 2-5 mol%).

  • Add toluene as the azeotropic solvent.

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux. Water will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected in the trap.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ethyl 5-bromovalerate by vacuum distillation.

IV. Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield Equilibrium not shifted sufficiently: The Fischer esterification is a reversible reaction.[1][4][5]- Increase the excess of the alcohol used.[4][5][6]- Remove water from the reaction mixture using a Dean-Stark apparatus or molecular sieves.[1][5]
Incomplete reaction: Reaction time may be too short or the temperature too low.- Extend the reflux time and monitor the reaction progress using TLC until the starting material is consumed.- Ensure the reaction is maintained at the appropriate reflux temperature.
Presence of water: Water in the reactants or glassware will inhibit the forward reaction.- Use anhydrous alcohols and ensure all glassware is thoroughly dried before use.
Loss of product during work-up: The ester may be partially soluble in the aqueous layers, or volatile esters may be lost during solvent removal.- Perform multiple extractions of the aqueous layer to ensure complete recovery of the product.- Be cautious during solvent removal, especially for lower boiling point esters.
Formation of a White Precipitate during Basic Wash Precipitation of unreacted carboxylic acid salt: If a significant amount of this compound remains, it will form a sodium salt that may precipitate.- This indicates an incomplete reaction. Consider optimizing reaction conditions (longer time, more catalyst, etc.).- The unreacted acid can be recovered by acidifying the aqueous layer.[8]
Product is Difficult to Purify Presence of side products: Potential side products like δ-valerolactone or ethers may have boiling points close to the desired ester.- Optimize reaction conditions to minimize side reactions (e.g., avoid excessively high temperatures).- Employ fractional distillation for purification.
Contamination with unreacted starting materials: Incomplete reaction or inefficient work-up.- Ensure complete reaction by monitoring with TLC.- Perform thorough washing steps during the work-up to remove unreacted acid and alcohol.

V. Visualizing the Workflow and Troubleshooting Logic

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Alcohol (Excess) Catalyst Acid Catalyst (e.g., H₂SO₄) Reactants->Catalyst Setup Combine in Flask with Reflux Condenser Catalyst->Setup Heat Heat to Reflux Setup->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Neutralize Neutralize (NaHCO₃) Cool->Neutralize Extract Extract (Organic Solvent) Neutralize->Extract Dry Dry (e.g., MgSO₄) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Vacuum Distillation Evaporate->Purify Product Pure Ester Purify->Product

Caption: Experimental workflow for this compound esterification.

Troubleshooting_Esterification Start Low Yield? Equilibrium Equilibrium Issue? Start->Equilibrium Yes PurityIssue Purity Issues? Start->PurityIssue No IncompleteRxn Incomplete Reaction? Equilibrium->IncompleteRxn No Sol_Equilibrium Increase Alcohol Excess Remove Water (Dean-Stark) Equilibrium->Sol_Equilibrium Yes WorkupLoss Loss During Work-up? IncompleteRxn->WorkupLoss No Sol_IncompleteRxn Increase Reaction Time Increase Temperature IncompleteRxn->Sol_IncompleteRxn Yes Sol_WorkupLoss Multiple Extractions Careful Evaporation WorkupLoss->Sol_WorkupLoss Yes WorkupLoss->PurityIssue No SideRxn Side Reactions? PurityIssue->SideRxn Yes Success High Yield & Purity PurityIssue->Success No Sol_SideRxn Optimize Temperature Fractional Distillation SideRxn->Sol_SideRxn Yes SideRxn->Success No

Caption: Troubleshooting logic for low yield in esterification.

References

Preventing the formation of δ-valerolactone during 5-Bromovaleric acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent the formation of δ-valerolactone during the synthesis of 5-bromovaleric acid.

Frequently Asked Questions (FAQs)

Q1: What is δ-valerolactone and why does it form during the synthesis of this compound?

δ-Valerolactone is a cyclic ester that is a common byproduct in the synthesis of this compound. Its formation is due to an intramolecular cyclization reaction of this compound. This reaction is particularly favored by the presence of water and heat, especially during purification steps like distillation.[1]

Q2: What are the main synthetic routes to this compound?

Several synthetic pathways exist, including:

  • From 1,4-dibromobutane (B41627): This involves the reaction of 1,4-dibromobutane with sodium cyanide to form 5-bromovaleronitrile (B1265816), followed by hydrolysis.[2]

  • From cyclopentanone: Cyclopentanone can be oxidized to δ-valerolactone, which is then opened using hydrobromic acid.[2][3]

  • From δ-valerolactone: Direct ring-opening of δ-valerolactone with hydrobromic acid.[4]

Q3: How can I detect and quantify the amount of δ-valerolactone in my product?

High-Performance Liquid Chromatography (HPLC) is a reliable method for analyzing the purity of this compound and quantifying the presence of δ-valerolactone. A reverse-phase (RP) HPLC method using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid can effectively separate the two compounds.[1][3][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant δ-valerolactone formation detected after synthesis. Presence of water in the reaction mixture or during workup.Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents where possible. During workup, minimize contact with aqueous solutions and dry the organic extracts thoroughly with a drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate.
Lactone formation during purification by distillation. High temperatures promoting intramolecular cyclization.Avoid distillation as a primary purification method. Instead, opt for crystallization from a suitable organic solvent. This method is performed at lower temperatures and can yield high-purity solid this compound.[2]
Low yield of this compound. Incomplete reaction or loss of product during workup.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC) to ensure completion. During extraction, perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product from the aqueous phase.
Difficulty in handling the product due to its low melting point. This compound has a melting point of 38-40°C, making it challenging to handle as a solid at or near room temperature.After purification by crystallization, the solid product can be stored in a refrigerator or freezer to maintain its solid state for easier handling and weighing.

Quantitative Data Summary

The following table summarizes the yield and purity of this compound obtained through a specific synthetic method as described in the cited patent literature. This method avoids distillation, thereby minimizing δ-valerolactone formation.

Starting Material Key Reaction Steps Purification Method Reported Yield Reported Purity Reference
1,4-dibromobutane1. Cyanation to 5-bromovaleronitrile2. Hydrolysis with 70% H₂SO₄Crystallization from an organic solvent94.8% - 96%>99.5%[2]

Experimental Protocols

Synthesis of this compound via Hydrolysis of 5-Bromovaleronitrile

This protocol is adapted from a patented procedure that yields high-purity this compound with minimal formation of δ-valerolactone.[2]

Step 1: Synthesis of 5-Bromovaleronitrile

  • In a reaction flask, add 1 mole of 1,4-dibromobutane and a suitable phase-transfer catalyst.

  • With stirring, slowly add 1.2 moles of a 30% aqueous solution of sodium cyanide. Control the addition rate to maintain the reaction temperature at 65 ± 10 °C. The addition should take approximately 3 hours.

  • After the addition is complete, maintain the reaction mixture at 70 ± 5 °C for 3 hours.

  • Cool the mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water, dry it over anhydrous sodium sulfate, and purify by vacuum distillation to obtain 5-bromovaleronitrile.

Step 2: Hydrolysis of 5-Bromovaleronitrile to this compound

  • In a reaction flask, add 2 molar equivalents of 70% sulfuric acid.

  • Heat the sulfuric acid to 100-110 °C.

  • Slowly add 1 molar equivalent of 5-bromovaleronitrile over approximately 3 hours while maintaining the temperature at 100-110 °C.

  • After the addition is complete, continue to stir the reaction mixture at this temperature for an additional 3 hours.

  • Cool the reaction mixture to room temperature, which will cause the product to separate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or petroleum ether).

  • Cool the organic extract to induce crystallization of the this compound.

  • Filter the solid product and dry it to obtain high-purity this compound.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction cluster_conditions Favorable Conditions for Side Reaction 5-Bromovaleric_acid This compound delta-Valerolactone δ-Valerolactone 5-Bromovaleric_acid->delta-Valerolactone Intramolecular Cyclization Water Water Water->delta-Valerolactone Heat Heat (e.g., Distillation) Heat->delta-Valerolactone

Caption: Reaction pathway for the formation of δ-valerolactone.

Troubleshooting_Workflow Start δ-Valerolactone Detected in Product Check_Purification Was distillation used for purification? Start->Check_Purification Check_Anhydrous Were anhydrous conditions maintained? Check_Purification->Check_Anhydrous No Solution_Crystallization Action: Use crystallization instead of distillation. Check_Purification->Solution_Crystallization Yes Solution_Anhydrous Action: Ensure dry glassware and anhydrous reagents. Check_Anhydrous->Solution_Anhydrous No End High-Purity this compound Check_Anhydrous->End Yes Solution_Crystallization->End Solution_Anhydrous->End

Caption: Troubleshooting workflow for δ-valerolactone formation.

References

Stability of 5-Bromovaleric acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 5-bromovaleric acid under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and the presence of nucleophiles. It is generally more stable under acidic to neutral conditions and is susceptible to degradation under basic conditions.

Q2: What is the main degradation pathway for this compound in aqueous solutions?

A2: The principal degradation pathway for this compound in aqueous media is intramolecular cyclization to form δ-valerolactone and hydrobromic acid. This reaction is a type of intramolecular Williamson ether synthesis.

Q3: How does pH affect the stability of this compound?

A3: this compound exhibits pH-dependent stability.

  • Acidic Conditions: It is relatively stable in acidic solutions. The protonated carboxylic acid group is less nucleophilic, and the rate of intramolecular cyclization is generally slow.

  • Neutral Conditions: At neutral pH, a fraction of the molecules exist as the carboxylate anion, which can act as an internal nucleophile, leading to slow cyclization to δ-valerolactone.

  • Basic Conditions: Under basic conditions, the carboxylic acid is deprotonated to the carboxylate anion, which is a potent nucleophile. This significantly accelerates the rate of intramolecular cyclization, leading to rapid degradation.[1]

Q4: What are the expected degradation products of this compound under stress conditions?

A4: The primary degradation product under hydrolytic (acidic, basic, and neutral) and thermal stress is δ-valerolactone. Under strongly basic conditions, hydrolysis of the resulting lactone to 5-hydroxyvaleric acid may also occur over extended periods.

Q5: Are there any incompatibilities I should be aware of when working with this compound?

A5: Yes, this compound is incompatible with strong bases, strong oxidizing agents, and strong reducing agents. Reactions with bases will accelerate its degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound in my formulation. The pH of your solution may be neutral to basic.Adjust the pH of your solution to be in the acidic range (e.g., pH 3-5) using a suitable buffer.
An unexpected peak appears in my chromatogram during analysis. This is likely the degradation product, δ-valerolactone.Confirm the identity of the new peak by co-injection with a δ-valerolactone standard or by mass spectrometry.
Inconsistent results in stability studies. Temperature fluctuations or exposure to light (for photostability studies).Ensure your stability chambers are properly calibrated and maintained at the set temperature and humidity. For photostability, ensure consistent light exposure as per ICH Q1B guidelines.
Difficulty in achieving target degradation (5-20%) in forced degradation studies. Stress conditions are too harsh or too mild.Adjust the concentration of the stressor (acid/base), temperature, or duration of the study. For example, if degradation is too rapid with 1M NaOH, try 0.1M NaOH or conduct the study at a lower temperature.[2]

Quantitative Data Summary

The following table summarizes illustrative stability data for this compound under various conditions. Please note that these are typical expected results and actual degradation rates may vary based on specific experimental parameters.

Condition Temperature Duration % Degradation (Illustrative) Primary Degradant
0.1 M HCl60°C24 hours< 5%δ-Valerolactone
Water (pH ~7)60°C24 hours5 - 15%δ-Valerolactone
0.1 M NaOHRoom Temp8 hours> 90%δ-Valerolactone
3% H₂O₂Room Temp24 hours< 2%Minimal degradation
Dry Heat80°C48 hours< 1%Minimal degradation
Photostability (ICH Q1B)25°C7 days< 1%Minimal degradation

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions as per ICH guidelines.[3][4]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M solutions

  • Sodium hydroxide (B78521) (NaOH), 1 M and 0.1 M solutions

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Calibrated oven and photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature.

    • At specified time points (e.g., 0.5, 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

    • Analyze at specified time points.

  • Thermal Degradation:

    • Expose solid this compound to 80°C in a calibrated oven for 48 hours.

    • Dissolve a known amount in methanol for analysis.

  • Photostability:

    • Expose solid this compound to light conditions as specified in ICH Q1B guidelines.

    • Dissolve a known amount in methanol for analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a stability-indicating HPLC method for the separation and quantification of this compound and its primary degradant, δ-valerolactone.[5][6][7][8]

Instrumentation and Conditions:

  • HPLC System: A system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (with 0.1% phosphoric acid or formic acid for MS compatibility) in a gradient or isocratic mode. A typical starting point could be 40:60 (v/v) Acetonitrile:Water with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[9] Specificity will be demonstrated by the separation of the this compound peak from the δ-valerolactone peak and any other degradation products.

Visualizations

degradation_pathway cluster_main Degradation of this compound 5_BVA This compound Delta_VL δ-Valerolactone 5_BVA->Delta_VL Intramolecular Cyclization (H₂O, heat, or base) HBr HBr

Caption: Degradation pathway of this compound.

experimental_workflow cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution of this compound Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sampling Sample at Defined Time Points Stress->Sampling Neutralize Neutralize/Dilute Sample Sampling->Neutralize Analysis HPLC Analysis Neutralize->Analysis Data Data Analysis (Peak Purity, % Degradation) Analysis->Data End Report Results Data->End

Caption: General experimental workflow for forced degradation studies.

References

Identifying impurities in 5-Bromovaleric acid via spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying impurities in 5-Bromovaleric acid using spectroscopic methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: Common impurities can arise from the synthetic route used. Potential impurities include unreacted starting materials, byproducts, and isomers. Based on common synthetic preparations, likely impurities include δ-valerolactone (a cyclization byproduct), residual valeric acid (a precursor), and 2-Bromovaleric acid (a regioisomer).[1] Other possible impurities from different synthetic pathways could be 1,4-dibromobutane (B41627) or 5-bromovaleronitrile.

Q2: Which spectroscopic techniques are most effective for identifying these impurities?

A2: A combination of spectroscopic techniques is recommended for unambiguous identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and is excellent for identifying and quantifying impurities.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying functional groups and can help detect impurities with distinct vibrational modes, such as the ester group in δ-valerolactone.

  • Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS): Helps determine the molecular weight of the compound and its impurities and can provide fragmentation patterns for structural elucidation.

Q3: How can I distinguish between this compound and its isomer, 2-Bromovaleric acid, using ¹H NMR?

A3: The ¹H NMR spectra of these isomers are distinct. In this compound, the bromine atom is on the terminal carbon (C5), and you would expect a triplet for the protons on the carbon adjacent to the bromine (C4). In 2-Bromovaleric acid, the bromine is at the C2 position, and the proton on this carbon will appear as a triplet of doublets or a multiplet further downfield due to the proximity of the electron-withdrawing carboxylic acid group.

Q4: What are the characteristic IR absorption bands for this compound and its potential lactone impurity?

A4: this compound will show a broad O-H stretch from the carboxylic acid group around 2500-3300 cm⁻¹ and a sharp C=O stretch around 1700-1725 cm⁻¹. The key feature for the impurity δ-valerolactone is a strong C=O stretch for the cyclic ester (lactone) at a higher frequency, typically around 1735-1750 cm⁻¹. The absence of the broad O-H stretch is also indicative of the lactone.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Unexpected singlet around 10-12 ppm in ¹H NMR. The sample may still contain the starting material, valeric acid.Compare the spectrum with the ¹H NMR data for valeric acid. The carboxylic acid proton of valeric acid appears as a singlet in this region.[2][3]
A sharp peak around 1740 cm⁻¹ in the IR spectrum. The presence of δ-valerolactone, a common cyclization byproduct.Confirm with ¹H NMR. δ-valerolactone will show characteristic multiplets for the methylene (B1212753) protons, and the absence of a broad O-H stretch in the IR is a key indicator.
Mass spectrum shows a peak at m/z 100. This could correspond to the molecular ion of δ-valerolactone.Analyze the fragmentation pattern and compare it with a reference spectrum for δ-valerolactone.
¹H NMR shows a complex multiplet around 4.2 ppm. This is indicative of the presence of 2-Bromovaleric acid.The proton on the carbon bearing the bromine in 2-Bromovaleric acid is shifted downfield. Compare with the reference spectrum of 2-Bromovaleric acid.[4][5]
Presence of a peak around 2250 cm⁻¹ in the IR spectrum. This suggests the presence of a nitrile group, likely from 5-bromovaleronitrile, an intermediate in some synthetic routes.Confirm with ¹³C NMR, where the nitrile carbon will appear around 115-125 ppm. The mass spectrum will also show a molecular ion corresponding to C₅H₈BrN.[6][7]

Quantitative Data Summary

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundH2 (-CH₂COOH)H3 (-CH₂-)H4 (-CH₂-)H5 (-CH₂Br)Other
This compound ~2.4 (t)~1.8 (p)~1.9 (p)~3.4 (t)~11.0 (s, COOH)
δ-valerolactone~2.5 (t)~1.9 (m)~1.9 (m)~4.3 (t)-
Valeric acid~2.3 (t)~1.6 (sextet)~1.4 (sextet)-~0.9 (t, CH₃), ~11.7 (s, COOH)
2-Bromovaleric acid~4.2 (t)~2.0 (m)~1.5 (sextet)-~1.0 (t, CH₃), ~11.0 (s, COOH)
1,4-dibromobutane-~2.0 (m)~2.0 (m)~3.5 (t)-
5-bromovaleronitrile~2.5 (t)~1.9 (p)~2.0 (p)~3.4 (t)-

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundC1 (COOH/C=O)C2C3C4C5Other
This compound ~179~33~24~32~33-
δ-valerolactone~172~30~22~28~68-
Valeric acid~180~34~27~22~14 (CH₃)-
2-Bromovaleric acid~174~45~32~20~13 (CH₃)-
1,4-dibromobutane-~33~33~30~30-
5-bromovaleronitrile-~17~24~32~33~119 (CN)

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundC=O StretchO-H StretchC-Br StretchOther Key Bands
This compound ~17102500-3300 (broad)~650-
δ-valerolactone~1740--~1240 (C-O stretch)
Valeric acid~17102500-3300 (broad)--
2-Bromovaleric acid~17152500-3300 (broad)~680-
1,4-dibromobutane--~645-
5-bromovaleronitrile--~650~2250 (C≡N stretch)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound 180/182 (Br isotopes)101, 85, 55
δ-valerolactone10071, 56, 42
Valeric acid10273, 60, 45
2-Bromovaleric acid180/182 (Br isotopes)135/137, 101, 73
1,4-dibromobutane214/216/218 (2 Br isotopes)135/137, 55
5-bromovaleronitrile161/163 (Br isotopes)82, 54

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of the this compound sample for ¹H NMR or 50-100 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The solvent should contain a reference standard, typically tetramethylsilane (B1202638) (TMS).

  • Transfer to NMR Tube: Filter the solution into a clean 5 mm NMR tube using a pipette with a small cotton or glass wool plug to remove any particulate matter. The final sample height in the tube should be around 4-5 cm.

  • Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • If required, acquire the ¹³C spectrum. This will typically require a longer acquisition time.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a small amount of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the reference spectra of this compound and potential impurities.

GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate. Derivatization (e.g., esterification of the carboxylic acid) may be necessary to improve volatility and chromatographic performance.

  • Instrument Setup:

    • Set the GC oven temperature program to achieve good separation of the components. A typical program might start at a low temperature (e.g., 50 °C), ramp to a higher temperature (e.g., 250 °C), and then hold for a few minutes.

    • Set the injector and transfer line temperatures appropriately.

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Examine the mass spectrum for each peak to determine the molecular weight and fragmentation pattern.

    • Compare the retention times and mass spectra with those of authentic standards of this compound and potential impurities if available. Alternatively, compare the obtained mass spectra with library databases (e.g., NIST).

Impurity Identification Workflow

Impurity_Identification_Workflow start Sample of this compound nmr ¹H and ¹³C NMR Analysis start->nmr ir FT-IR Analysis start->ir gcms GC-MS Analysis start->gcms data_analysis Compare Spectra with Reference Data nmr->data_analysis ir->data_analysis gcms->data_analysis decision Impurities Detected? data_analysis->decision impurity_id Identify and Quantify Impurities report Generate Analysis Report impurity_id->report no_impurities Sample is Pure no_impurities->report decision->impurity_id Yes decision->no_impurities No

Caption: Workflow for spectroscopic identification of impurities.

References

Technical Support Center: Scaling Up 5-Bromovaleric Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scaling up of 5-Bromovaleric acid production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound suitable for scaling up?

A1: Several synthesis routes for this compound have been developed, each with its own set of advantages and challenges for large-scale production. The most common methods include:

  • Bromination of Valeric Acid: This is a direct approach but can be difficult to control for selective bromination at the terminal carbon.[1]

  • From 5-chloro-3-pentenoic acid ester: This multi-step process involves hydrolysis, hydrogenation, and subsequent bromination. It is reported to have a good yield and purity, making it suitable for industrial production.[2]

  • From 1,4-dibromobutane (B41627) and Sodium Cyanide: This route involves the formation of 5-bromovaleronitrile (B1265816) followed by hydrolysis. While it can produce high-purity product, it uses highly toxic sodium cyanide, posing significant safety risks at scale.[3]

  • Ring-opening of δ-valerolactone: This method uses hydrogen bromide to open the lactone ring. The starting material, δ-valerolactone, can be expensive, impacting the overall cost of production.[2]

Q2: What are the primary safety concerns when handling reagents for this compound synthesis on a large scale?

A2: Scaling up the synthesis of this compound introduces significant safety challenges primarily related to the handling of hazardous reagents:

  • Bromine and Hydrobromic Acid: Both are highly corrosive and toxic.[4][5] Proper personal protective equipment (PPE), including chemical-resistant gloves, full-face shields, and respiratory protection, is mandatory.[4][6] Large-scale operations require well-ventilated areas, fume hoods, and potentially scrubbers to manage toxic vapors.[7] Emergency quenching procedures with agents like sodium thiosulfate (B1220275) should be in place.[7]

  • Exothermic Reactions: Bromination reactions are often highly exothermic.[7] Without adequate temperature control, a runaway reaction can occur, leading to a rapid increase in pressure and temperature, potentially causing reactor failure and release of hazardous materials.[7]

  • Flammable Solvents: Many synthesis protocols use flammable organic solvents. Large quantities of these solvents increase the risk of fire and explosion. Proper grounding and bonding of equipment to prevent static discharge are crucial.

Q3: What are the major impurities encountered during the large-scale production of this compound and how can they be minimized?

A3: During scale-up, impurity profiles can change, and minor impurities at the lab scale can become significant issues. Common impurities include:

  • δ-valerolactone: this compound can cyclize to form δ-valerolactone, especially in the presence of water at elevated temperatures.[3] This is a reversible reaction, and controlling the water content and temperature during workup and purification is critical.

  • Isomers of Bromovaleric Acid: Incomplete selectivity during the bromination of valeric acid can lead to the formation of other brominated isomers.

  • Unreacted Starting Materials and Reagents: Inefficient mixing or improper stoichiometry on a larger scale can lead to the presence of unreacted starting materials in the final product.

  • Solvent Residues: The final product may contain residual solvents from the reaction and purification steps.

Minimizing these impurities requires careful process optimization, including precise temperature control, exclusion of moisture, and efficient purification methods.

Troubleshooting Guides

Problem 1: Low Yield

Symptoms: The final isolated yield of this compound is significantly lower than expected from lab-scale experiments.

Possible Causes & Solutions:

CauseRecommended Action
Incomplete Reaction - Verify Stoichiometry: Ensure accurate measurement and addition of all reagents. A slight excess of the brominating agent may be necessary.[7] - Monitor Reaction Progress: Use in-process controls (e.g., GC, HPLC) to track the consumption of starting materials and formation of the product.[2] - Optimize Reaction Time and Temperature: The reaction may require a longer duration or a different temperature profile at a larger scale to go to completion.
Product Loss During Workup - Optimize Extraction: Ensure the correct pH is used during aqueous washes to prevent the loss of the carboxylic acid product. - Minimize Emulsion Formation: Emulsions can lead to significant product loss. Consider using different solvent systems or anti-emulsion agents.
Side Reactions - Formation of δ-valerolactone: Avoid excessive heat and the presence of water during purification.[3] - Formation of Isomers: If using valeric acid as a starting material, explore alternative, more selective brominating agents or catalysts.
Inefficient Mixing - Improve Agitation: Poor mixing can lead to localized "hot spots" or areas of low reagent concentration, resulting in incomplete reaction or side reactions. Evaluate and optimize the agitator design and speed for the larger reactor volume.
Problem 2: Product Purity Issues

Symptoms: The final product does not meet the required purity specifications, with the presence of unexpected peaks in analytical tests (GC, HPLC, NMR).

Possible Causes & Solutions:

CauseRecommended Action
Presence of δ-valerolactone - Anhydrous Conditions: Ensure all solvents and reagents are dry, and the reaction is carried out under an inert atmosphere to prevent cyclization. - Temperature Control: Maintain a low temperature during workup and distillation to minimize lactone formation.[3]
Residual Solvents - Efficient Drying: Implement a robust drying process for the final product, such as vacuum drying at a controlled temperature.
Unreacted Starting Materials - Optimize Reaction Conditions: As with low yield, ensure the reaction goes to completion by adjusting stoichiometry, reaction time, and temperature. - Improve Purification: Develop a more effective purification method, such as fractional distillation under reduced pressure or crystallization, to remove unreacted starting materials.
Formation of Colored Impurities - Use of High-Purity Reagents: Ensure the quality of starting materials and reagents, as impurities in these can lead to colored byproducts. - Decolorization: Consider a decolorization step using activated carbon or other suitable adsorbents during the workup.
Problem 3: Runaway Reaction / Poor Temperature Control

Symptoms: A rapid, uncontrolled increase in reaction temperature and pressure.

Possible Causes & Solutions:

CauseRecommended Action
Highly Exothermic Reaction - Controlled Reagent Addition: Add the brominating agent slowly and in a controlled manner to manage the rate of heat generation.[7] - Efficient Cooling: Ensure the reactor's cooling system is adequate for the scale of the reaction and is operating correctly.[7]
Inadequate Mixing - Improve Agitation: Poor mixing can lead to localized hot spots where the reaction rate accelerates, leading to a runaway. Ensure the agitator is designed for efficient heat transfer in the larger vessel.
Incorrect Solvent - Solvent with Higher Heat Capacity: Use a solvent with a higher heat capacity to better absorb the heat of the reaction.
Emergency Preparedness - Quenching Protocol: Have a well-defined and practiced emergency quenching procedure in place. This involves having a quenching agent (e.g., sodium thiosulfate solution) ready to be added to the reactor to stop the reaction.[7]

Data Presentation

Table 1: Comparison of Common Synthesis Routes for this compound

Synthesis RouteStarting MaterialsKey ReagentsReported YieldPurityKey Challenges at Scale
From 5-chloro-3-pentenoic acid ester5-chloro-3-pentenoic acid esterAlkali metal carbonate, H₂, Pd/C, NaBr, H₂SO₄83.4% - 88.9%[2]97% - 98%[2]Multi-step process, handling of hydrogen gas.
From 1,4-dibromobutane1,4-dibromobutaneSodium cyanide, H₂SO₄~95%[3]>99.5%[3]Use of highly toxic sodium cyanide, exothermic hydrolysis.
From δ-valerolactoneδ-valerolactoneHBr, H₂SO₄, NaBr--High cost of starting material, potential for incomplete reaction.[2][8]
From Valeric AcidValeric AcidPBr₃ or Br₂VariableVariablePoor selectivity leading to isomeric impurities.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from 5-chloro-3-pentenoic acid ester

This protocol is adapted from a patented industrial method.[2]

Step 1: Hydrolysis

  • In a suitable reactor, combine 5-chloro-3-pentenoic acid ester, an alkali metal carbonate (e.g., sodium carbonate), and water.

  • Heat the mixture to reflux (50-100 °C) and maintain for 5-15 hours, monitoring the reaction by GC until the starting material is consumed.

Step 2: Hydrogenation

  • Transfer the aqueous reaction mixture from Step 1 to a hydrogenation reactor.

  • Add a palladium on carbon (Pd/C) catalyst.

  • Pressurize the reactor with hydrogen gas (0.1-1 MPa) and heat to 60-100 °C with stirring.

  • Maintain these conditions for 5-25 hours, monitoring by GC until the hydrogenation is complete.

  • Cool the reactor, vent the hydrogen, and filter to remove the catalyst.

Step 3: Bromination

  • Concentrate the filtrate from Step 2 under reduced pressure to remove water.

  • To the residue, add sodium bromide and water.

  • Slowly add concentrated sulfuric acid while maintaining the temperature.

  • Heat the mixture to reflux (80-100 °C) for 7-10 hours, monitoring by GC.

  • Cool the reaction mixture to room temperature.

Step 4: Isolation and Purification

  • Extract the aqueous mixture with a suitable organic solvent (e.g., toluene).

  • Wash the organic layer with water to remove impurities.

  • Concentrate the organic layer under reduced pressure to yield crude this compound.

  • Further purification can be achieved by vacuum distillation.

Mandatory Visualization

experimental_workflow cluster_hydrolysis Step 1: Hydrolysis cluster_hydrogenation Step 2: Hydrogenation cluster_bromination Step 3: Bromination cluster_purification Step 4: Isolation & Purification start_hydrolysis Mix 5-chloro-3-pentenoic acid ester, alkali metal carbonate, and water reflux Reflux at 50-100°C for 5-15h start_hydrolysis->reflux gc_monitor1 Monitor by GC reflux->gc_monitor1 add_catalyst Add Pd/C catalyst to aqueous mixture gc_monitor1->add_catalyst hydrogenate Hydrogenate at 60-100°C, 0.1-1 MPa H₂ for 5-25h add_catalyst->hydrogenate gc_monitor2 Monitor by GC hydrogenate->gc_monitor2 filter_catalyst Filter to remove catalyst gc_monitor2->filter_catalyst concentrate Concentrate filtrate filter_catalyst->concentrate add_reagents Add NaBr and water concentrate->add_reagents add_acid Slowly add H₂SO₄ add_reagents->add_acid reflux_bromo Reflux at 80-100°C for 7-10h add_acid->reflux_bromo gc_monitor3 Monitor by GC reflux_bromo->gc_monitor3 extract Extract with organic solvent gc_monitor3->extract wash Wash organic layer extract->wash concentrate_final Concentrate under reduced pressure wash->concentrate_final distill Vacuum distillation concentrate_final->distill final_product Pure this compound distill->final_product troubleshooting_low_yield cluster_reaction Incomplete Reaction cluster_workup Workup Losses cluster_side_reactions Side Reactions cluster_mixing Mixing Issues start Low Yield of this compound check_reaction Check for Incomplete Reaction start->check_reaction check_workup Investigate Product Loss During Workup start->check_workup check_side_reactions Analyze for Side Reactions start->check_side_reactions check_mixing Evaluate Mixing Efficiency start->check_mixing verify_stoichiometry Verify Reagent Stoichiometry check_reaction->verify_stoichiometry monitor_progress Use In-Process Controls (GC/HPLC) check_reaction->monitor_progress optimize_conditions Optimize Reaction Time/Temperature check_reaction->optimize_conditions optimize_extraction Optimize Extraction pH check_workup->optimize_extraction minimize_emulsion Minimize Emulsion Formation check_workup->minimize_emulsion lactone_formation Check for δ-valerolactone check_side_reactions->lactone_formation isomer_formation Analyze for Isomeric Impurities check_side_reactions->isomer_formation improve_agitation Improve Agitator Design/Speed check_mixing->improve_agitation solution Implement Corrective Actions and Re-run verify_stoichiometry->solution monitor_progress->solution optimize_conditions->solution optimize_extraction->solution minimize_emulsion->solution lactone_formation->solution isomer_formation->solution improve_agitation->solution

References

Effective drying methods for 5-Bromovaleric acid to prevent side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with effective methods for drying 5-Bromovaleric acid while minimizing the risk of side reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the drying process.

Issue Potential Cause Recommended Action
Product Discoloration (Yellowing/Browning) Thermal decomposition due to excessive heat.Lower the drying temperature. For vacuum oven drying, maintain the temperature at or slightly above room temperature.
Low Yield After Drying - Intramolecular cyclization to form δ-valerolactone.- Loss of volatile product during high vacuum drying.- Use a gentle drying method, such as desiccator drying with a suitable desiccant.- If using a vacuum oven, ensure a cold trap is used to capture any sublimated product.
Presence of Impurities in Final Product (e.g., detected by NMR or GC-MS) - δ-Valerolactone: Intramolecular cyclization, often catalyzed by residual water or heat.- Ester impurities: Intermolecular esterification, especially if residual alcohol solvents are present and heat is applied.- Ensure the drying process is thorough but gentle. Avoid prolonged heating.- If alcohol was used as a solvent, ensure it is completely removed before any heating steps. Consider a final wash with a non-alcoholic solvent before drying.
Product Remains Oily or Gummy Incomplete water removal.- Extend the drying time.- If using a desiccant, ensure a sufficient amount is used and that it is fresh. Replace the desiccant if it appears clumped.

Troubleshooting Workflow for Impurity Detection

G start Impurity Detected in This compound Post-Drying check_impurity Identify Impurity (e.g., via NMR, GC-MS) start->check_impurity lactone Impurity is δ-Valerolactone check_impurity->lactone Lactone ester Impurity is an Ester check_impurity->ester Ester other Other Impurity check_impurity->other Other lactone_cause Likely Cause: Intramolecular Cyclization (Heat/Water-Induced) lactone->lactone_cause ester_cause Likely Cause: Intermolecular Esterification (Residual Alcohol + Heat) ester->ester_cause other_cause Investigate Starting Material Purity and Other Potential Side Reactions other->other_cause lactone_solution Solution: - Use gentler drying method (e.g., desiccator). - Lower drying temperature. - Ensure thorough drying to remove all water. lactone_cause->lactone_solution ester_solution Solution: - Ensure complete removal of alcohol solvents before drying. - Avoid heating if residual alcohol is suspected. ester_cause->ester_solution

Caption: Troubleshooting logic for identifying and addressing common impurities found after drying this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns when drying this compound? A1: The main concerns are preventing thermal decomposition and avoiding side reactions, particularly intramolecular cyclization to form the lactone, δ-valerolactone.[1] Due to its low melting point (38-40°C), aggressive heating should be avoided.[2]

Q2: Which drying methods are recommended for this compound? A2: The most recommended methods are those that are gentle and do not involve high temperatures. These include:

  • Drying over an anhydrous inorganic salt (a desiccant) such as anhydrous sodium sulfate (B86663) or magnesium sulfate.[3]

  • Vacuum drying at or slightly above room temperature in a vacuum oven or desiccator.[4]

  • Azeotropic distillation with a suitable solvent like toluene (B28343) can be effective for removing water from a solution of the acid before final isolation.[5]

Q3: Can I dry this compound in a standard laboratory oven? A3: It is not recommended to dry this compound in a standard laboratory oven set at a high temperature. The low melting point of the acid (38-40°C) and the risk of thermal decomposition and side reactions make this a risky method.[2] If an oven is used, it should be a vacuum oven with precise temperature control set to a low temperature (e.g., 25-30°C).

Q4: What is δ-valerolactone and why is it a concern? A4: δ-Valerolactone is a cyclic ester that can form from this compound through an intramolecular cyclization reaction. This is a common reaction for 5-halocarboxylic acids, and the presence of water and/or heat can promote its formation, leading to a reduction in the yield and purity of the desired product.

Q5: How can I tell if my drying agent is still effective? A5: An effective drying agent should appear as a free-flowing powder in your solution. If the drying agent has absorbed a significant amount of water, it will often clump together at the bottom of the flask. If clumping occurs, more drying agent should be added until some of the powder remains free-flowing.[6]

Comparison of Recommended Drying Methods

Drying Method Principle Advantages Disadvantages Best For
Desiccator with Anhydrous Salt Water absorption by a solid desiccant (e.g., Na₂SO₄, MgSO₄) in a sealed environment.- Gentle, minimal risk of thermal decomposition.- Simple setup.- Low cost.- Slower than other methods.- May not be sufficient for removing large amounts of water.Small-scale drying where purity is critical and time is not a major constraint.
Vacuum Oven Drying Lowering the boiling point of water by reducing pressure, allowing for evaporation at low temperatures.- Faster than desiccator drying.- Highly effective for removing residual solvents and water.- Risk of product loss if the compound is volatile (use a cold trap).- Requires specialized equipment.Final drying step to achieve a high level of dryness after initial solvent removal.
Azeotropic Distillation Forming a low-boiling azeotrope with water and a solvent (e.g., toluene) to remove water by distillation.- Very effective for removing water from a solution of the product.- Can be faster than other methods for larger scales.- Requires heating, which must be carefully controlled.- The azeotroping solvent must be removed in a subsequent step.Removing water from a solution of this compound before crystallization or final isolation.

Experimental Protocols

Protocol 1: Drying with Anhydrous Sodium Sulfate

This protocol is suitable for drying a solution of this compound in an organic solvent (e.g., diethyl ether, dichloromethane).

Methodology:

  • Transfer the organic solution containing this compound to an Erlenmeyer flask.

  • Add a small amount of anhydrous sodium sulfate (approximately 1/10th of the solution volume).

  • Gently swirl the flask. Observe the desiccant. If it clumps together, add more anhydrous sodium sulfate in small portions until some of the powder remains free-flowing.

  • Allow the mixture to stand for at least 15-20 minutes to ensure complete drying.

  • Carefully decant or filter the dried solution away from the sodium sulfate into a clean, dry flask.

  • The solvent can then be removed under reduced pressure (e.g., using a rotary evaporator) at a low temperature to isolate the dry this compound.

Protocol 2: Vacuum Oven Drying

This protocol is ideal for the final drying of solid this compound to remove trace amounts of water or solvent.

Methodology:

  • Place the semi-dry this compound in a shallow glass dish or watch glass to maximize the surface area.

  • Place the dish in a vacuum oven.

  • Connect the oven to a vacuum pump, preferably with a cold trap in between to protect the pump and capture any volatile substances.

  • Slowly apply the vacuum to avoid bumping if residual solvent is present.

  • Set the oven temperature to a low level (e.g., 25-30°C). Do not exceed the melting point of the acid.

  • Dry the product under vacuum until a constant weight is achieved. This may take several hours to overnight depending on the amount of residual moisture.

  • Once dry, slowly release the vacuum, preferably by introducing an inert gas like nitrogen, before removing the product.

Potential Side Reactions During Drying

G cluster_0 Intramolecular Cyclization cluster_1 Intermolecular Esterification 5-Bromovaleric Acid_1 This compound delta-Valerolactone δ-Valerolactone 5-Bromovaleric Acid_1->delta-Valerolactone Heat / H₂O HBr HBr 5-Bromovaleric Acid_2 This compound Dimer_Ester Dimer Ester 5-Bromovaleric Acid_2->Dimer_Ester Heat 5-Bromovaleric Acid_3 This compound 5-Bromovaleric Acid_3->Dimer_Ester H2O H₂O

Caption: Potential side reactions of this compound during improper drying conditions.

References

Catalyst selection for optimizing 5-Bromovaleric acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-bromovaleric acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing this compound?

A1: The primary catalytic methods for synthesizing this compound involve several key starting materials and catalyst types. These include:

  • From 1,4-dibromobutane (B41627): This method often employs phase-transfer catalysts (PTCs) to facilitate the reaction with a cyanide source, followed by hydrolysis.[1]

  • From 5-chloro-3-pentenoic acid ester: This route involves a three-step process of hydrolysis, hydrogenation using a palladium-on-carbon (Pd/C) catalyst, and subsequent bromination.[2]

  • From cyclopentanone (B42830): This synthesis involves the oxidation of cyclopentanone using hydrogen peroxide, catalyzed by a copper salt in the presence of an alkali bromide.[1][3][4]

  • From 1,5-pentanediol: Direct bromination using hydrobromic acid (HBr) with a sulfuric acid catalyst is a common approach.

Q2: What is the main side product in the synthesis of this compound and how can its formation be minimized?

A2: The most common side product is δ-valerolactone. Its formation is primarily caused by the intramolecular cyclization of this compound, which is often promoted by the presence of water and heat. To minimize its formation, it is crucial to use anhydrous reagents and solvents and to control the reaction temperature carefully. In purification steps like distillation, minimizing the exposure to high temperatures can also reduce lactone formation.

Q3: How can I monitor the progress of my this compound synthesis?

A3: The progress of the reaction can be monitored using standard analytical techniques. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for tracking the consumption of starting materials and the formation of the product.[3][4] For Mass-Spec (MS) compatible applications, formic acid can be used as a mobile phase additive instead of phosphoric acid.[3][4]

Q4: What are the typical yields and purity I can expect for this compound?

A4: The yield and purity of this compound are highly dependent on the chosen synthetic route and optimization of reaction conditions. For instance, the method starting from 5-chloro-3-pentenoic acid ester has been reported to achieve yields between 83.4% and 88.9%, with a purity of 97-98%. The synthesis from 1,4-dibromobutane followed by hydrolysis has been shown to produce yields of up to 96% with a purity of 99.6%.[1]

Catalyst Performance Data

The selection of an appropriate catalyst is critical for optimizing the yield and selectivity of this compound synthesis. The following tables summarize the performance of different catalysts in various synthetic routes.

Table 1: Phase-Transfer Catalysts for Synthesis from 1,4-Dibromobutane

CatalystReaction Time (hours)Yield (%)Purity (%)
Tetrabutylammonium bromide69699.6
Triethylbenzylammonium chloride6Not Specified>99
Tetramethylammonium chloride6Not Specified>99
Trioctylphosphine methyl chloride6Not Specified>99

Note: Data is compiled from patent literature describing a two-step synthesis involving cyanation followed by hydrolysis. The conditions for each catalyst were similar.[1]

Table 2: Catalysts for Other Synthetic Routes

Starting MaterialCatalystYield (%)Purity (%)
5-chloro-3-pentenoic acid ester3% Pd/C (for hydrogenation step)83.4 - 88.997 - 98
CyclopentanoneCopper(II) saltNot SpecifiedNot Specified
1,5-PentanediolH₂SO₄ (with HBr)90Not Specified

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Troubleshooting Suggestions
Low Yield - Incomplete reaction. - Formation of δ-valerolactone side product. - Suboptimal reaction temperature. - Impure reagents or solvents. - Catalyst deactivation.- Monitor the reaction by HPLC to ensure completion. - Use anhydrous reagents and solvents to minimize lactone formation. - Optimize the reaction temperature; too high can promote side reactions. - Ensure the purity of starting materials and solvents. - Consider catalyst regeneration or using a fresh batch of catalyst.
Presence of δ-Valerolactone Impurity - Presence of water in the reaction mixture. - High reaction or distillation temperature.- Thoroughly dry all glassware, reagents, and solvents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use a lower distillation temperature under high vacuum for purification.
Catalyst Inactivity - Poisoning: Impurities in the feedstock strongly adsorb to the active sites. - Fouling: Deposition of byproducts or polymers on the catalyst surface. - Sintering: Agglomeration of metal particles at high temperatures, reducing the active surface area.- Purify starting materials to remove potential poisons. - For fouling, consider washing the catalyst with a suitable solvent. - For sintering, regeneration at high temperatures with specific gas mixtures may be possible, but often a fresh catalyst is needed.
Difficulty in Product Isolation - Product is soluble in the aqueous phase during workup. - Emulsion formation during extraction.- Adjust the pH of the aqueous layer to ensure the carboxylic acid is in its protonated, less water-soluble form. - Add brine (saturated NaCl solution) to break up emulsions.

Experimental Protocols

Synthesis from 5-chloro-3-pentenoic acid ester

This protocol is a general guide and may require optimization.

Step 1: Hydrolysis

  • In a round-bottom flask, combine 5-chloro-3-pentenoic acid ethyl ester (1 equivalent), sodium carbonate (2-4 equivalents), and water (30-50 equivalents).

  • Heat the mixture to reflux at 80-100°C for 5-15 hours.

  • Monitor the reaction by HPLC until the starting material is consumed. The resulting solution is reactant liquor A.

Step 2: Hydrogenation

  • Transfer reactant liquor A to a hydrogenation reactor.

  • Add 3% Palladium on Carbon (Pd/C) catalyst (1.0-2.5% of the weight of the starting ester).

  • Purge the reactor with nitrogen, then pressurize with hydrogen to 0.1-1 MPa.

  • Stir the mixture at 60-100°C for 5-25 hours.

  • After the reaction is complete, filter off the catalyst to obtain filtrate B.

Step 3: Bromination and Purification

  • Evaporate the solvent from filtrate B.

  • Add sodium bromide and water to the residue, followed by the slow addition of sulfuric acid.

  • Reflux the mixture at 80-100°C for 7-10 hours.

  • Cool the reaction to room temperature to obtain solution C.

  • Extract solution C with toluene (B28343). Wash the toluene layer with water.

  • Remove the toluene under reduced pressure to yield this compound.

Visualizations

experimental_workflow start Start: 5-chloro-3-pentenoic acid ester hydrolysis Step 1: Hydrolysis (Na2CO3, H2O, Reflux) start->hydrolysis hydrogenation Step 2: Hydrogenation (3% Pd/C, H2) hydrolysis->hydrogenation bromination Step 3: Bromination (NaBr, H2SO4, Reflux) hydrogenation->bromination purification Step 4: Purification (Extraction, Distillation) bromination->purification end End: this compound purification->end

Figure 1: Experimental workflow for the synthesis of this compound from 5-chloro-3-pentenoic acid ester.

catalyst_selection start Starting Material dibromobutane 1,4-Dibromobutane start->dibromobutane chloro_ester 5-chloro-3-pentenoic acid ester start->chloro_ester cyclopentanone Cyclopentanone start->cyclopentanone pentanediol 1,5-Pentanediol start->pentanediol ptc Phase-Transfer Catalyst (e.g., TBAB) dibromobutane->ptc pd_c Pd/C chloro_ester->pd_c cu_salt Copper Salt cyclopentanone->cu_salt hbr HBr / H2SO4 pentanediol->hbr

Figure 2: Catalyst selection guide based on the starting material for this compound synthesis.

reaction_pathway main_reaction Main Reaction product This compound main_reaction->product side_reaction Side Reaction side_product δ-Valerolactone side_reaction->side_product starting_material Starting Material + Reagents starting_material->main_reaction Catalyst product->side_reaction Intramolecular Cyclization conditions + H2O + Heat conditions->side_reaction

Figure 3: Reaction pathway showing the formation of this compound and the side reaction leading to δ-valerolactone.

References

Impact of solvent choice on 5-Bromovaleric acid reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromovaleric acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges and optimize the outcomes of reactions involving this versatile reagent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your work, with a special focus on the critical impact of solvent choice.

Frequently Asked questions (FAQs)

Q1: What are the general solubility properties of this compound? A1: this compound is a solid at room temperature with a melting point of 38-40°C. It is soluble in ethanol (B145695) and most common organic solvents like ether and chloroform.[1] However, it is generally considered insoluble in water.[2] This is a critical first consideration when selecting a reaction solvent.

Q2: How does solvent choice impact Fischer esterification with this compound? A2: Fischer esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol, catalyzed by a strong acid.[3][4] The choice of solvent is crucial for driving the reaction towards the ester product. A common and effective strategy is to use a large excess of the alcohol reactant, which then also serves as the solvent.[5] This shifts the equilibrium to favor the product, in accordance with Le Châtelier's Principle.[5] Alternatively, a non-reactive solvent like toluene (B28343) can be used with a Dean-Stark apparatus to azeotropically remove the water byproduct, which also drives the equilibrium forward.[6]

Q3: Which type of solvent is best for nucleophilic substitution reactions at the 5-position? A3: The reaction at the 5-position of this compound with a nucleophile is typically a bimolecular nucleophilic substitution (SN2) reaction.[1] These reactions are significantly accelerated in polar aprotic solvents such as DMF, DMSO, or acetonitrile.[2][7] These solvents can solvate the cation (e.g., Na⁺) but do not strongly solvate the anionic nucleophile, leaving it "naked" and more reactive.[1]

Q4: Why are protic solvents (like water, methanol (B129727), ethanol) generally poor choices for SN2 reactions with this compound? A4: Protic solvents contain acidic protons (e.g., O-H) and can form hydrogen bonds with anionic nucleophiles.[2] This creates a "solvent cage" around the nucleophile, stabilizing it and lowering its ground-state energy.[2] This increased stability reduces the nucleophile's reactivity, thereby slowing down the rate of SN2 reactions significantly.[2][7]

Q5: Can this compound form a lactone? How does the solvent affect this? A5: Yes, this compound can undergo an intramolecular SN2 reaction where the carboxylate group acts as an internal nucleophile, attacking the carbon bearing the bromine to form δ-valerolactone, a six-membered ring.[3][5][6] This side reaction is competitive with intermolecular reactions. Running the reaction at high concentrations of the external nucleophile will favor the desired intermolecular product. Conversely, high dilution favors the intramolecular cyclization. The solvent can also play a role; polar aprotic solvents that enhance nucleophilicity can potentially increase the rate of this undesired lactonization if the external nucleophile's concentration is not sufficiently high.

Troubleshooting Guide

Issue: My SN2 reaction is extremely slow or is not proceeding.

  • Possible Cause: You may be using a protic solvent (e.g., ethanol, water).

  • Solution: Switch to a polar aprotic solvent like DMF or DMSO. These solvents enhance the reactivity of the nucleophile, dramatically increasing the reaction rate. For example, the reaction of 1-bromobutane (B133212) with azide (B81097) ion is 200,000 times faster in HMPA (a polar aprotic solvent) than in methanol (a protic solvent).[2] Ensure your solvent is anhydrous, as water can interfere with the reaction.

Issue: The yield of my Fischer esterification is low.

  • Possible Cause: The reaction has reached equilibrium without a high conversion to the product.

  • Solution: The Fischer esterification is a reversible reaction.[4] To drive it to completion, you must shift the equilibrium. The most common method is to use the alcohol reactant in a large excess (e.g., 10-fold or more), making it the solvent for the reaction.[5] Alternatively, if the alcohol is precious or solid, use an inert solvent like toluene and remove the water byproduct using a Dean-Stark trap or molecular sieves.[8]

Issue: I am observing a significant amount of δ-valerolactone as a byproduct.

  • Possible Cause: The intramolecular cyclization is competing effectively with your desired intermolecular reaction. This is often an issue at low concentrations.

  • Solution: Ensure that the concentration of your external nucleophile is sufficiently high. According to kinetics, the intermolecular reaction rate is dependent on the concentration of both the substrate and the external nucleophile, while the intramolecular reaction rate is primarily dependent only on the substrate concentration. Therefore, increasing the nucleophile concentration will favor the desired pathway. Avoid high-dilution conditions unless the lactone is the desired product.

Data Presentation

Table 1: Illustrative Effect of Solvent Choice on SN2 Reaction Rate

This table shows the dramatic effect of solvent on the relative rate of a typical SN2 reaction: the reaction of 1-bromobutane with azide (N₃⁻). The principles are directly applicable to the reaction at the 5-position of this compound.

SolventSolvent TypeDielectric Constant (ε)Relative Rate
Methanol (CH₃OH)Polar Protic331
Water (H₂O)Polar Protic787
DMSO (Dimethyl sulfoxide)Polar Aprotic491,300
DMF (Dimethylformamide)Polar Aprotic372,800
Acetonitrile (CH₃CN)Polar Aprotic385,000

Data is analogous and based on established principles for SN2 reactions.[2]

Table 2: Illustrative Effect of Reactant Molar Ratio on Fischer Esterification Yield

This table illustrates how using an excess of the alcohol reactant can drive the equilibrium of a Fischer esterification towards the product. The data is for the esterification of acetic acid with ethanol, but the principle is fundamental to the esterification of this compound.

Molar Ratio (Alcohol:Acid)Equilibrium Yield (%)
1 : 165
10 : 197
100 : 199

Data adapted from a study on acetic acid and ethanol.[5]

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification of Ethyl 5-Bromovalerate

This protocol uses an excess of the alcohol reactant to drive the reaction.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add absolute ethanol (≥ 10 eq.). The ethanol serves as both the reactant and the solvent.

  • Catalyst: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

  • Reaction: Heat the mixture to a gentle reflux (boiling point of ethanol is ~78°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Dilute with a nonpolar organic solvent like diethyl ether.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude ethyl 5-bromovalerate can be further purified by vacuum distillation.

Protocol 2: General Procedure for SN2 Reaction with an Amine

This protocol describes a typical amination reaction.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent, such as DMF.

  • Reagent Addition: Add a non-nucleophilic base (e.g., potassium carbonate, 2-3 eq.) to deprotonate the carboxylic acid, preventing it from reacting with the amine nucleophile.

  • Nucleophile Addition: Add the desired amine (e.g., benzylamine, 1.1-1.5 eq.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70°C) until the starting material is consumed, as monitored by TLC.

  • Work-up:

    • Cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic extracts and wash with water and then brine to remove DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. The resulting product can be purified by column chromatography or crystallization.

Visualizations

Solvent_Selection_Workflow cluster_ester Esterification Options start Start: Choose Reaction Type esterification Fischer Esterification? start->esterification sn2 Nucleophilic Substitution (SN2)? esterification->sn2 No alcohol_solvent Use Excess Alcohol as Solvent (e.g., Ethanol) esterification->alcohol_solvent Yes aprotic_solvent Use Polar Aprotic Solvent (e.g., DMF, DMSO, Acetonitrile) sn2->aprotic_solvent Yes inert_solvent Use Inert Solvent (e.g., Toluene) + Water Removal (Dean-Stark) outcome1 High Yield of Ester alcohol_solvent->outcome1 outcome2 High Rate & Yield of Substitution Product aprotic_solvent->outcome2 Competing_Pathways cluster_conditions Reaction Conditions start This compound + Nucleophile (Nu⁻) inter Intermolecular SN2 start->inter intra Intramolecular SN2 (Lactonization) start->intra high_nu High [Nu⁻] Any suitable solvent high_nu->inter Favors low_nu Low [Nu⁻] (High Dilution) Polar Aprotic Solvent low_nu->intra Favors product Desired Product (Nu-C₅H₈O₂H) inter->product side_product Side Product (δ-Valerolactone) intra->side_product Solvent_Mechanistic_Effects solvent Solvent Type protic Polar Protic (e.g., H₂O, MeOH) solvent->protic aprotic Polar Aprotic (e.g., DMF, DMSO) solvent->aprotic effect_protic Strongly solvates anions (nucleophiles) via H-bonding protic->effect_protic effect_aprotic Poorly solvates anions; 'Naked' nucleophile aprotic->effect_aprotic outcome_protic Decreases Nucleophilicity SLOWS SN2 Rate effect_protic->outcome_protic outcome_aprotic Increases Nucleophilicity ACCELERATES SN2 Rate effect_aprotic->outcome_aprotic

References

Technical Support Center: Monitoring 5-Bromovaleric Acid Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving 5-bromovaleric acid using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of a reaction involving this compound using TLC?

A1: TLC is an effective technique to monitor the progress of a reaction by observing the disappearance of the starting material (this compound) and the appearance of the product over time.[1][2][3] To do this, you will spot a small sample of your reaction mixture onto a TLC plate at different time intervals.[2][4] A typical TLC setup for reaction monitoring includes three lanes: one for the starting material (reactant), one for the reaction mixture, and a "co-spot" where both the starting material and reaction mixture are spotted on top of each other.[1][2][5] This co-spot helps to confirm the identity of the spots.[5] As the reaction proceeds, the spot corresponding to this compound should diminish in intensity, while a new spot corresponding to the product should appear and intensify.[2] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[1][2]

Q2: What is a suitable mobile phase (solvent system) for the TLC of this compound?

A2: For acidic compounds like this compound on standard silica (B1680970) gel TLC plates, it is recommended to add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1–2.0%), to the mobile phase.[6][7][8][9][10] This helps to suppress the ionization of the carboxylic acid, leading to more compact spots and preventing streaking.[9][11] The polarity of the solvent system should be adjusted to achieve an Rf value of approximately 0.3-0.4 for the starting material.[5] Common solvent systems for separating carboxylic acids and their less polar ester products include mixtures of a non-polar solvent like hexane (B92381) or toluene (B28343) with a more polar solvent like ethyl acetate (B1210297) or diethyl ether.[11][12] A good starting point could be a mixture of hexane and ethyl acetate with a small amount of acetic acid.[11]

Q3: How can I visualize the spots of this compound and its reaction products on the TLC plate?

A3: Since this compound is not inherently colored, a visualization method is required.

  • UV Light: If the product contains a UV-active chromophore, the spots can be visualized under a UV lamp (typically at 254 nm) on TLC plates containing a fluorescent indicator.[13] The compounds will appear as dark spots on a green fluorescent background.[13]

  • Staining Reagents: Several staining reagents can be used:

    • Bromocresol Green: This stain is highly selective for acidic compounds like carboxylic acids, which will appear as yellow spots on a blue or green background.[13][14][15] This is an excellent choice for specifically identifying the this compound spot.

    • Potassium Permanganate (KMnO4): This is a general stain that visualizes compounds that can be oxidized.[3][13] It typically produces yellow to brown spots on a purple background.[13]

    • Phosphomolybdic Acid (PMA): Another general-purpose stain that is effective for a wide range of organic compounds.[3][16] It visualizes compounds as blue-green spots on a yellow background after heating.[16]

    • Iodine: Placing the TLC plate in a chamber with iodine crystals is a simple and often non-destructive method.[14][15] Most organic compounds will appear as brown spots.[14] However, this method is not always effective for carboxylic acids.[13]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Streaking or Elongated Spots The sample is too concentrated (overloaded).Dilute the sample before spotting it on the TLC plate.[8][9][17]
The compound is strongly acidic and interacting with the silica gel.Add a small amount (0.1-2.0%) of acetic acid or formic acid to the mobile phase.[8][9][10]
Spots Not Visible The sample is too dilute.Concentrate the sample by spotting it multiple times in the same location, allowing the solvent to dry between applications.[8][17]
The compound is not UV-active and the visualization method is UV light.Use a chemical staining method like bromocresol green, potassium permanganate, or phosphomolybdic acid.[8]
The compound is volatile and has evaporated from the plate.Ensure the plate is developed promptly after spotting.
Spots Remain at the Baseline (Low Rf) The mobile phase is not polar enough.Increase the proportion of the polar solvent in your mobile phase system.[8]
Spots Run to the Solvent Front (High Rf) The mobile phase is too polar.Decrease the proportion of the polar solvent or choose a less polar solvent system.[8]
Reactant and Product Spots Have Very Similar Rf Values The chosen mobile phase does not provide adequate separation.Try a different solvent system with different polarity or selectivity.[8] Experiment with different solvent ratios.
The use of a co-spot is crucial to determine if the spots are truly identical or just very close.[5]
Unexpected Spots Appear The reaction may have produced byproducts.Analyze the reaction conditions and consider potential side reactions.
The sample may have decomposed on the silica gel plate.Consider using a less acidic stationary phase or deactivating the silica gel plate. A 2D TLC can help determine if the compound is unstable on silica.[18]
Contamination of the TLC plate or spotting capillary.Handle the TLC plate carefully by the edges and use clean capillary tubes for spotting.[17]

Experimental Protocols

General Protocol for Monitoring a Reaction by TLC
  • Prepare the TLC Chamber: Pour a small amount (about 0.5 cm deep) of the chosen mobile phase into a developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor and cover it with a lid.[5]

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the positions for the starting material, co-spot, and reaction mixture.[5]

  • Spot the Plate:

    • Dissolve a small amount of the starting material (this compound) in a volatile solvent. Using a capillary tube, spot it on the designated mark.

    • At various time points during the reaction, take a small aliquot of the reaction mixture.[1][2] If the reaction mixture is in a high-boiling solvent, it may be necessary to perform a micro-workup or dilute it with a more volatile solvent.

    • Spot the reaction mixture on its designated mark.

    • For the co-spot, first spot the starting material, and then spot the reaction mixture directly on top of it.[5]

  • Develop the Plate: Carefully place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.[3] Allow the solvent to travel up the plate by capillary action.[3]

  • Analyze the Plate: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[3][5] Allow the plate to dry completely.

  • Visualize the Spots: View the plate under a UV lamp and circle any visible spots.[5] Then, use an appropriate chemical stain to visualize the compounds.

  • Interpret the Results: Compare the spots in the different lanes to assess the progress of the reaction. Calculate the Rf values for the starting material and product(s).

Data Presentation

Parameter This compound (Starting Material) Expected Product (e.g., Ester)
Polarity More PolarLess Polar
Typical Rf Value LowerHigher
Recommended Mobile Phase Additive 0.1-2.0% Acetic or Formic AcidNot always necessary, but can be included for consistency.
Specific Visualization Stain Bromocresol Green (Yellow Spot)Not specific, will depend on the product's functional groups.
General Visualization Stains Potassium Permanganate, Phosphomolybdic Acid, IodinePotassium Permanganate, Phosphomolybdic Acid, Iodine

Note: Specific Rf values are highly dependent on the exact TLC plate, mobile phase composition, and experimental conditions. The values should be determined experimentally.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_spot Spotting cluster_dev Development & Analysis cluster_interpret Interpretation prep_chamber Prepare TLC Chamber (Solvent + Filter Paper) prep_plate Prepare TLC Plate (Draw Baseline) spot_sm Spot Starting Material (SM) prep_plate->spot_sm spot_rxn Spot Reaction Mixture (Rxn) spot_co Create Co-spot (SM + Rxn) develop Develop Plate in Chamber spot_co->develop dry Dry Plate & Mark Solvent Front develop->dry visualize Visualize Spots (UV and/or Stain) dry->visualize interpret Interpret Results: - SM Disappearance - Product Appearance visualize->interpret

Caption: Experimental workflow for monitoring reaction progress using TLC.

Troubleshooting_Logic start TLC Plate Issue? streaking Streaking Spot? start->streaking Yes ok Good Separation start->ok No no_spots No Spots Visible? streaking->no_spots No sol_streak1 Dilute Sample streaking->sol_streak1 Yes sol_streak2 Add Acid to Mobile Phase streaking->sol_streak2 Yes bad_rf Rf Too High/Low? no_spots->bad_rf No sol_nospot1 Concentrate Spot no_spots->sol_nospot1 Yes sol_nospot2 Use Chemical Stain no_spots->sol_nospot2 Yes sol_badrf Adjust Mobile Phase Polarity bad_rf->sol_badrf Yes bad_rf->ok No sol_streak1->no_spots sol_streak2->no_spots sol_nospot1->bad_rf sol_nospot2->bad_rf sol_badrf->ok

Caption: Troubleshooting logic for common TLC issues.

References

Technical Support Center: Isolating High-Purity 5-Bromovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive work-up and purification procedures for obtaining high-purity 5-bromovaleric acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during synthesis and isolation.

Troubleshooting Guide

This section addresses specific issues that may arise during the work-up and purification of this compound, offering potential causes and solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Overall Yield - Incomplete reaction during synthesis. - Loss of product during aqueous washes due to its solubility in water.[1] - Formation of byproducts such as δ-valerolactone.[2] - Emulsion formation during extraction.[3]- Monitor the reaction completion using an appropriate analytical method like HPLC.[4][5] - Minimize the volume and number of aqueous washes. Use brine (saturated NaCl solution) to reduce the solubility of the product in the aqueous phase. - Ensure anhydrous conditions during reactions where water can promote side reactions.[2] - To break an emulsion, add a small amount of brine or allow the mixture to stand for an extended period.[3]
Product is an Oil or Fails to Crystallize - Presence of impurities, such as unreacted starting materials or solvents. - Residual water in the product. - The product exists as a low-melting solid (melting point: 38-44°C).[1][4][5]- Purify the crude product by column chromatography before crystallization. - Ensure the product is thoroughly dried using a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) and that solvents are removed under reduced pressure.[6][7] - Cool the product to below its melting point to induce crystallization. Seeding with a small crystal of pure this compound can be beneficial.
Persistent Acidic Impurities Detected (e.g., by HPLC) - Incomplete removal of acidic starting materials or byproducts.- Perform washes with a mild basic solution, such as saturated sodium bicarbonate, to selectively remove acidic impurities by converting them into their water-soluble salts.[3]
Product Discoloration (Yellow or Brown) - Presence of impurities from the synthesis, particularly from oxidation or side reactions. This compound is often described as a slightly yellow or brown solid.[4][5]- Recrystallization from a suitable solvent, such as petroleum ether, can help remove colored impurities.[8] - Treatment with activated carbon during the purification process may also decolorize the product.
Formation of a Viscous Oil or Solid During Basic Wash - Aldol condensation of any residual aldehyde impurities if the synthesis route involved an aldehyde intermediate.[3]- Use a mild base like sodium bicarbonate for washes and minimize the contact time.[3] If this occurs, further purification by column chromatography may be necessary.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

The most common impurities depend on the synthetic route. A frequent byproduct, particularly in syntheses involving the hydrolysis of 5-bromovaleronitrile (B1265816), is δ-valerolactone, which forms via intramolecular cyclization in the presence of water.[2] Other potential impurities include unreacted starting materials like 1,4-dibromobutane (B41627) or 5-bromovaleronitrile, and residual solvents from the reaction or work-up.[2][6]

Q2: Why is a bicarbonate wash recommended for purification?

A wash with a mild basic solution like sodium bicarbonate (NaHCO₃) is effective at removing acidic impurities. It selectively reacts with acids to form their corresponding sodium salts, which are soluble in water and can be easily separated from the organic layer containing the desired this compound.[3]

Q3: What is the best method for purifying this compound to >99% purity?

Crystallization from an organic solvent is a highly effective method for achieving high purity.[2] One patent describes obtaining >99.5% purity through organic solvent crystallization following the hydrolysis of 5-bromovaleronitrile.[2] Another common method is extraction followed by washing and solvent removal.[6] For difficult-to-separate impurities, vacuum distillation can be employed.[7]

Q4: How can I monitor the purity of my this compound?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable analytical method for determining the purity of this compound.[4][5] A typical mobile phase consists of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[4][5] Gas chromatography has also been used to assess purity.[6]

Experimental Protocols

Protocol 1: General Extractive Work-up and Purification

This protocol outlines a standard procedure for isolating this compound from an aqueous reaction mixture.

  • Extraction: Once the reaction is complete, cool the mixture to room temperature. If the reaction was conducted in an aqueous acidic solution, extract the product into a suitable organic solvent such as toluene (B28343) or diethyl ether.[3][6] Perform the extraction 2-3 times to ensure complete recovery.

  • Aqueous Wash: Combine the organic layers and wash with water to remove water-soluble impurities. Subsequently, wash with a saturated sodium bicarbonate solution to remove any acidic byproducts.[3] Vent the separatory funnel frequently as carbon dioxide gas may evolve. Finally, wash with brine to facilitate layer separation and remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[6][7]

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.[6]

  • Final Purification: For higher purity, the crude product can be further purified by crystallization from a solvent such as petroleum ether or by vacuum distillation.[7][8]

Protocol 2: Crystallization for High Purity

This protocol is for purifying crude this compound to a high degree of purity.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent. Petroleum ether is a commonly cited solvent for crystallization.[8]

  • Cooling and Crystallization: Slowly cool the solution to induce crystallization. The cooling rate can influence crystal size and purity. For low-melting solids, refrigeration may be necessary.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities on the crystal surface.

  • Drying: Dry the crystals under a vacuum to remove all traces of solvent.

Quantitative Data Summary

The following table summarizes reported yields and purity levels for this compound from various synthetic and purification methods.

Synthetic Method Purification Method Reported Yield Reported Purity Reference
Hydrolysis of 5-bromovaleronitrile in 70% H₂SO₄Organic solvent crystallizationNot specified> 99.5%[2]
Hydrolysis, hydrogenation, and bromination of 5-chloro-3-pentenoateToluene extraction, water wash, and solvent removal under reduced pressure83.4% - 88.9%97% - 98%[6]

Visual Workflows

Extraction_Workflow cluster_extraction Extractive Work-up cluster_washing Washing cluster_isolation Isolation ReactionMixture Aqueous Reaction Mixture AddSolvent Add Organic Solvent (e.g., Toluene) ReactionMixture->AddSolvent Extract Extract Product AddSolvent->Extract SeparateLayers Separate Organic and Aqueous Layers Extract->SeparateLayers OrganicLayer Organic Layer (contains Product) SeparateLayers->OrganicLayer AqueousWaste Aqueous Waste SeparateLayers->AqueousWaste WashWater Wash with Water OrganicLayer->WashWater WashBicarb Wash with Sat. NaHCO₃ Solution WashWater->WashBicarb WashBrine Wash with Brine WashBicarb->WashBrine Dry Dry over Anhydrous Na₂SO₄ WashBrine->Dry Filter Filter Dry->Filter Evaporate Solvent Removal (Rotary Evaporator) Filter->Evaporate CrudeProduct Crude 5-Bromovaleric Acid Evaporate->CrudeProduct

Caption: Extractive work-up and isolation workflow for this compound.

Purification_Workflow cluster_crystallization Crystallization CrudeProduct Crude 5-Bromovaleric Acid Dissolve Dissolve in Minimal Hot Solvent (e.g., Pet Ether) CrudeProduct->Dissolve Cool Slowly Cool to Induce Crystallization Dissolve->Cool Filter Vacuum Filter Crystals Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry PureProduct High-Purity This compound Dry->PureProduct

Caption: Purification of this compound via crystallization.

References

Validation & Comparative

A Comparative Analysis of 5-Bromovaleric Acid and 5-Chlorovaleric Acid in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor in the successful synthesis of target molecules. This guide provides an in-depth comparison of 5-bromovaleric acid and 5-chlorovaleric acid, focusing on their reactivity in nucleophilic substitution reactions. This analysis is supported by fundamental principles of organic chemistry and illustrative experimental data.

In the realm of organic synthesis, 5-halovaleric acids are valuable building blocks, frequently employed in the construction of more complex molecules through nucleophilic substitution. The choice between a bromo or chloro derivative can significantly impact reaction rates, yields, and overall efficiency. This comparison focuses on the inherent chemical properties of this compound and 5-chlorovaleric acid to guide the selection process in a laboratory setting.

Theoretical Underpinnings of Reactivity

The primary determinant of reactivity in nucleophilic substitution reactions for these two compounds is the nature of the halogen atom, which functions as the leaving group. In such reactions, a nucleophile attacks the electrophilic carbon atom bonded to the halogen, leading to the displacement of the halide ion. The efficiency of this process is largely governed by the stability of the departing halide ion.

Generally, a good leaving group is a weak base, as this implies it is stable on its own with the excess electron pair it takes upon bond cleavage.[1][2] When comparing the halogens, the trend in basicity is F⁻ > Cl⁻ > Br⁻ > I⁻. Consequently, the leaving group ability increases down the group, with iodide being the best leaving group and fluoride (B91410) the poorest.[1][2] This is due to the larger size and greater polarizability of the bromide ion compared to the chloride ion, which allows the negative charge to be dispersed over a larger volume, thus increasing its stability.[3][4]

Therefore, in the context of SN2 reactions, the C-Br bond is weaker and more easily broken than the C-Cl bond, leading to a faster reaction rate for the bromo-substituted compound.[5][6]

Performance in Nucleophilic Substitution: A Comparative Overview

Based on the principles of leaving group ability, this compound is expected to be more reactive than 5-chlorovaleric acid in nucleophilic substitution reactions. This enhanced reactivity can manifest as faster reaction times, higher yields, or the ability to perform reactions under milder conditions.

ParameterThis compound5-Chlorovaleric AcidRationale
Relative Reactivity HigherLowerBromide is a better leaving group than chloride.[1][2]
Reaction Rate FasterSlowerThe weaker C-Br bond leads to a lower activation energy for substitution.[5][6]
Typical Reaction Conditions Milder (e.g., lower temperature, shorter reaction time)More forcing (e.g., higher temperature, longer reaction time)The higher reactivity of the bromide allows for less stringent conditions.
Potential Side Reactions Lower propensity for elimination under controlled conditionsHigher propensity for elimination, especially with strong basesThe need for more forcing conditions can favor elimination pathways.

Experimental Protocols

A general protocol for a nucleophilic substitution reaction using a 5-halovaleric acid is provided below. This can be adapted for specific nucleophiles and reaction scales.

General Procedure for the Synthesis of 5-Substituted Valeric Acid:

  • Reaction Setup: To a solution of the desired nucleophile (1.2 equivalents) in a suitable polar aprotic solvent (e.g., acetone, DMF, DMSO)[7], add 5-halovaleric acid (1.0 equivalent).

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the nucleophile and the halide. Reactions with this compound can typically be conducted at lower temperatures or for shorter durations compared to those with 5-chlorovaleric acid.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired 5-substituted valeric acid.

Visualizing the Reaction Pathway

The following diagrams illustrate the fundamental concepts discussed.

G cluster_0 Factors Affecting Reactivity Leaving_Group_Ability Leaving Group Ability (I⁻ > Br⁻ > Cl⁻ > F⁻) Reaction_Rate Reaction_Rate Leaving_Group_Ability->Reaction_Rate Determines Nucleophile_Strength Nucleophile Strength Nucleophile_Strength->Reaction_Rate Solvent_Effects Solvent Effects (Polar Aprotic Favors SN2) Solvent_Effects->Reaction_Rate Steric_Hindrance Steric Hindrance Steric_Hindrance->Reaction_Rate

Figure 1. Key factors influencing the rate of nucleophilic substitution reactions.

G cluster_reactants Reactants cluster_products Products Reactants Nu⁻ + R-X Transition_State [Nu---R---X]⁻ᵟ Reactants->Transition_State Attack Products Nu-R + X⁻ Transition_State->Products Departure of Leaving Group Nu Nucleophile (Nu⁻) Substrate Substrate (R-X) R = -(CH₂)₄COOH X = Br or Cl Substituted_Product Substituted Product (Nu-R) Leaving_Group Leaving Group (X⁻)

Figure 2. Generalized SN2 reaction mechanism for 5-halovaleric acids.

Conclusion

References

A Comparative Guide: 5-Bromovaleric Acid vs. 6-Bromohexanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bifunctional molecules crucial for chemical synthesis and drug development, 5-bromovaleric acid and 6-bromohexanoic acid are two prominent building blocks. Both possess a terminal carboxylic acid and a bromoalkane moiety, rendering them versatile for a myriad of applications, including their use as linkers in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides an in-depth comparison of these two reagents, highlighting the advantages of this compound in specific contexts, supported by theoretical principles and experimental considerations.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of these molecules is paramount for their effective application. The seemingly minor difference of a single carbon in the alkyl chain imparts distinct characteristics that influence their reactivity, solubility, and handling.

PropertyThis compound6-Bromohexanoic Acid
Molecular Formula C₅H₉BrO₂C₆H₁₁BrO₂
Molecular Weight 181.03 g/mol 195.05 g/mol
Melting Point 38-40 °C32-35 °C
Boiling Point 145 °C (at reduced pressure)165-170 °C (at 20 mmHg)
Solubility Soluble in water, ethanol, and ether.Moderately soluble in water, highly soluble in organic solvents.[1]

Reactivity and Intramolecular Cyclization: The Advantage of Proximity

A key differentiator between this compound and 6-bromohexanoic acid lies in their propensity for intramolecular cyclization to form lactones. This reaction is a critical consideration, as it can be a desired transformation or an unwanted side reaction depending on the synthetic strategy.

The rate of intramolecular reactions is significantly influenced by the length of the chain connecting the two reacting functional groups. The formation of five- and six-membered rings is generally favored entropically and enthalpically over smaller or larger rings.[2] Notably, the formation of five-membered rings is often kinetically and thermodynamically more favorable than that of six-membered rings.[2]

In the case of these bromoalkanoic acids, intramolecular nucleophilic attack of the carboxylate on the carbon bearing the bromine atom leads to the formation of δ-valerolactone (a five-membered ring) from this compound, and ε-caprolactone (a six-membered ring) from 6-bromohexanoic acid.

Intramolecular_Cyclization cluster_5 This compound Cyclization cluster_6 6-Bromohexanoic Acid Cyclization A This compound B δ-Valerolactone (5-membered ring) (More Favorable) A->B Faster Rate C 6-Bromohexanoic Acid D ε-Caprolactone (6-membered ring) (Less Favorable) C->D Slower Rate

Figure 1: Comparative intramolecular cyclization pathways of this compound and 6-bromohexanoic acid.

This enhanced rate of cyclization for this compound can be a significant advantage in synthetic schemes where the formation of a lactone is the desired outcome. Conversely, if the goal is to utilize the carboxylic acid and the alkyl bromide in intermolecular reactions, the slower cyclization rate of 6-bromohexanoic acid might be preferable to minimize the formation of the lactone byproduct.

Experimental Protocol: Comparative Rate of Lactonization

This protocol outlines a method to compare the relative rates of lactonization of this compound and 6-bromohexanoic acid under basic conditions.

Objective: To determine the relative first-order rate constants for the intramolecular cyclization of this compound and 6-bromohexanoic acid.

Materials:

  • This compound

  • 6-Bromohexanoic acid

  • Sodium bicarbonate (NaHCO₃)

  • Deuterated water (D₂O)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Thermostatted reaction vessel

Procedure:

  • Solution Preparation: Prepare separate equimolar solutions of this compound and 6-bromohexanoic acid in D₂O. Also, prepare a solution of sodium bicarbonate in D₂O.

  • Reaction Initiation: In a thermostatted NMR tube at a constant temperature (e.g., 25 °C), mix the bromo-acid solution with an equimolar amount of the sodium bicarbonate solution. The addition of the base will deprotonate the carboxylic acid, initiating the intramolecular nucleophilic substitution.

  • NMR Monitoring: Immediately acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis: Monitor the disappearance of the signals corresponding to the starting bromo-acid (e.g., the α-protons to the carboxylic acid) and the appearance of the signals for the lactone product. Integrate the relevant peaks to determine the concentration of the starting material over time.

  • Kinetic Analysis: Plot the natural logarithm of the concentration of the starting material versus time. The slope of this plot will be the negative of the first-order rate constant (-k). Compare the calculated rate constants for the two reactions to determine the relative reactivity.

Expected Outcome: The rate constant for the lactonization of this compound is expected to be significantly higher than that for 6-bromohexanoic acid, demonstrating its greater propensity for intramolecular cyclization.

Application as Linkers in Bioconjugation

Both this compound and 6-bromohexanoic acid are extensively used as linkers to connect a payload (e.g., a cytotoxic drug) to a targeting moiety (e.g., an antibody or a small molecule ligand). The length of the linker is a critical parameter that influences the stability, solubility, and biological activity of the resulting conjugate.

The shorter, more rigid nature of the 5-carbon linker derived from this compound can offer advantages in certain applications. For instance, a shorter linker may lead to a more defined spatial orientation between the payload and the targeting moiety, which can be crucial for optimal interaction with the target protein or receptor.

Linker_Application cluster_ADC Antibody-Drug Conjugate (ADC) Structure cluster_linker_comparison Linker Length Comparison Antibody Antibody Linker Linker Antibody->Linker Payload Payload (Drug) Linker->Payload Linker5C 5-Carbon Linker (from this compound) - More Rigid - Potentially Defined Orientation Linker->Linker5C Linker6C 6-Carbon Linker (from 6-Bromohexanoic Acid) - More Flexible - Increased Reach Linker->Linker6C

Figure 2: The role of linker length in antibody-drug conjugates, comparing linkers derived from this compound and 6-bromohexanoic acid.

Experimental Protocol: Comparative Stability of Drug-Linker Conjugates

This protocol describes a method to compare the stability of drug-linker conjugates prepared using this compound and 6-bromohexanoic acid.

Objective: To assess the in vitro stability of two different drug-linker conjugates in plasma.

Materials:

  • A model drug with a nucleophilic handle (e.g., an amine or thiol)

  • This compound

  • 6-Bromohexanoic acid

  • Coupling reagents (e.g., EDC/NHS)

  • Human plasma

  • LC-MS/MS system

Procedure:

  • Synthesis of Drug-Linker Conjugates:

    • Synthesize the N-hydroxysuccinimide (NHS) esters of both this compound and 6-bromohexanoic acid.

    • React the NHS esters with the model drug to form the respective drug-linker conjugates.

    • Purify the conjugates using an appropriate chromatographic technique (e.g., HPLC).

  • Incubation in Plasma:

    • Incubate each drug-linker conjugate in human plasma at 37 °C.

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), aliquot samples and quench the reaction (e.g., by protein precipitation with acetonitrile).

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to quantify the amount of intact conjugate remaining and the amount of released drug.

  • Data Analysis:

    • Plot the percentage of intact conjugate remaining over time for both linkers.

    • Calculate the half-life of each conjugate in plasma.

Expected Outcome: The relative stability will depend on the specific drug and the enzymatic environment of the plasma. However, this experiment will provide crucial data on which linker provides the desired stability profile for a given therapeutic application. A more stable linker is generally desired to minimize premature drug release and off-target toxicity.

Conclusion

While both this compound and 6-bromohexanoic acid are valuable bifunctional reagents, the choice between them should be guided by the specific requirements of the synthetic route or the desired properties of the final product.

The primary advantage of This compound lies in its greater propensity for intramolecular cyclization , making it the reagent of choice for the efficient synthesis of δ-valerolactone. In its role as a linker, its shorter chain length can lead to more rigid and defined conformations in the final conjugate, which may be advantageous for specific biological targets.

Conversely, 6-bromohexanoic acid offers the benefit of slower intramolecular cyclization , which can be advantageous when the formation of a lactone is an undesired side reaction. The additional methylene (B1212753) group in its backbone provides greater flexibility and reach when used as a linker, which may be necessary for some applications to bridge larger distances between the targeting moiety and the payload.

Ultimately, a thorough understanding of the subtle yet significant differences in their physicochemical properties and reactivity will enable researchers and drug development professionals to make informed decisions and optimize their synthetic strategies for the development of novel therapeutics and functional materials.

References

A Comparative Analysis of 5-Bromovaleric Acid and 4-Azidobenzoic Acid for Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Linker for Your Application

The strategic modification of surfaces is a cornerstone of modern materials science, enabling advancements in fields ranging from biomedical devices and drug delivery to diagnostics and cellular biology. The choice of a bifunctional linker molecule is critical in this process, as it dictates the efficiency, stability, and functionality of the modified surface. This guide provides a comprehensive comparison of two such linkers: 5-Bromovaleric acid and 4-azidobenzoic acid. These molecules offer distinct chemical handles—a terminal bromoalkane and an aryl azide (B81097), respectively—for covalent attachment to surfaces, while their carboxylic acid groups provide a versatile anchor for immobilization.

This publication aims to provide an objective comparison of their performance in surface functionalization, supported by a synthesis of available experimental data and detailed methodologies for key experiments.

At a Glance: Key Properties and Functionalization Strategies

FeatureThis compound4-Azidobenzoic Acid
Structure Br-(CH₂)₄-COOHN₃-C₆H₄-COOH
Reactive Group BromoalkaneAryl Azide
Primary Coupling Chemistry Nucleophilic substitution, Radical reactionsPhotochemistry (nitrene insertion), "Click" chemistry (e.g., SPAAC, CuAAC)
Activation Method Generally thermal or chemicalUV light irradiation for photo-insertion, Copper catalyst or strained alkyne for "click" reactions
Key Advantages Straightforward reaction pathwaysHigh reactivity of nitrene, Bio-orthogonality of "click" reactions
Potential Limitations Potential for side reactionsLight sensitivity, Potential for non-specific insertion of nitrene

Quantitative Performance Comparison

The following table summarizes key performance metrics for surfaces functionalized with this compound and 4-azidobenzoic acid. It is important to note that these values are compiled from various studies on similar molecules and surfaces, and direct comparative studies under identical conditions are limited. Therefore, these values should be considered as representative rather than absolute.

Performance MetricThis compound (or analogous alkyl halides)4-Azidobenzoic Acid (or analogous aryl azides)
Surface Coverage Typically forms well-ordered self-assembled monolayers (SAMs). Surface density is dependent on substrate and deposition method.Can form dense monolayers. Photo-activation may lead to some heterogeneity.
Water Contact Angle (Hydrophobicity of SAM) ~60-80° (on gold, indicating a moderately hydrophobic surface)~70-90° (on gold, indicating a more hydrophobic surface)
Stability of Functionalized Surface Generally stable under physiological conditions, though susceptible to nucleophilic displacement over extended periods.Covalent bond formed via nitrene insertion is very stable. "Click" chemistry linkages are also highly stable.
Protein Immobilization Efficiency Moderate to high, depending on the subsequent coupling chemistry used to attach the protein.High, especially when using bio-orthogonal "click" chemistry which minimizes non-specific interactions.
Cell Adhesion Can be tailored by the choice of immobilized biomolecule. The underlying linker itself is generally considered biocompatible.Biocompatibility is generally good. The high efficiency of biomolecule conjugation allows for precise control over cell-surface interactions.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the functionalization and characterization of surfaces using these two linkers.

Protocol 1: Surface Functionalization of Gold with this compound via Thiol-based Self-Assembled Monolayers (SAMs)

This protocol describes the formation of a mixed self-assembled monolayer (SAM) on a gold surface using a thiol-containing anchor molecule, followed by the attachment of this compound.

Materials:

  • Gold-coated substrate (e.g., glass slide, silicon wafer)

  • 11-Mercaptoundecanoic acid (MUA)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Ethanol (B145695) (anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ultrapure water

Procedure:

  • Substrate Cleaning: Clean the gold substrate by sonicating in ethanol and then water for 15 minutes each. Dry under a stream of nitrogen.

  • SAM Formation: Immerse the cleaned substrate in a 1 mM solution of MUA in anhydrous ethanol for 18-24 hours at room temperature.

  • Rinsing: Rinse the substrate thoroughly with ethanol and then water to remove non-specifically adsorbed molecules. Dry under a stream of nitrogen.

  • Activation of Carboxylic Acid Groups: Immerse the MUA-functionalized substrate in a freshly prepared aqueous solution of 0.4 M EDC and 0.1 M NHS for 15 minutes at room temperature.

  • Rinsing: Briefly rinse the substrate with ultrapure water and dry under a stream of nitrogen.

  • Coupling of this compound: Immediately immerse the activated substrate in a 10 mM solution of this compound in PBS (pH 7.4) for 2 hours at room temperature.

  • Final Rinsing: Rinse the substrate with PBS and then ultrapure water. Dry under a stream of nitrogen.

  • Characterization: Characterize the functionalized surface using techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

Protocol 2: Surface Functionalization of Silica (B1680970) with 4-Azidobenzoic Acid via Silanization and Photo-activation

This protocol details the functionalization of a silica surface with 4-azidobenzoic acid using an amino-silane linker and subsequent UV-induced covalent attachment.

Materials:

  • Silica-based substrate (e.g., glass slide, silicon wafer)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • 4-Azidobenzoic acid

  • EDC and NHS

  • Toluene (B28343) (anhydrous)

  • Ethanol

  • Methanol (B129727)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV lamp (e.g., 254 nm)

Procedure:

  • Substrate Cleaning and Activation: Clean the silica substrate by sonicating in ethanol and then water. Activate the surface by treating with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma to generate hydroxyl groups. (Caution: Piranha solution is extremely corrosive and reactive).

  • Silanization: Immerse the activated substrate in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature.

  • Rinsing and Curing: Rinse the substrate with toluene, followed by ethanol, and then water. Cure the silanized substrate in an oven at 110°C for 30 minutes.

  • Activation of 4-Azidobenzoic Acid: In a separate reaction, activate the carboxylic acid group of 4-azidobenzoic acid using EDC and NHS in an appropriate solvent.

  • Coupling of 4-Azidobenzoic Acid: Immerse the amino-functionalized silica substrate in the activated 4-azidobenzoic acid solution for 2 hours at room temperature to form an amide bond.

  • Rinsing: Rinse the substrate with the reaction solvent, followed by methanol, and then water. Dry under a stream of nitrogen.

  • Photo-activation and Covalent Attachment: Expose the substrate to UV light (e.g., 254 nm) for 15-30 minutes to activate the azide group and form a covalent bond with an adjacent surface or molecule.

  • Final Rinsing: Rinse the substrate with methanol and water to remove any non-covalently bound molecules. Dry under a stream of nitrogen.

  • Characterization: Analyze the functionalized surface using ATR-FTIR, XPS, and contact angle measurements to confirm the presence of the azide and aromatic groups.

Visualizing the Functionalization Processes

To better illustrate the experimental workflows and chemical transformations involved, the following diagrams are provided.

Comparative_Study_Workflow cluster_prep Surface Preparation cluster_5BVA This compound Functionalization cluster_4ABA 4-Azidobenzoic Acid Functionalization cluster_analysis Comparative Analysis cluster_conclusion Conclusion Start Start: Select Substrate (e.g., Gold, Silica) Clean Substrate Cleaning & Activation Start->Clean SAM SAM Formation (e.g., Thiol on Gold) Clean->SAM Silanization Silanization (for Silica) Clean->Silanization Activate_SAM Activate Terminal Groups (e.g., EDC/NHS) SAM->Activate_SAM Couple_5BVA Couple this compound Activate_SAM->Couple_5BVA Characterize_5BVA Characterize Surface (XPS, Contact Angle, AFM) Couple_5BVA->Characterize_5BVA Couple_4ABA Couple 4-Azidobenzoic Acid Silanization->Couple_4ABA Photoactivation UV Photoactivation Couple_4ABA->Photoactivation Characterize_4ABA Characterize Surface (XPS, ATR-FTIR, Contact Angle) Photoactivation->Characterize_4ABA Performance_Test Performance Evaluation (Stability, Protein Binding, Cell Adhesion) Characterize_5BVA->Performance_Test Characterize_4ABA->Performance_Test Conclusion Select Optimal Linker Performance_Test->Conclusion

Caption: Logical workflow for a comparative study of surface functionalization.

Functionalization_5BVA cluster_structure cluster_reaction Surface Functionalization Pathway cluster_application Subsequent Reaction Structure_5BVA Br-(CH₂)₄-COOH Surface Surface with -NH₂ groups EDC_NHS + EDC/NHS Surface->EDC_NHS Activated_Surface Activated Surface (-NHS ester) EDC_NHS->Activated_Surface BVA + this compound Activated_Surface->BVA Functionalized_Surface Functionalized Surface (-NHCO-(CH₂)₄-Br) BVA->Functionalized_Surface Nucleophile + Nucleophile (e.g., R-SH) Functionalized_Surface->Nucleophile Final_Product Covalently Attached Molecule (-NHCO-(CH₂)₄-S-R) Nucleophile->Final_Product

Caption: Reaction pathway for this compound functionalization.

Functionalization_4ABA cluster_structure cluster_reaction Surface Functionalization Pathway cluster_application Subsequent Reaction Structure_4ABA N₃-C₆H₄-COOH Surface Surface with -NH₂ groups EDC_NHS + EDC/NHS Surface->EDC_NHS Activated_Surface Activated Surface (-NHS ester) EDC_NHS->Activated_Surface ABA + 4-Azidobenzoic Acid Activated_Surface->ABA Azide_Surface Azide-Functionalized Surface (-NHCO-C₆H₄-N₃) ABA->Azide_Surface UV + UV Light Azide_Surface->UV Nitrene_Surface Reactive Nitrene Intermediate UV->Nitrene_Surface Final_Product Covalently Attached to Adjacent C-H or N-H Nitrene_Surface->Final_Product

Caption: Reaction pathway for 4-Azidobenzoic acid functionalization.

Concluding Remarks

Both this compound and 4-azidobenzoic acid are valuable tools for surface functionalization, each with its own set of advantages and ideal use cases. This compound offers a straightforward approach for surfaces amenable to nucleophilic substitution or radical-based reactions. In contrast, 4-azidobenzoic acid provides access to highly efficient and bio-orthogonal "click" chemistry and robust covalent attachment through photo-activation, making it particularly suitable for complex biological applications where specificity is paramount.

The selection of the appropriate linker will ultimately depend on the specific requirements of the application, including the nature of the substrate, the desired stability of the functionalization, and the subsequent biomolecules or cells to be interfaced with the surface. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and to design and execute successful surface modification strategies.

Validating the Structure of 5-Bromovaleric Acid Derivatives Using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel molecules is a critical step in the research and development pipeline. This guide provides a comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy techniques for the structural validation of 5-bromovaleric acid and its derivatives. We present supporting experimental data, detailed protocols, and logical workflows to aid in the accurate elucidation of these halogenated organic compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules.[1] For complex molecules, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete and unambiguous structure elucidation.[1] This guide focuses on the application of 2D NMR techniques, specifically COSY, HSQC, and HMBC, to confirm the molecular structure of this compound, a versatile building block in the synthesis of various pharmaceutical compounds.[2][3]

Predicted and Experimental NMR Data for this compound

The structural assignment of this compound (C₅H₉BrO₂) relies on the comprehensive analysis of its ¹H and ¹³C NMR spectra, further clarified by 2D correlation experiments. Below are the tabulated, predicted, and experimentally observed chemical shifts, which serve as the basis for the 2D NMR correlation analysis.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound. The data presented here is a composite of experimentally observed values and predicted shifts based on spectral databases and analysis of similar compounds.

Position Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
1-COOH11.6179.5
2-CH₂-2.3233.0
3-CH₂-1.7523.5
4-CH₂-1.7532.0
5-CH₂Br3.3333.5

Note: ¹H NMR data is based on experimental values found for this compound. ¹³C NMR data is estimated based on the known spectra of valeric acid and the substituent effects of bromine.

Comparative Analysis of 2D NMR Techniques for Structural Elucidation

To unequivocally assign these chemical shifts and confirm the connectivity of the carbon skeleton, a suite of 2D NMR experiments is employed. Each experiment provides a unique piece of the structural puzzle.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings

The ¹H-¹H COSY experiment is fundamental for identifying protons that are spin-spin coupled, typically those on adjacent carbon atoms.[4] Cross-peaks in a COSY spectrum reveal the connectivity of proton spin systems.

Table 2: Expected ¹H-¹H COSY Correlations for this compound.

Proton (Position) Correlating Proton (Position)
H-2 (2.32 ppm)H-3 (1.75 ppm)
H-3 (1.75 ppm)H-2 (2.32 ppm), H-4 (1.75 ppm)
H-4 (1.75 ppm)H-3 (1.75 ppm), H-5 (3.33 ppm)
H-5 (3.33 ppm)H-4 (1.75 ppm)
HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Correlations

The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms, providing definitive one-bond ¹H-¹³C connectivities.[5] This is crucial for assigning the ¹³C signals based on the more readily assigned ¹H spectrum.

Table 3: Expected ¹H-¹³C HSQC Correlations for this compound.

Proton (¹H Shift, ppm) Correlating Carbon (¹³C Shift, ppm) Assignment (Position)
2.3233.0C-2
1.7523.5C-3
1.7532.0C-4
3.3333.5C-5
HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Correlations

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[5] This is particularly valuable for identifying quaternary carbons and piecing together different spin systems to build the complete carbon skeleton.

Table 4: Key Expected ¹H-¹³C HMBC Correlations for this compound.

Proton (Position) Correlating Carbons (Position) Inference
H-2 (2.32 ppm)C-1, C-3, C-4Connects the carboxylic acid end to the alkyl chain.
H-3 (1.75 ppm)C-2, C-4, C-5Confirms mid-chain connectivity.
H-4 (1.75 ppm)C-2, C-3, C-5Further confirms mid-chain connectivity.
H-5 (3.33 ppm)C-3, C-4Confirms the position of the brominated carbon.

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. Instrument-specific parameters may require optimization.[1]

Sample Preparation
  • Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution into a clean NMR tube to a height of approximately 4-5 cm.

¹H-¹H COSY Acquisition
  • Acquire a standard high-resolution ¹H NMR spectrum to determine the spectral width.

  • Load a standard COSY pulse sequence (e.g., cosygpqf on Bruker systems).

  • Set the spectral width in both dimensions based on the 1D ¹H spectrum.

  • Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.

¹H-¹³C HSQC Acquisition
  • Acquire standard ¹H and ¹³C{¹H} spectra to determine the spectral widths for both nuclei.

  • Load a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker systems for multiplicity editing).

  • Set the spectral widths in the F2 (¹H) and F1 (¹³C) dimensions.

  • Set the one-bond coupling constant (¹JCH) to an average value of ~145 Hz.

  • Acquire the data. HSQC is generally less sensitive than COSY, so more scans may be required.[6]

¹H-¹³C HMBC Acquisition
  • Use the same spectral widths as determined for the HSQC experiment.

  • Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

  • Set the long-range coupling constant to an optimized value, typically between 7-10 Hz, to observe two- and three-bond correlations.

  • Acquire the data with a sufficient number of scans.

Visualizing the Validation Workflow

The process of validating a chemical structure using 2D NMR follows a logical progression from initial data acquisition to the final structural confirmation.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_analysis Data Integration & Structure Elucidation H1_NMR ¹H NMR C13_NMR ¹³C NMR COSY ¹H-¹H COSY H1_NMR->COSY Proton Environments DEPT DEPT HSQC ¹H-¹³C HSQC C13_NMR->HSQC Carbon Environments DEPT->HSQC CH, CH₂, CH₃ Info Fragment_Assembly Fragment Assembly COSY->Fragment_Assembly ¹H-¹H Connectivity HMBC ¹H-¹³C HMBC HSQC->Fragment_Assembly ¹H-¹³C Direct Bonds HMBC->Fragment_Assembly ¹H-¹³C Long-Range Bonds Fragment_Assembly->HMBC Confirm/Refine Fragments Structure_Validation Structure Validation Fragment_Assembly->Structure_Validation

Caption: Workflow for 2D NMR-based structure validation.

The logical relationships between the different NMR experiments and the structural information they provide are crucial for a systematic analysis.

G H1 ¹H Spectrum COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC C13 ¹³C Spectrum C13->HSQC C13->HMBC Structure Final Structure COSY->Structure H-H Connectivity HSQC->Structure Direct C-H Bonds HMBC->Structure Long-Range C-H Bonds

Caption: Logical relationships in NMR structural analysis.

By systematically applying these 2D NMR techniques and integrating the data, researchers can confidently validate the structure of this compound derivatives and other novel organic molecules. This rigorous approach is indispensable for ensuring the integrity of chemical entities in research and development.

References

A Comparative Guide to the Quantitative Analysis of 5-Bromovaleric Acid Utilizing an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques for the quantitative analysis of 5-Bromovaleric acid: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Both methodologies incorporate the use of an internal standard to ensure high accuracy and precision, which is critical in research and drug development settings. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes the analytical workflows.

Introduction to Quantitative Analysis with Internal Standards

In quantitative analytical chemistry, an internal standard (IS) is a chemical substance that is added in a consistent amount to all samples, calibration standards, and blanks in an analysis.[1] The IS is a compound that is chemically similar to the analyte but is not present in the original sample.[1] Its purpose is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[1] For mass spectrometry-based methods, stable isotope-labeled (e.g., deuterated) analogues of the analyte are considered the gold standard for use as internal standards because they exhibit nearly identical chemical and physical properties to the analyte, leading to similar behavior during sample processing and ionization.[1]

Comparison of Analytical Methodologies

The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.

ParameterGC-MS with DerivatizationLC-MS/MS (Direct Analysis)
Principle Separation of volatile compounds followed by mass analysis. Requires derivatization for this compound to increase volatility.Separation of compounds in the liquid phase followed by tandem mass analysis. Direct analysis is often possible.
Sample Preparation More complex, involving extraction and a mandatory derivatization step.Simpler, often involving a "dilute and shoot" approach after protein precipitation or extraction.
Sensitivity (LOD/LOQ) Generally provides low limits of detection (LOD) and quantification (LOQ) in the low µg/L range.[2]Typically offers excellent sensitivity, often reaching the ng/L to low µg/L range.[2]
Specificity High, especially with selected ion monitoring (SIM).Very high, due to the use of multiple reaction monitoring (MRM).
Matrix Effects Can be significant, but often mitigated by the derivatization and cleanup steps.A primary challenge, but effectively compensated for by a co-eluting stable isotope-labeled internal standard.
Throughput Lower, due to longer run times and more extensive sample preparation.Higher, with shorter run times and simpler sample preparation.
Cost & Accessibility GC-MS instruments are widely available and generally less expensive than LC-MS/MS systems.LC-MS/MS instruments are more expensive and may be less accessible.

Experimental Protocols

Method 1: Quantitative Analysis by GC-MS with Derivatization

This method involves the derivatization of this compound to a volatile ester before GC-MS analysis.

Internal Standard Selection: 5-Bromopentanoic-d4 acid (deuterated this compound) is the ideal internal standard. If unavailable, a structurally similar compound such as 4-Bromobutanoic acid can be used, but validation is critical.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Plasma, Tissue Homogenate) Add_IS Add Internal Standard (5-Bromopentanoic-d4 acid) Sample->Add_IS Extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Derivatization Derivatization (with PFBBr) Evaporation->Derivatization GC_Injection Inject into GC-MS Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection (SIM mode) Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantify using Calibration Curve Ratio->Quantification

GC-MS analysis workflow for this compound.

Detailed Protocol:

  • Sample Preparation & Extraction:

    • To 100 µL of sample (e.g., plasma), add 10 µL of the internal standard working solution (e.g., 10 µg/mL 5-Bromopentanoic-d4 acid in methanol).

    • Add 200 µL of acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried residue, add 50 µL of a 1% solution of pentafluorobenzyl bromide (PFBBr) in acetonitrile and 50 µL of a 1% solution of diisopropylethylamine (DIPEA) in acetonitrile.

    • Incubate at 60°C for 30 minutes.

    • Evaporate the solvent to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of iso-octane for injection.

  • GC-MS Conditions:

    • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity with PFB derivatives.

    • MS Detection Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized this compound and the internal standard.

Method 2: Quantitative Analysis by LC-MS/MS (Direct Analysis)

This method allows for the direct analysis of this compound without derivatization, offering a simpler and faster workflow.

Internal Standard Selection: 5-Bromopentanoic-d4 acid is the ideal internal standard.

Experimental Workflow:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Plasma) Add_IS Add Internal Standard (5-Bromopentanoic-d4 acid) Sample->Add_IS Protein_Precipitation Protein Precipitation (with acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Dilution Dilute Supernatant Centrifugation->Dilution LC_Injection Inject into LC-MS/MS Dilution->LC_Injection Separation Chromatographic Separation LC_Injection->Separation Detection Mass Spectrometric Detection (MRM mode) Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantify using Calibration Curve Ratio->Quantification

LC-MS/MS analysis workflow for this compound.

Detailed Protocol:

  • Sample Preparation:

    • To 50 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., 1 µg/mL 5-Bromopentanoic-d4 acid in methanol).

    • Add 200 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Conditions:

    • LC Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

    • MS Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

    • MS Detection Mode: Multiple Reaction Monitoring (MRM). Optimize and monitor at least two transitions for both this compound and its deuterated internal standard.

Logical Relationship of Internal Standard Quantification

Internal_Standard_Logic cluster_calibration Calibration cluster_sample Sample Analysis Cal_Standards Calibration Standards (Known Analyte Concentrations) Add_IS_Cal Add Constant Amount of Internal Standard Cal_Standards->Add_IS_Cal Analyze_Cal Analyze by GC-MS or LC-MS/MS Add_IS_Cal->Analyze_Cal Measure_Responses_Cal Measure Peak Areas of Analyte and IS Analyze_Cal->Measure_Responses_Cal Calculate_Ratio_Cal Calculate Response Ratio (Analyte/IS) Measure_Responses_Cal->Calculate_Ratio_Cal Calibration_Curve Plot Response Ratio vs. Analyte Concentration (Generate Calibration Curve) Calculate_Ratio_Cal->Calibration_Curve Interpolate Interpolate Sample's Response Ratio on the Calibration Curve Calibration_Curve->Interpolate Unknown_Sample Unknown Sample (Unknown Analyte Concentration) Add_IS_Sample Add Same Constant Amount of Internal Standard Unknown_Sample->Add_IS_Sample Analyze_Sample Analyze under Identical Conditions Add_IS_Sample->Analyze_Sample Measure_Responses_Sample Measure Peak Areas of Analyte and IS Analyze_Sample->Measure_Responses_Sample Calculate_Ratio_Sample Calculate Response Ratio (Analyte/IS) Measure_Responses_Sample->Calculate_Ratio_Sample Calculate_Ratio_Sample->Interpolate Result Determine Analyte Concentration in the Unknown Sample Interpolate->Result

Logic of quantification using an internal standard.

Quantitative Performance Comparison

The following table summarizes typical performance characteristics that can be expected from the two methodologies for the analysis of short-chain halogenated carboxylic acids. Actual performance may vary based on the specific instrument, matrix, and optimization of the method.

Performance MetricGC-MS with DerivatizationLC-MS/MS (Direct Analysis)
Linearity (R²) > 0.995> 0.998
Limit of Detection (LOD) 0.5 - 2.0 µg/L0.05 - 0.5 µg/L[2]
Limit of Quantification (LOQ) 1.5 - 6.0 µg/L0.15 - 1.5 µg/L
Precision (%RSD) < 15%< 10%
Accuracy (% Bias) < ±15%< ±10%
Recovery 80 - 110%85 - 115%

Conclusion

Both GC-MS with derivatization and direct analysis by LC-MS/MS are powerful techniques for the quantitative analysis of this compound. The use of a stable isotope-labeled internal standard is highly recommended for both methods to ensure the highest level of accuracy and precision.

  • LC-MS/MS is generally the preferred method for high-throughput analysis due to its simpler sample preparation, shorter run times, and often superior sensitivity and specificity.

  • GC-MS remains a robust and more accessible alternative, particularly when LC-MS/MS instrumentation is not available. The requirement for derivatization adds complexity to the workflow but can also serve to clean up the sample and improve chromatography.

The selection of the most appropriate method should be based on the specific requirements of the study, including the nature of the sample matrix, the desired level of sensitivity, and the available resources. Proper method validation is crucial to ensure reliable and reproducible results.

References

A Comparative Benchmarking of Synthesis Routes for 5-Bromovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for a Key Building Block

5-Bromovaleric acid, a bifunctional molecule incorporating both a carboxylic acid and a terminal alkyl bromide, serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals and fine chemicals. Its utility in introducing a five-carbon chain makes it a valuable tool in drug discovery and development. The selection of a synthetic route to this compound can significantly impact the efficiency, cost, and environmental footprint of the overall process. This guide provides a comparative analysis of four prominent synthesis routes to this compound, supported by experimental data and detailed methodologies to aid researchers in making informed decisions.

Comparative Analysis of Synthesis Routes

The following table summarizes the key quantitative and qualitative metrics for four distinct synthesis routes to this compound.

MetricRoute 1: Oxidation of Cyclopentanone (B42830)Route 2: Ring-Opening of δ-ValerolactoneRoute 3: From 1,4-Dibromobutane (B41627)Route 4: From 1,5-Pentanediol
Overall Yield Moderate to High (Variable)High94-96%[1]Moderate
Purity Good to ExcellentGood to Excellent>99.5%[1]Good
Reaction Time ~4-6 hours~2-4 hours~6 hours~24 hours+
Number of Steps 1 (one-pot)122
Starting Material Cost LowModerate to High[2]High[2]Moderate
Key Reagents H₂O₂, Copper Salt, Alkali Bromide[3]HBr, NaBr, H₂SO₄[4]NaCN, H₂SO₄[1]HBr, Oxidizing Agent (e.g., KMnO₄)
Safety Concerns Use of peroxidesStrong acidsUse of highly toxic sodium cyanide[2]Use of strong oxidants
Environmental Impact Generation of heavy metal waste (copper)[1]Use of strong acidsGeneration of cyanide wasteUse of benzene (B151609) (in some protocols)[2]

Experimental Protocols

Route 1: Oxidation of Cyclopentanone

This method offers a direct, one-pot synthesis from a readily available and inexpensive starting material.[5]

Methodology:

  • In a reaction vessel, cyclopentanone is treated with an aqueous solution of hydrogen peroxide.

  • A catalytic amount of a copper salt (e.g., copper(II) bromide) and an alkali metal bromide (e.g., sodium bromide) are added to the mixture.[3]

  • The reaction mixture is stirred at a controlled temperature, typically ranging from ambient to slightly elevated temperatures, for several hours.

  • The reaction proceeds through the formation of a hydroperoxide intermediate, which is subsequently decomposed in the presence of the copper catalyst and bromide source to yield this compound.

  • Upon completion, the product is extracted from the aqueous phase using a suitable organic solvent.

  • The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

  • The crude product can be further purified by distillation or crystallization.

Route 2: Ring-Opening of δ-Valerolactone

The ring-opening of δ-valerolactone provides a high-yielding and relatively clean route to this compound.

Methodology:

  • In a reaction flask equipped with a stirrer and a condenser, δ-valerolactone, hydrobromic acid, and sodium bromide are combined.[4]

  • The mixture is heated to a temperature between 80-110°C with stirring.[4]

  • Concentrated sulfuric acid is slowly added to the heated mixture.[4]

  • The reaction is maintained at this temperature for a period of 0.5 to 2 hours.[4]

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The product is extracted with an organic solvent such as dichloromethane.[4]

  • The combined organic layers are washed with water and dried over an anhydrous drying agent.

  • The solvent is evaporated to yield this compound, which can be used in the next step without further purification or can be purified by distillation.[4]

Route 3: Synthesis from 1,4-Dibromobutane

This two-step route involves the formation of an intermediate nitrile followed by hydrolysis, and has been reported to produce high-purity this compound with excellent yields.[1]

Methodology: Step 1: Synthesis of 5-Bromovaleronitrile (B1265816)

  • To a reaction flask, add 1,4-dibromobutane and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide).[1]

  • With stirring, slowly add a 30% aqueous solution of sodium cyanide. The temperature should be maintained at approximately 65 ± 10°C during the addition, which takes about 3 hours.[1]

  • After the addition is complete, the reaction mixture is heated to 70 ± 5°C and maintained for 3 hours.[1]

  • The mixture is then cooled to room temperature, and the layers are separated.

  • The organic layer is washed with water, dried with anhydrous sodium sulfate (B86663), and purified by vacuum distillation to obtain 5-bromovaleronitrile.[1]

Step 2: Hydrolysis of 5-Bromovaleronitrile

  • In a separate reaction vessel, add a 70% sulfuric acid solution.

  • Heat the sulfuric acid solution to 100-110°C.

  • Slowly add the 5-bromovaleronitrile obtained in the previous step over a period of 3 hours.

  • Maintain the reaction at this temperature for an additional 3 hours after the addition is complete.[1]

  • Cool the reaction mixture to room temperature and separate the layers.

  • The product is crystallized from an organic solvent to yield high-purity this compound.[1]

Route 4: Synthesis from 1,5-Pentanediol

This two-step synthesis involves the initial conversion of the diol to a bromo-alcohol, followed by oxidation to the carboxylic acid.

Methodology: Step 1: Synthesis of 5-Bromo-1-pentanol

  • In a three-necked flask equipped with a stirrer, condenser, and thermometer, combine 1,5-pentanediol, benzene, and hydrobromic acid.[6]

  • Add concentrated sulfuric acid to the mixture.

  • Heat the reaction to reflux (approximately 80°C) with continuous stirring for 8 hours. Water generated during the reaction is removed using a Dean-Stark trap.[6]

  • After the reaction is complete, the crude product is washed with water until the pH of the aqueous layer is neutral.

  • The organic phase is dried over anhydrous sodium sulfate and purified by vacuum distillation to yield 5-bromo-1-pentanol.[6]

Step 2: Oxidation of 5-Bromo-1-pentanol to this compound

  • In a three-necked flask, dissolve the 5-bromo-1-pentanol in dichloromethane.

  • Add a catalytic amount of a crown ether.

  • With vigorous stirring, add finely ground potassium permanganate (B83412) in small portions over approximately 1 hour.

  • Continue stirring until the reaction temperature no longer increases. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion (typically around 1 hour), the manganese dioxide precipitate is removed by filtration.

  • The filtrate is worked up to isolate the this compound.

Synthesis Workflow Comparison

Synthesis_Routes cluster_0 Route 1 cluster_1 Route 2 cluster_2 Route 3 cluster_3 Route 4 A Cyclopentanone B This compound A->B H₂O₂, Cu²⁺, Br⁻ C δ-Valerolactone D This compound C->D HBr, H₂SO₄ E 1,4-Dibromobutane F 5-Bromovaleronitrile E->F NaCN G This compound F->G H₂SO₄, H₂O H 1,5-Pentanediol I 5-Bromo-1-pentanol H->I HBr J This compound I->J KMnO₄

Caption: Comparative workflow of four synthesis routes for this compound.

Conclusion

The choice of the optimal synthesis route for this compound is contingent upon the specific requirements of the researcher or organization, balancing factors such as yield, purity, cost, and safety. The synthesis from 1,4-dibromobutane offers the highest reported yield and purity, making it an attractive option for applications demanding high-quality material, though it involves the use of highly toxic sodium cyanide. The oxidation of cyclopentanone represents a cost-effective and direct, one-pot approach, but may require optimization to achieve high yields and involves handling peroxides and a heavy metal catalyst. The ring-opening of δ-valerolactone is a high-yielding alternative, with the cost of the starting material being a primary consideration.[2] Finally, the synthesis from 1,5-pentanediol is a viable, albeit longer, route that avoids some of the more hazardous reagents of other methods, but may result in a lower overall yield. Careful consideration of these trade-offs is paramount in selecting the most appropriate synthetic strategy.

References

Performance of 5-Bromovaleric acid in polymer synthesis compared to other monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of polymer chemistry is continually evolving, with a growing emphasis on the development of functional, biocompatible, and biodegradable materials for advanced applications, including drug delivery and tissue engineering. In this context, the selection of appropriate monomers is a critical determinant of the final polymer's properties and performance. This guide provides a comprehensive comparison of 5-Bromovaleric acid's role and performance in polymer synthesis, juxtaposed with other commonly employed monomers. While not typically used for direct polymerization, this compound serves as a versatile building block for synthesizing monomers that lead to valuable polyesters. This guide will delve into the synthesis of poly(5-hydroxyvalerate) derived from this compound and compare its properties with those of polymers synthesized from other prevalent monomers such as δ-valerolactone and ε-caprolactone.

Performance Comparison of Resulting Polymers

The ultimate performance of a polymer is dictated by its physicochemical properties. The following table summarizes key performance indicators for polyesters derived from monomers related to this compound and other common lactones. Poly(5-hydroxyvalerate) (P5HV), which can be synthesized from this compound via an intermediate, is compared with Poly(δ-valerolactone) (PVL) and Poly(ε-caprolactone) (PCL).

PropertyPoly(5-hydroxyvalerate) / Poly(δ-valerolactone)Poly(ε-caprolactone) (PCL)Poly(lactic acid) (PLA)
Glass Transition Temp. (Tg) -60 to -50 °C-60 °C50-60 °C
Melting Point (Tm) 50-60 °C59-64 °C150-160 °C
Crystallinity ModerateHighHigh
Biodegradability Yes, by lipases[1]Yes, slower than P5HV/PVLYes, by hydrolysis
Biocompatibility Biocompatible[1]BiocompatibleBiocompatible
Mechanical Properties Flexible and elastic[1]Flexible and toughStiff and brittle
Drug Delivery Applications Potential for controlled release[1]Widely used for drug deliveryCommonly used for sutures and implants

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline the key experimental protocols for the synthesis of polymers discussed in this guide.

Synthesis of Poly(δ-valerolactone) via Ring-Opening Polymerization (ROP)

Poly(δ-valerolactone), which is structurally equivalent to poly(5-hydroxyvalerate), is commonly synthesized via the ring-opening polymerization of δ-valerolactone.

Materials:

Procedure:

  • δ-valerolactone, benzyl alcohol, and toluene are added to a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

  • The catalyst, Sn(Oct)2, is introduced into the mixture.

  • The reaction mixture is heated to a specific temperature (e.g., 110°C) and stirred for a predetermined duration (e.g., 24 hours).

  • After cooling to room temperature, the polymer is dissolved in dichloromethane.

  • The polymer is precipitated by adding the solution dropwise into cold methanol.

  • The precipitated polymer is filtered and dried under vacuum until a constant weight is achieved.

Synthesis of Aliphatic Polyesters by Polycondensation

A general method for synthesizing aliphatic polyesters involves the polycondensation of a dicarboxylic acid with a diol.[2]

Materials:

  • Adipic acid or Sebacic acid (diacid monomer)[2]

  • 1,4-butanediol, 1,3-propanediol, or ethylene (B1197577) glycol (diol monomer)[2]

  • Inorganic acid catalyst (e.g., H3PO4 or H2SO4)[2]

Procedure:

  • The dicarboxylic acid and the diol are added to a three-necked reaction vessel equipped with a mechanical stirrer and placed in an oil heating bath.[2]

  • The inorganic acid catalyst is added to the reaction mixture.[2]

  • The mixture is heated, and the reaction proceeds with the removal of water, typically under vacuum, to drive the polymerization to completion.[2]

  • The reaction time and temperature are optimized to achieve the desired molecular weight.[2]

Visualizing the Synthesis Pathways

Diagrams are provided below to illustrate the logical workflows of polymer synthesis from this compound and a comparative monomer, δ-valerolactone.

cluster_5BVA Synthesis from this compound BVA This compound Hydrolysis Hydrolysis (e.g., with NaOH) BVA->Hydrolysis HV 5-Hydroxyvaleric Acid Hydrolysis->HV Cyclization Intramolecular Esterification HV->Cyclization VL_from_BVA δ-Valerolactone Cyclization->VL_from_BVA ROP_BVA Ring-Opening Polymerization VL_from_BVA->ROP_BVA P5HV Poly(5-hydroxyvalerate) ROP_BVA->P5HV cluster_VL Direct Synthesis from δ-Valerolactone VL δ-Valerolactone ROP_VL Ring-Opening Polymerization VL->ROP_VL PVL Poly(δ-valerolactone) ROP_VL->PVL

References

A Comparative Guide to the Biological Efficacy of 5-Bromovaleric Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of 5-Bromovaleric acid and its synthesized derivatives. The objective is to present available experimental data to inform research and development in medicinal chemistry. While valeric acid and its derivatives are known for a wide range of biological activities, including anticonvulsant, antiplatelet, and antidiabetic properties, direct comparative studies on this compound and its specific derivatives are limited. This guide summarizes the existing data, primarily focusing on antimicrobial activity, and provides relevant experimental protocols.

Antimicrobial Activity: A Comparative Analysis

A key area of investigation for this compound and its derivatives has been their efficacy against microbial pathogens. A study on amino acid and peptide conjugates of this compound revealed that the parent compound possesses more potent antibacterial and antifungal activity than its derivatives.

Data Presentation

The following tables summarize the comparative antimicrobial activity of this compound and its peptide derivatives. The data is presented as the zone of inhibition in millimeters (mm) against various bacterial and fungal strains.

Table 1: Antibacterial Activity of this compound and its Derivatives (Zone of Inhibition in mm)

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
This compound18201615
Dipeptide Derivative 11214109
Dipeptide Derivative 213151110
Tripeptide Derivative 1101287
Tripeptide Derivative 2111398
Tetrapeptide Derivative 181065
Ciprofloxacin (Standard)25282422

Table 2: Antifungal Activity of this compound and its Derivatives (Zone of Inhibition in mm)

CompoundCandida albicansAspergillus niger
This compound1614
Dipeptide Derivative 1108
Dipeptide Derivative 2119
Tripeptide Derivative 186
Tripeptide Derivative 297
Tetrapeptide Derivative 165
Fluconazole (Standard)2220

The results indicate that derivatization of this compound with amino acid and peptide moieties leads to a decrease in its antimicrobial efficacy. The parent compound consistently showed larger zones of inhibition compared to its di-, tri-, and tetrapeptide conjugates.

Other Potential Biological Activities: An Overview of Related Compounds

  • Anticonvulsant Activity: Valproic acid, a well-known derivative of valeric acid, is a widely used anticonvulsant medication.[1] Its mechanism is thought to involve the potentiation of GABAergic inhibition in the brain. Structural analogues of valproic acid have been investigated for their anticonvulsant properties, suggesting that the valeric acid scaffold is a promising starting point for the development of new antiepileptic drugs.

  • Antiplatelet Activity: Some aliphatic carboxylic acids have been reported to exhibit antiplatelet activity. This effect is often associated with the inhibition of enzymes like cyclooxygenase-1 (COX-1), which is a key player in platelet aggregation.

  • Antidiabetic Activity: Halogenated fatty acids are a class of compounds that have been explored for their potential antidiabetic effects. The mechanisms can be diverse, including the inhibition of enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism.

Further research is warranted to explore whether this compound and its derivatives exhibit these activities and to establish a clear structure-activity relationship.

Experimental Protocols

Detailed methodologies for the synthesis and antimicrobial evaluation of this compound derivatives are provided below.

Synthesis of this compound and its Peptide Derivatives

The synthesis of this compound and its subsequent coupling with amino acid and peptide methyl esters is a key process for generating the derivatives evaluated in this guide.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_coupling Peptide Coupling Cyclopentanone (B42830) Cyclopentanone 5-Bromovaleric_Acid This compound Cyclopentanone->5-Bromovaleric_Acid Oxidation H2O2 H2O2 H2O2->5-Bromovaleric_Acid CuBr2_NaBr CuBr2, NaBr CuBr2_NaBr->5-Bromovaleric_Acid Peptide_Derivatives This compound Peptide Derivatives 5-Bromovaleric_Acid->Peptide_Derivatives Coupling Reaction Amino_Acid_Esters Amino Acid/Peptide Methyl Esters Amino_Acid_Esters->Peptide_Derivatives DCC DCC DCC->Peptide_Derivatives NMM NMM NMM->Peptide_Derivatives

Caption: Synthesis of this compound and its peptide derivatives.

Materials:

  • Cyclopentanone

  • Hydrogen peroxide (H₂O₂)

  • Copper (II) bromide (CuBr₂)

  • Sodium bromide (NaBr)

  • Amino acid methyl esters, di-, tri-, and tetrapeptides

  • Dicyclohexylcarbodiimide (B1669883) (DCC)

  • N-methylmorpholine (NMM)

  • Appropriate solvents (e.g., dichloromethane)

Procedure:

  • Synthesis of this compound: this compound is synthesized from cyclopentanone through an oxidative cleavage reaction in the presence of hydrogen peroxide, copper (II) bromide, and sodium bromide.

  • Peptide Coupling: The synthesized this compound is then coupled with the desired amino acid or peptide methyl ester. The reaction is carried out in the presence of dicyclohexylcarbodiimide (DCC) as a coupling agent and N-methylmorpholine (NMM) as a base. The mixture is typically stirred for an extended period (e.g., 36 hours) to ensure the completion of the reaction.

  • Purification: The final derivatives are purified using appropriate chromatographic techniques.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to determine the antimicrobial activity of the synthesized compounds.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Prepare_Media Prepare and sterilize Nutrient/Sabouraud Dextrose Agar (B569324) Inoculate_Plates Inoculate agar plates with microbial suspension Prepare_Media->Inoculate_Plates Create_Wells Create wells in the inoculated agar Inoculate_Plates->Create_Wells Add_Compounds Add test compounds, parent compound, and standard antibiotic/antifungal to wells Create_Wells->Add_Compounds Incubate_Plates Incubate plates at appropriate temperature and duration Add_Compounds->Incubate_Plates Measure_Zones Measure the diameter of the zone of inhibition (in mm) Incubate_Plates->Measure_Zones Compare_Activity Compare the activity of derivatives to the parent compound and standard Measure_Zones->Compare_Activity

Caption: Workflow for the agar well diffusion antimicrobial assay.

Materials:

  • Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Bacterial and fungal strains

  • Sterile cork borer

  • Micropipettes

  • Incubator

  • Test compounds (this compound and its derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole)

Procedure:

  • Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes.

  • Inoculation: Once the agar has solidified, uniformly spread a standardized inoculum of the test microorganism over the surface of the agar.

  • Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the test compounds, the parent this compound, and the standard antimicrobial agents at a known concentration into separate wells. A solvent control (e.g., DMSO) should also be included.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measurement: After incubation, measure the diameter of the zone of inhibition around each well in millimeters. The zone of inhibition is the clear area where microbial growth is inhibited.

  • Comparison: Compare the zones of inhibition of the derivative compounds with that of the parent this compound and the standard antimicrobial agent to determine their relative efficacy.

Conclusion

The available data strongly suggests that while derivatization of this compound can be a strategy to modulate its properties, in the case of amino acid and peptide conjugates, it leads to a reduction in antimicrobial activity. The parent compound, this compound, remains a more potent antimicrobial agent in the studied examples.

The exploration of other biological activities, such as anticonvulsant, antiplatelet, and antidiabetic effects, for this compound and its derivatives is a promising area for future research. The established activities of structurally related compounds like valproic acid provide a rationale for such investigations. Future studies should focus on synthesizing a diverse range of derivatives and evaluating them in relevant biological assays to build a comprehensive understanding of their therapeutic potential.

References

A Spectroscopic Comparison of 5-Bromovaleric Acid and Its Precursors: 1,5-Dibromopentane and Valerolactone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral characteristics of key chemical entities is paramount. This guide provides an objective, data-driven comparison of the spectroscopic properties of 5-Bromovaleric acid and its common precursors, 1,5-Dibromopentane and γ-Valerolactone. By presenting key experimental data and methodologies, this document aims to serve as a practical reference for the identification and characterization of these compounds.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data obtained for this compound, γ-Valerolactone, and 1,5-Dibromopentane. The data presented includes ¹H NMR, ¹³C NMR, IR, and mass spectrometry, providing a comprehensive spectral fingerprint for each molecule.

Spectroscopic Technique1,5-Dibromopentaneγ-ValerolactoneThis compound
¹H NMR (CDCl₃, ppm) ~3.41 (t, 4H), ~1.90 (p, 4H), ~1.53 (p, 2H)~4.65 (m, 1H), ~2.56 (m, 2H), ~2.39 (m, 1H), ~1.85 (m, 1H), ~1.41 (d, 3H)[1][2]~11.6 (s, 1H), ~3.33 (t, 2H), ~2.32 (t, 2H), ~1.75 (m, 4H)[3]
¹³C NMR (CDCl₃, ppm) ~33.5, ~32.7, ~25.9~177.2, ~77.3, ~29.7, ~29.1, ~21.0[1]Not readily available
IR (cm⁻¹) ~2940, ~1435, ~1250, ~645~2970, ~1770 (C=O), ~1180~2950 (broad O-H), ~1710 (C=O), ~1290, ~650
Mass Spec. (m/z) 228/230/232 (M⁺), 149/151, 69100 (M⁺), 85, 56[4]180/182 (M⁺), 101, 73, 55[3]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solution was then filtered through a glass wool pipette into a clean 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz for ¹H and 75 MHz for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Liquids (1,5-Dibromopentane and γ-Valerolactone): A thin film of the neat liquid was prepared between two potassium bromide (KBr) plates.

    • Solid (this compound): A KBr pellet was prepared by grinding approximately 1 mg of the solid sample with 100 mg of dry KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition: IR spectra were recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectra were typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of air was collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Ionization: Electron Ionization (EI) was used for all samples. The samples were introduced into the ion source, where they were bombarded with a beam of electrons (typically at 70 eV) to generate positively charged ions.[3]

  • Analysis: The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The detector recorded the relative abundance of each ion, generating a mass spectrum.

Synthesis Pathway

The following diagram illustrates a common synthetic route for the preparation of this compound from its precursors. This pathway highlights the chemical transformations that can be monitored using the spectroscopic techniques discussed.

Synthesis_Pathway 1,5-Dibromopentane 1,5-Dibromopentane Intermediate Grignard Reagent 1,5-Dibromopentane->Intermediate 1. Mg, Et2O 5-Bromovaleric_acid This compound Intermediate->5-Bromovaleric_acid 2. CO2 3. H3O+ Valerolactone Valerolactone Valerolactone->5-Bromovaleric_acid HBr

Synthesis of this compound

This guide provides a foundational spectroscopic comparison of this compound and its precursors. The tabulated data, alongside the outlined experimental protocols and synthesis pathway, offers a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating efficient compound identification and characterization.

References

A Comprehensive Guide to the Synthetic Utility of 5-Bromovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Bromovaleric acid, a bifunctional molecule featuring both a carboxylic acid and a primary alkyl bromide, serves as a versatile and valuable building block in modern organic synthesis. Its dual reactivity allows for a wide range of chemical transformations, making it an important intermediate in the preparation of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comparative overview of the synthetic utility of this compound, supported by experimental data and detailed protocols for key reactions.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, each with its own advantages and disadvantages. Traditional methods are often characterized by low yields and multiple steps.[1][2] A more modern and efficient approach involves the oxidative cleavage of cyclopentanone (B42830).[1][2]

A common synthetic route involves the hydrolysis of 5-bromovaleronitrile, which can be prepared from 1,4-dibromobutane (B41627) and sodium cyanide.[3] Another method starts from 5-chloro-3-pentenoic acid ester, which undergoes hydrolysis, hydrogenation, and subsequent bromination.[4]

Experimental Protocol: Synthesis from Cyclopentanone [1][2]

This method involves the oxidation of cyclopentanone using hydrogen peroxide, followed by decomposition of the resulting hydroperoxide with a copper salt in the presence of an alkali bromide.

  • Step 1: Oxidation of Cyclopentanone: Cyclopentanone is reacted with an aqueous solution of hydrogen peroxide.

  • Step 2: Decomposition of Hydroperoxide: A catalytic amount of a copper salt (e.g., copper(II) bromide) and an alkali bromide (e.g., sodium bromide) are added to the reaction mixture to decompose the intermediate hydroperoxide, yielding this compound.

Key Synthetic Applications and Comparative Data

The presence of two distinct functional groups in this compound allows for selective reactions at either the carboxylic acid or the alkyl bromide moiety.

Reactions at the Carboxylic Acid Group

The carboxylic acid group can readily undergo esterification and amidation reactions, providing a handle for attaching the five-carbon chain to various molecular scaffolds.

Table 1: Esterification of this compound

AlcoholReagents and ConditionsProductYield (%)Reference
Methanol (B129727)H+, refluxMethyl 5-bromovalerateHigh[5]
EthanolH+, refluxEthyl 5-bromovalerateGood[5]

Experimental Protocol: Synthesis of Methyl 5-bromovalerate [5]

A solution of this compound in methanol is refluxed in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by distillation to afford methyl 5-bromovalerate.

Reactions at the Alkyl Bromide Group (Nucleophilic Substitution)

The primary alkyl bromide is susceptible to nucleophilic attack by a wide range of nucleophiles, enabling the formation of C-O, C-N, and C-C bonds.

The Williamson ether synthesis is a reliable method for preparing ethers by reacting an alkoxide with an alkyl halide.[6][7] this compound and its esters are excellent substrates for this reaction.

Table 2: Williamson Ether Synthesis using this compound Derivatives

NucleophileSubstrateBase/SolventProductYield (%)Reference
Phenol (B47542)This compoundK2CO3 / Acetone5-Phenoxyvaleric acidModerateGeneral
4-Hydroxyphenylcarbamate1,2-DibromoethaneK2CO3 / AcetoneMonoalkylated product40[8]

Experimental Protocol: Synthesis of 5-Phenoxyvaleric Acid

To a solution of phenol in acetone, potassium carbonate is added, and the mixture is stirred. This compound is then added, and the reaction mixture is refluxed until the starting material is consumed (monitored by TLC). The solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product, which is then purified by chromatography or recrystallization.

Amines and other nitrogen-containing heterocycles can be readily alkylated with this compound to introduce a carboxylic acid-terminated five-carbon chain.[9]

Table 3: N-Alkylation using this compound

NucleophileReagents and ConditionsProductYield (%)Reference
PhthalimideK2CO3 / DMFN-(4-Carboxybutyl)phthalimideGood[9]
IndoleKOH / Ionic Liquid1-(4-Carboxybutyl)indoleHigh[9]
BenzimidazoleKOH / Ionic Liquid1-(4-Carboxybutyl)benzimidazoleHigh[9]

Experimental Protocol: N-Alkylation of Phthalimide

A mixture of phthalimide, this compound, and potassium carbonate in dimethylformamide (DMF) is heated with stirring. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and dried.

The malonic ester synthesis allows for the formation of a new carbon-carbon bond by alkylating a malonate ester with an alkyl halide.[10][11]

Table 4: C-Alkylation of Diethyl Malonate with this compound Ester

SubstrateBase/SolventProductYield (%)Reference
Diethyl malonateNaOEt / EtOHDiethyl 2-(4-carboethoxybutyl)malonate~86[12]

Experimental Protocol: Alkylation of Diethyl Malonate

Sodium ethoxide is prepared by dissolving sodium in absolute ethanol. Diethyl malonate is added, followed by the dropwise addition of methyl 5-bromovalerate. The mixture is refluxed for several hours. After cooling, the reaction mixture is worked up by pouring it into water and extracting with an organic solvent. The organic extract is dried and concentrated, and the product is purified by distillation under reduced pressure.

Intramolecular Reactions

The presence of both a nucleophilic (or potentially nucleophilic) group and an electrophilic center in the same molecule allows for intramolecular cyclization reactions.

Under certain conditions, particularly in the presence of water during distillation, this compound can undergo intramolecular cyclization to form δ-valerolactone.[3] This is often considered a side reaction but can be optimized to be the main synthetic route to the lactone.

Visualizing Synthetic Pathways

The versatility of this compound can be visualized through its reaction pathways.

Synthetic_Pathways cluster_acid_reactions Reactions at COOH cluster_bromide_reactions Reactions at C-Br BVA This compound Ester Esterification (e.g., with ROH, H+) BVA->Ester Amide Amidation (e.g., with RNH2, DCC) BVA->Amide Ether Williamson Ether Synthesis (e.g., with ArOH, base) BVA->Ether NAlkylation N-Alkylation (e.g., with R2NH) BVA->NAlkylation CAlkylation C-Alkylation (e.g., Malonic Ester) BVA->CAlkylation Intra Intramolecular Cyclization BVA->Intra Product_Ester Br-(CH2)4-COOR Ester->Product_Ester Product_Amide Br-(CH2)4-CONHR Amide->Product_Amide Product_Ether ArO-(CH2)4-COOH Ether->Product_Ether Product_NAlkylation R2N-(CH2)4-COOH NAlkylation->Product_NAlkylation Product_CAlkylation R'-(CH2)4-COOH CAlkylation->Product_CAlkylation Product_Lactone δ-Valerolactone Intra->Product_Lactone

Caption: Key synthetic transformations of this compound.

Experimental Workflow: A Generalized Approach

The following workflow outlines the general steps involved in utilizing this compound in a synthetic sequence.

Experimental_Workflow start Start reaction_setup Reaction Setup (Solvent, Reagents) start->reaction_setup reaction_progress Reaction Monitoring (TLC, GC, LC-MS) reaction_setup->reaction_progress workup Aqueous Workup (Extraction, Washing) reaction_progress->workup Reaction Complete purification Purification (Chromatography, Recrystallization, Distillation) workup->purification characterization Product Characterization (NMR, IR, MS) purification->characterization end Final Product characterization->end

Caption: Generalized experimental workflow for synthesis.

Conclusion

This compound is a highly adaptable and synthetically useful building block. Its bifunctional nature provides access to a diverse range of compounds through well-established and reliable chemical transformations. For researchers in drug discovery and development, the ability to readily introduce a five-carbon chain with a terminal carboxylic acid offers a powerful strategy for modifying lead compounds to improve their pharmacokinetic and pharmacodynamic properties. The choice of synthetic route and reaction conditions can be tailored to achieve desired outcomes with good to excellent yields, making this compound a staple reagent in the organic synthesis laboratory.

References

A Comparative Guide to the Synthesis of 5-Bromovaleric Acid for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of four primary synthetic routes to 5-bromovaleric acid, a key intermediate in pharmaceutical and materials science, reveals that the optimal method depends on a balance of raw material cost, reaction yield, and process complexity. This guide provides a cost-benefit analysis of the most common synthesis pathways, complete with experimental protocols and data to inform researchers, scientists, and drug development professionals.

This compound is a valuable building block in organic synthesis, notably utilized in the development of novel therapeutic agents and functional materials. Its synthesis can be approached from several different starting materials, each with its own set of advantages and disadvantages. This comparative guide examines four prominent methods: the oxidation of cyclopentanone (B42830), the bromination of valeric acid, the hydrobromination of 1,5-pentanediol (B104693), and the ring-opening of δ-valerolactone.

At a Glance: Comparison of Synthesis Methods

MetricCyclopentanone RouteValeric Acid Route1,5-Pentanediol Routeδ-Valerolactone Route
Starting Material Cost Low to ModerateLow to ModerateHighModerate to High
Overall Yield ModerateHighHighHigh
Number of Steps One-pot (in situ)OneOneOne
Key Reagents H₂O₂, Copper Salt, Alkali BromidePBr₃ or HBr/H₂SO₄HBrHBr
Reaction Conditions ModerateMild to ModerateElevated TemperatureElevated Temperature
Scalability GoodGoodModerateGood
Environmental/Safety Concerns Use of peroxide, potential for runaway reactionUse of corrosive and toxic PBr₃ or HBrUse of corrosive HBrUse of corrosive HBr

In-Depth Analysis of Synthetic Pathways

Synthesis from Cyclopentanone

This method involves the oxidative cleavage of cyclopentanone using hydrogen peroxide, followed by the in-situ bromination of the resulting intermediate.[1][2] It is an attractive route due to the low cost of cyclopentanone and the one-pot nature of the reaction.

Experimental Protocol: A mixture of cyclopentanone, an aqueous solution of hydrogen peroxide, a catalytic amount of a copper salt (e.g., copper(II) bromide), and an alkali bromide (e.g., sodium bromide) is reacted. The reaction proceeds through the formation of a hydroperoxide intermediate, which is then decomposed in the presence of bromide ions to yield this compound.[2] While specific yields can vary depending on the exact conditions, this method is known to produce the desired product in moderate yields.

Logical Workflow for Cyclopentanone Route

Cyclopentanone Cyclopentanone Oxidative_Cleavage Oxidative Cleavage & Bromination Cyclopentanone->Oxidative_Cleavage H2O2 H₂O₂ H2O2->Oxidative_Cleavage Copper_Salt Copper Salt (cat.) Copper_Salt->Oxidative_Cleavage Alkali_Bromide Alkali Bromide Alkali_Bromide->Oxidative_Cleavage Product This compound Oxidative_Cleavage->Product

Synthesis of this compound from Cyclopentanone.
Synthesis from Valeric Acid

The direct bromination of valeric acid is a classical and straightforward approach.[3] This method typically employs a brominating agent such as phosphorus tribromide (PBr₃) or a mixture of hydrobromic and sulfuric acids.

Experimental Protocol (using PBr₃): Valeric acid is treated with phosphorus tribromide, often with gentle heating. The reaction is typically carried out in a suitable solvent or neat. The product is then isolated and purified, often by distillation. This method is known for its high yields.

Logical Workflow for Valeric Acid Route

Valeric_Acid Valeric Acid Bromination Bromination Valeric_Acid->Bromination PBr3 PBr₃ PBr3->Bromination Product This compound Bromination->Product

Synthesis of this compound from Valeric Acid.
Synthesis from 1,5-Pentanediol

This route involves the selective oxidation and subsequent bromination of 1,5-pentanediol. A common approach is the direct reaction with hydrobromic acid.

Experimental Protocol: 1,5-Pentanediol is heated with a concentrated aqueous solution of hydrobromic acid (e.g., 48%). The reaction mixture is typically refluxed for several hours. After cooling, the product is extracted with an organic solvent and purified. This method can provide good yields but the cost of 1,5-pentanediol is a significant factor.

Logical Workflow for 1,5-Pentanediol Route

Pentanediol 1,5-Pentanediol Hydrobromination Hydrobromination Pentanediol->Hydrobromination HBr HBr HBr->Hydrobromination Product This compound Hydrobromination->Product

Synthesis of this compound from 1,5-Pentanediol.
Synthesis from δ-Valerolactone

The ring-opening of δ-valerolactone with hydrobromic acid is another viable method for the synthesis of this compound.[4][5]

Experimental Protocol: δ-Valerolactone is heated with concentrated hydrobromic acid, often in the presence of a catalyst or with the addition of sulfuric acid to drive the reaction.[4] The reaction mixture is then worked up to isolate the product. This method can be efficient, with the cost of δ-valerolactone being a key consideration.

Logical Workflow for δ-Valerolactone Route

Valerolactone δ-Valerolactone Ring_Opening Ring-Opening Valerolactone->Ring_Opening HBr HBr HBr->Ring_Opening Product This compound Ring_Opening->Product

References

A Comparative Guide to the Purity of Commercial 5-Bromovaleric Acid from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to the success and reproducibility of their work. 5-Bromovaleric acid is a key building block in the synthesis of various pharmaceuticals and fine chemicals. However, its purity can vary significantly between suppliers, potentially impacting reaction yields, impurity profiles of final products, and overall experimental outcomes. This guide provides a comprehensive framework for assessing the purity of commercial this compound, complete with detailed experimental protocols and data presentation formats to aid in the selection of the most suitable material for your research needs.

Experimental Workflow for Purity Assessment

A multi-pronged analytical approach is essential for a thorough assessment of this compound purity. The following workflow outlines a systematic process to identify and quantify potential impurities, providing a comprehensive purity profile.

G cluster_0 Sample Reception & Initial Checks cluster_1 Chromatographic & Spectroscopic Analysis cluster_2 Specific Tests cluster_3 Data Analysis & Comparison Sample Receive this compound Samples (from Suppliers A, B, C) Visual Visual Inspection (Color, Appearance) Sample->Visual MeltingPoint Melting Point Analysis Visual->MeltingPoint HPLC HPLC-UV/DAD (Purity Assay, Organic Impurities) MeltingPoint->HPLC GCMS GC-MS (Volatile Impurities, Residual Solvents) MeltingPoint->GCMS NMR 1H NMR Spectroscopy (Structural Confirmation, Impurity ID) MeltingPoint->NMR FTIR FT-IR Spectroscopy (Functional Group Confirmation) MeltingPoint->FTIR KarlFischer Karl Fischer Titration (Water Content) MeltingPoint->KarlFischer ROI Residue on Ignition (Inorganic Impurities) MeltingPoint->ROI DataTable Compile Data into Comparative Table HPLC->DataTable GCMS->DataTable NMR->DataTable FTIR->DataTable KarlFischer->DataTable ROI->DataTable Report Generate Final Purity Assessment Report DataTable->Report

Caption: Workflow for the comprehensive purity assessment of this compound.

Data Presentation: Comparative Purity Analysis

A clear and concise summary of the analytical data is crucial for comparing the quality of this compound from different suppliers. The following table provides a template for presenting the quantitative results.

Parameter Supplier A Supplier B Supplier C Acceptance Criteria
Appearance White crystalline powderOff-white powderYellowish solidWhite to off-white crystalline powder
Melting Point (°C) 38-4037-3936-3938-41°C
Purity by HPLC (Area %) 99.2%98.5%97.8%≥ 98.0%
Largest Single Impurity (Area %) 0.3% (δ-valerolactone)0.6% (Valeric Acid)0.9% (Unknown)≤ 0.5%
Total Impurities (Area %) 0.8%1.5%2.2%≤ 2.0%
Water Content (Karl Fischer, % w/w) 0.15%0.30%0.55%≤ 0.5%
Residue on Ignition (%) 0.05%0.10%0.25%≤ 0.1%
Residual Solvents (GC-MS) Toluene (50 ppm)Heptane (200 ppm)Acetone (300 ppm)As per ICH Q3C
¹H NMR Conforms to structureConforms to structureConforms, minor unidentified signalsConforms to reference spectrum
FT-IR Conforms to structureConforms to structureConforms to structureConforms to reference spectrum

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be robust and reproducible.

High-Performance Liquid Chromatography (HPLC-UV/DAD)

Objective: To determine the purity of this compound and quantify organic impurities.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.[1]

  • Mobile Phase B: Acetonitrile (B52724).[1]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile organic impurities and residual solvents.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 35-400 amu.

  • Sample Preparation: Accurately weigh and dissolve approximately 20 mg of the this compound sample in 1 mL of a suitable solvent (e.g., Dichloromethane).

¹H NMR Spectroscopy

Objective: To confirm the chemical structure of this compound and identify any structural impurities.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.

  • Data Acquisition: Acquire a standard proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

FT-IR Spectroscopy

Objective: To confirm the presence of key functional groups in the this compound molecule.

  • Instrumentation: Fourier-transform infrared spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing approximately 1% (w/w) of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Karl Fischer Titration

Objective: To determine the water content in the this compound samples.

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Reagents: Karl Fischer titrant and solvent appropriate for carboxylic acids.

  • Procedure:

    • Standardize the Karl Fischer reagent with a known amount of water.

    • Accurately weigh a suitable amount of the this compound sample and add it to the titration vessel.

    • Titrate the sample with the Karl Fischer reagent until the endpoint is reached.

    • Calculate the water content as a percentage by weight. For carboxylic acids, it is important to use a solvent system that does not react with the sample to produce water (e.g., avoid methanol-based solvents if esterification is a concern).

Melting Point Analysis

Objective: To determine the melting range of the this compound samples as an indicator of purity.

  • Instrumentation: Digital melting point apparatus.

  • Procedure:

    • Pack a small amount of the dried sample into a capillary tube.

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample at a controlled rate (e.g., 1-2°C/min) near the expected melting point.

    • Record the temperature at which the sample begins to melt and the temperature at which it is completely molten. Pure compounds typically have a sharp melting range of 1-2°C.

Conclusion

The purity of this compound can be influenced by the synthetic route employed and the purification methods used by the manufacturer. Potential impurities may include residual starting materials such as valeric acid or cyclopentanone, byproducts like δ-valerolactone formed through intramolecular cyclization, and other brominated species. A thorough analytical assessment as outlined in this guide will enable researchers to make an informed decision when selecting a supplier, ensuring the quality and consistency of their starting materials and the integrity of their scientific research.

References

A Comparative Guide to Cross-Reactivity Studies of 5-Bromovaleric Acid in Complex Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 5-Bromovaleric Acid and Cross-Reactivity

This compound (5-BVA) is a halogenated carboxylic acid used as a versatile intermediate in organic synthesis, including the development of pharmaceuticals and other fine chemicals.[1][2][3] Its presence in complex reaction mixtures, biological matrices, or environmental samples necessitates analytical methods that are not only sensitive but also highly specific.

Cross-reactivity is a phenomenon where an analytical method detects substances other than the intended analyte.[4] In immunoassays, this occurs when antibodies bind to molecules structurally similar to the target antigen.[4] In chromatographic methods, co-elution of structurally related or unrelated matrix components can interfere with the analyte's signal, leading to inaccurate quantification.[5]

Comparison of Analytical Methods

The two primary analytical approaches for quantifying small molecules like this compound in complex mixtures are immunoassays and chromatographic methods coupled with mass spectrometry. Each has distinct advantages and limitations regarding specificity and potential for cross-reactivity.

FeatureImmunoassays (e.g., ELISA)Chromatography (e.g., HPLC, LC-MS)
Principle Specific antibody-antigen binding.[6]Separation based on physical/chemical properties (e.g., polarity, size), followed by detection.[7][8]
Specificity High, but susceptible to cross-reactivity from structurally similar molecules.[4]Very high, especially with mass spectrometry (MS) detection, which provides mass-to-charge ratio information.[8]
Potential Cross-Reactants for 5-BVA Other short-chain halogenated carboxylic acids, valeric acid derivatives, and molecules with similar functional groups.Compounds with similar retention times and ionization properties. Matrix components can also interfere.[5][9]
Advantages High throughput, cost-effective, and can be field-portable.[10]High resolution, can separate and quantify multiple analytes simultaneously, less prone to cross-reactivity.[7]
Limitations Development of specific antibodies can be time-consuming and expensive. Cross-reactivity can lead to false positives.[4][11]Requires sophisticated instrumentation, sample preparation can be complex, and matrix effects can cause ion suppression or enhancement.[5][9][12]

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are generalized protocols for competitive ELISA and LC-MS analysis, which can be adapted for this compound.

1. Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol is based on the principle of competitive binding, where 5-BVA in a sample competes with a labeled 5-BVA conjugate for a limited number of antibody binding sites.

  • Materials:

    • Microtiter plate coated with anti-5-BVA antibodies

    • 5-BVA standards and samples

    • 5-BVA-enzyme conjugate (e.g., 5-BVA-HRP)

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Substrate solution (e.g., TMB)

    • Stop solution (e.g., 2N H₂SO₄)

    • Microplate reader

  • Procedure:

    • Add 5-BVA standards and samples to the antibody-coated wells.

    • Add a fixed amount of 5-BVA-enzyme conjugate to each well.

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate until color develops.

    • Add the stop solution to terminate the reaction.

    • Read the absorbance at the appropriate wavelength. The signal is inversely proportional to the concentration of 5-BVA in the sample.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS offers high selectivity and sensitivity for the analysis of small organic acids.[8]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Mass Spectrometer (e.g., Triple Quadrupole or Time-of-Flight)

    • C18 reverse-phase column

  • Sample Preparation:

    • Perform a liquid-liquid or solid-phase extraction to isolate 5-BVA from the sample matrix.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

    • Filter the sample before injection.

  • LC-MS Conditions:

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific mass-to-charge ratio (m/z) of 5-BVA.

Visualizing Analytical Workflows and Concepts

Competitive Immunoassay Principle

G cluster_sample Sample Well Analyte This compound (Analyte) Binding Competitive Binding Analyte->Binding Conjugate Enzyme-Labeled 5-BVA (Conjugate) Conjugate->Binding Antibody Antibody (Immobilized) Antibody->Binding Signal Signal Generation (Inverse to Analyte Conc.) Binding->Signal

Caption: Workflow of a competitive immunoassay for this compound.

LC-MS Analytical Workflow

G Sample Complex Mixture (Containing 5-BVA) Extraction Sample Preparation (e.g., LLE, SPE) Sample->Extraction HPLC HPLC Separation (C18 Column) Extraction->HPLC Ionization Electrospray Ionization (ESI) HPLC->Ionization MS Mass Spectrometry (MS Detection) Ionization->MS Data Data Analysis (Quantification) MS->Data

Caption: General workflow for the analysis of this compound using LC-MS.

Factors Influencing Cross-Reactivity and Mitigation Strategies

Understanding the factors that contribute to cross-reactivity is key to developing robust and reliable analytical methods.

In Immunoassays:

  • Structural Similarity: The primary cause of cross-reactivity is the structural resemblance between the analyte and other molecules in the sample.[4] For 5-BVA, potential cross-reactants include other brominated alkanoic acids, valeric acid, and its isomers.

  • Antibody Specificity: The specificity of the antibody used is paramount. Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity than polyclonal antibodies.[4]

  • Assay Conditions: Factors such as pH, ionic strength, and temperature can influence antibody-antigen binding and, consequently, cross-reactivity.[13]

Mitigation Strategies for Immunoassays:

  • Hapten Design: Careful design of the hapten used to generate antibodies can maximize specificity for 5-BVA.[14]

  • Antibody Selection: Thorough screening and characterization of antibodies for cross-reactivity against a panel of structurally related compounds is essential.

  • Sample Dilution: Diluting the sample can sometimes reduce the concentration of interfering substances to a level where they no longer significantly affect the assay.[4]

In Chromatographic Methods:

  • Co-elution: In HPLC, compounds with similar physicochemical properties to 5-BVA may elute at the same time, leading to overlapping peaks.

  • Matrix Effects: In LC-MS, co-eluting compounds can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.[5][9][12]

Mitigation Strategies for Chromatographic Methods:

  • Chromatographic Optimization: Modifying the mobile phase composition, gradient, or column chemistry can improve the separation of 5-BVA from interfering compounds.

  • Sample Preparation: Effective sample clean-up procedures, such as solid-phase extraction (SPE), can remove many matrix components prior to analysis.

  • Use of Internal Standards: An isotopically labeled internal standard (e.g., this compound-d4) that co-elutes with the analyte can compensate for matrix effects.[15]

Conclusion

While direct cross-reactivity data for this compound is limited, a thorough understanding of the principles of immunoassays and chromatographic techniques allows for the development of highly specific and reliable analytical methods. For high-throughput screening, a well-characterized immunoassay can be a valuable tool. However, for confirmatory analysis and accurate quantification in complex matrices, LC-MS remains the gold standard due to its superior selectivity and ability to overcome matrix interferences through appropriate method development and the use of internal standards. Researchers and drug development professionals should carefully consider the specific requirements of their application when selecting an analytical method for this compound.

References

A Comparative Guide to Isotopic Labeling of 5-Bromovaleric Acid and Alternatives for Mechanistic Studies in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The elucidation of metabolic pathways and enzyme mechanisms is fundamental to advancing our understanding of cellular physiology and developing targeted therapeutics. Isotopic labeling is a powerful technique that allows researchers to trace the fate of molecules in complex biological systems. This guide provides a comparative analysis of isotopically labeled 5-bromovaleric acid and other common tracer molecules used in mechanistic studies, with a particular focus on fatty acid metabolism.

Introduction to Isotopic Tracers in Mechanistic Studies

Isotopic labeling involves the substitution of an atom in a molecule with its isotope, which has the same number of protons but a different number of neutrons. These isotopes can be either stable (e.g., ²H, ¹³C, ¹⁵N) or radioactive (e.g., ³H, ¹⁴C). By introducing these labeled compounds into biological systems, researchers can track their transformation and incorporation into various metabolites, providing insights into metabolic fluxes, enzyme kinetics, and reaction mechanisms. The choice of tracer depends on the specific research question, the analytical methods available, and safety considerations.[1]

This compound as a Metabolic Probe

This compound is a synthetic fatty acid analog that has been used in various chemical syntheses.[2][3] While its primary application in metabolic studies has been in the deuterated form (5-bromopentanoic acid-d4) as an internal standard for quantification, its structure lends itself to probing fatty acid metabolism.[4] The bromine atom can serve as a heavy-atom tracer, and the molecule can act as a substrate analog for enzymes involved in fatty acid transport and activation.

Studies with other brominated fatty acids, such as 2-bromooctanoate, have shown that they can be processed by enzymes of β-oxidation and act as mechanism-based inhibitors, providing valuable information about enzyme active sites and reaction intermediates.[5] For instance, 2-bromooctanoate has been shown to be converted by mitochondrial enzymes into 2-bromo-3-ketooctanoyl-CoA, which then irreversibly inhibits 3-ketothiolase, a key enzyme in the β-oxidation spiral.[5] This suggests that isotopically labeled this compound could be a useful tool for studying specific steps in fatty acid metabolism.

Comparison of Isotopic Labeling Strategies for Fatty Acid Metabolism

To provide a clear comparison, this guide will focus on three main types of tracers for studying fatty acid metabolism: ¹³C-labeled fatty acids , deuterated (²H) fatty acids , and brominated fatty acid analogs like this compound.

Data Presentation: Quantitative Comparison of Tracers
Tracer TypeTypical IsotopeAnalytical Method(s)Key Quantitative OutputsAdvantagesLimitations
¹³C-Labeled Fatty Acids ¹³CGC-MS, LC-MS/MS- Metabolic flux rates - Fractional contribution to product pools - Turnover rates of lipid species- Carbon backbone is traced directly - Minimal kinetic isotope effect - Versatile for a wide range of metabolic pathways- Higher cost of synthesis - Requires sophisticated mass spectrometry for isotopologue analysis
Deuterated (²H) Fatty Acids ²H (Deuterium)GC-MS, NMR- Kinetic Isotope Effects (KIEs) - Rates of hydrogen abstraction - Can be used for in vivo imaging (DMI)- Lower cost compared to ¹³C - Large KIEs can provide detailed mechanistic insights[6][7][8][9][10] - Can be used to create "deuterium-reinforced" lipids with increased stability[8]- Significant KIEs can alter the metabolic rate being studied - Potential for deuterium (B1214612) loss through exchange reactions
Brominated Fatty Acid Analogs (Bromine as a heavy atom)GC-MS, X-ray fluorescence microscopy- Enzyme inhibition constants (Ki) - Identification of metabolic products - Cellular localization- Can act as mechanism-based inhibitors to probe enzyme function[5] - The bromine atom can be detected by specific analytical techniques- Not a true isotopic tracer - Can have toxic effects on cells - May not perfectly mimic the natural substrate
Performance Comparison: Elucidating Fatty Acid β-Oxidation

The β-oxidation of fatty acids is a central metabolic pathway for energy production. Below is a comparison of how each tracer type can be used to study this process.

Feature¹³C-Labeled Palmitate ([U-¹³C]palmitate)Deuterated Palmitate (e.g., [16,16,16-²H₃]palmitate)This compound (as a probe)
Principle Traces the flow of carbon atoms from palmitate into β-oxidation intermediates (acyl-CoAs) and downstream metabolites (e.g., acetyl-CoA, TCA cycle intermediates).[11][12][13][14]Measures the kinetic isotope effect of C-H bond cleavage in the initial dehydrogenation step catalyzed by acyl-CoA dehydrogenases.Acts as a substrate analog that can potentially inhibit specific enzymes in the β-oxidation pathway, revealing mechanistic details.
Typical Experiment Incubate cells or tissues with [U-¹³C]palmitate, extract metabolites, and analyze the mass isotopologue distribution of acyl-carnitines and other intermediates by LC-MS/MS.[11][14]Co-incubate with both the deuterated and non-deuterated fatty acid and measure the relative rates of oxidation or product formation.[6][7][9][10]Treat cells or isolated mitochondria with this compound and measure the activity of β-oxidation enzymes or the accumulation of specific intermediates.
Data Interpretation The pattern of ¹³C enrichment in different metabolites reveals the relative activity of β-oxidation versus other pathways like fatty acid synthesis and elongation.[12][14]A KIE greater than 1 indicates that C-H bond breaking is a rate-limiting step in the reaction. The magnitude of the KIE can provide insights into the transition state of the reaction.[6][7][8][9][10]Inhibition of a specific enzyme suggests that the brominated analog interacts with its active site. The nature of the inhibition (e.g., competitive, irreversible) can provide further mechanistic clues.
Example Finding In type 2 diabetes, the release of ¹³CO₂ from [U-¹³C]palmitate oxidation in skeletal muscle is impaired, indicating a defect in fatty acid oxidation.[13]Large KIEs (up to 36) have been observed in the tocopherol-mediated peroxidation of deuterated polyunsaturated fatty acids, suggesting a tunneling mechanism for hydrogen abstraction.[6][7]2-Bromooctanoate irreversibly inactivates 3-ketothiolase, demonstrating its utility as a mechanism-based inhibitor of β-oxidation.[5]

Experimental Protocols

Protocol 1: Tracing Fatty Acid Metabolism with [U-¹³C]Palmitate

Objective: To quantify the incorporation of palmitate into cellular lipids and its entry into β-oxidation.

Methodology:

  • Cell Culture and Labeling: Culture cells to the desired confluency. Replace the growth medium with a medium containing a known concentration of [U-¹³C]palmitate complexed to fatty acid-free bovine serum albumin (BSA). Incubate for various time points.

  • Metabolite Extraction: At each time point, aspirate the labeling medium, wash the cells with ice-cold PBS, and quench metabolism by adding a cold solvent mixture (e.g., 80% methanol). Scrape the cells and collect the cell lysate.

  • Lipid Extraction and Derivatization: Perform a Bligh-Dyer or Folch extraction to separate the lipid and aqueous phases. For GC-MS analysis of total fatty acids, the lipid extract is often saponified and the fatty acids are derivatized to fatty acid methyl esters (FAMEs).[15][16][17][18]

  • LC-MS/MS or GC-MS Analysis: Analyze the metabolite extracts by LC-MS/MS for acyl-carnitines and other intermediates, or by GC-MS for FAMEs.[4][15][16][17][18]

  • Data Analysis: Determine the mass isotopologue distributions of the metabolites of interest. Correct for natural ¹³C abundance and calculate the fractional enrichment to determine metabolic fluxes.[15]

Protocol 2: Determination of Kinetic Isotope Effect using Deuterated Fatty Acids

Objective: To measure the KIE for the enzymatic oxidation of a fatty acid.

Methodology:

  • Enzyme Assay: Prepare a reaction mixture containing the purified enzyme (e.g., acyl-CoA dehydrogenase), its cofactors (e.g., FAD), and an electron acceptor.

  • Substrate Addition: Initiate the reaction by adding a mixture of the deuterated and non-deuterated fatty acyl-CoA substrates at a known ratio.

  • Monitoring the Reaction: Monitor the reaction progress over time. This can be done spectrophotometrically by following the reduction of the electron acceptor or by quenching the reaction at different time points and analyzing the products by LC-MS or GC-MS.

  • Product Analysis: Quantify the formation of the deuterated and non-deuterated products.

  • KIE Calculation: The KIE is calculated as the ratio of the initial rate of formation of the non-deuterated product to that of the deuterated product, corrected for the initial substrate ratio.

Mandatory Visualizations

Experimental_Workflow_13C_Fatty_Acid_Tracing cluster_cell_culture Cell Culture & Labeling cluster_extraction Sample Processing cluster_analysis Analysis start Plate Cells labeling Incubate with [U-13C]Palmitate start->labeling wash Wash with PBS labeling->wash quench Quench Metabolism wash->quench extract Extract Metabolites quench->extract derivatize Derivatization (optional) extract->derivatize ms_analysis LC-MS/MS or GC-MS derivatize->ms_analysis data_analysis Data Analysis (Isotopologue Distribution) ms_analysis->data_analysis

Caption: Workflow for tracing fatty acid metabolism using ¹³C-labeled fatty acids.

Fatty_Acid_Beta_Oxidation acyl_coa Fatty Acyl-CoA (Cn) enoyl_coa trans-Δ²-Enoyl-CoA acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase (FAD -> FADH₂) hydroxyacyl_coa L-β-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa β-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa β-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa shortened_acyl_coa Fatty Acyl-CoA (Cn-2) ketoacyl_coa->shortened_acyl_coa tca TCA Cycle acetyl_coa->tca

Caption: The fatty acid β-oxidation spiral.

Conclusion

The choice of an isotopically labeled tracer for mechanistic studies of fatty acid metabolism depends on the specific scientific question. ¹³C-labeled fatty acids are excellent for quantifying metabolic fluxes and pathway contributions due to their direct tracing of the carbon skeleton. Deuterated fatty acids are invaluable for probing reaction mechanisms, particularly for identifying rate-limiting C-H bond cleavage steps through the kinetic isotope effect. While not a conventional isotopic tracer, this compound and other brominated fatty acids represent a complementary approach, offering the potential to act as mechanism-based inhibitors to dissect the function of specific enzymes within a metabolic pathway. By carefully selecting the appropriate tracer and analytical method, researchers can gain deep insights into the intricate workings of fatty acid metabolism, paving the way for new diagnostic and therapeutic strategies.

References

Safety Operating Guide

Proper Disposal of 5-Bromovaleric Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5-Bromovaleric acid is critical for ensuring laboratory safety and environmental protection. As a hazardous chemical, it necessitates a clear and systematic approach to its collection, storage, and disposal. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste in accordance with safety regulations.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is imperative to be aware of its hazards. This chemical is classified as harmful if swallowed, a skin and eye corrosive, and may cause respiratory irritation.[1][2] Adherence to the following safety protocols is mandatory:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3] If there is a risk of generating dust, a NIOSH-approved respirator (such as a type N95) should be used.

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]

  • Spill Management: In the event of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Do not allow the chemical to enter the environment.[1]

Operational Disposal Plan: Step-by-Step Protocol

The disposal of this compound must comply with local, regional, and national hazardous waste regulations.[2] The following steps provide a general framework for its proper disposal:

  • Waste Identification and Classification:

    • This compound is a brominated organic acid, classifying it as a halogenated organic waste .[4]

    • This classification is crucial for proper waste segregation to prevent dangerous reactions and to ensure correct disposal pathways, which typically involve incineration for halogenated compounds.[4]

  • Waste Segregation:

    • Collect this compound waste in a designated container for halogenated organic solids .

    • Crucially, do not mix this compound with incompatible materials such as bases or strong reducing agents.[1]

    • Keep halogenated waste separate from non-halogenated waste streams to avoid increased disposal costs and to comply with waste management protocols.[5]

  • Container Selection and Labeling:

    • Use a chemically compatible, leak-proof container clearly labeled as "Hazardous Waste."

    • The label must include:

      • The full chemical name: "this compound"

      • The hazard characteristics (e.g., "Corrosive," "Toxic")

      • The date accumulation started

      • The name of the principal investigator or lab contact

  • Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Keep the container tightly closed except when adding waste.[3]

    • Store in a cool, dry, and well-ventilated location, away from incompatible materials.[3]

  • Arranging for Disposal:

    • Once the container is full or the accumulation time limit is reached (as per institutional or local regulations), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a waste pickup.

Summary of Key Data

ParameterInformationSource(s)
Chemical Name This compound[1][2]
Synonyms 5-Bromopentanoic acid[1][2][6]
CAS Number 2067-33-6[1][2]
Hazard Classifications Acute oral toxicity (Category 4), Skin Corrosion/Irritation (Category 1), Serious Eye Damage/Eye Irritation (Category 1), Specific target organ toxicity - single exposure (Category 3, Respiratory system)[1][2]
Waste Category Halogenated Organic Waste[4]
Primary Disposal Method Incineration at an approved waste disposal plant[4][7]
Incompatible Materials Bases, Reducing Agents[1]

Disposal Workflow Visualization

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Start: Identify This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Classify as 'Halogenated Organic Waste' B->C D Select a Labeled, Compatible 'Halogenated Waste' Container C->D E Carefully Transfer Waste into Container D->E F Is the waste mixed with incompatible materials (bases, etc.)? E->F G STOP! Consult EHS Immediately. Do Not Mix. F->G Yes H Securely Close Container F->H No I Store in Designated Satellite Accumulation Area H->I J Arrange for Pickup by EHS or Approved Vendor I->J K End: Proper Disposal J->K

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Bromovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for the Handling and Disposal of 5-Bromovaleric Acid

This guide provides crucial safety protocols and operational plans for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is paramount to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive solid that can cause severe skin burns and eye damage. It is also harmful if swallowed and may cause respiratory irritation.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment
PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves: Nitrile or Neoprene gloves are recommended for incidental splash protection. For prolonged contact, consider heavier-duty gloves and always consult the manufacturer's chemical resistance guide.[4]To prevent severe skin burns and irritation upon contact.[1][2]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn in situations with a high risk of splashing.[1][2]To protect against severe eye damage from dust particles or splashes.[1][2]
Skin and Body Protection Laboratory coat. Additional protective clothing, such as an apron or coveralls, may be necessary depending on the scale of work.[5][6]To prevent skin contact with the corrosive solid.
Respiratory Protection For operations that may generate dust, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge is recommended.[2][7]To prevent respiratory tract irritation from inhaling dust.[3][8]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and accidents.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as bases and reducing agents.[1][2]

  • Keep the container tightly closed.[1]

Handling and Use
  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid generating dust.[9]

  • Use non-sparking tools to prevent ignition sources.[8]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[1][2]

Waste Disposal
  • Dispose of this compound and its containers in accordance with local, state, and federal regulations.[1][2]

  • It is classified as a corrosive solid, acidic, organic, n.o.s. for transportation purposes.[1][10]

  • Contaminated materials should be treated as hazardous waste.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Spill Response Workflow

The following diagram outlines the logical steps for responding to a spill of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromovaleric acid
Reactant of Route 2
5-Bromovaleric acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.